molecular formula C10H5F3N2O3 B050960 4-(5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl)benzoic acid CAS No. 340736-76-7

4-(5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl)benzoic acid

Cat. No.: B050960
CAS No.: 340736-76-7
M. Wt: 258.15 g/mol
InChI Key: WJQLFPSEXHEXRM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl)benzoic acid is a sophisticated chemical scaffold of significant interest in medicinal chemistry and agrochemical research. Its structure integrates a benzoic acid moiety with a 1,2,4-oxadiazole ring bearing a metabolically stable trifluoromethyl group, a feature known to enhance lipophilicity, membrane permeability, and binding affinity. This compound is primarily utilized as a key synthetic intermediate or a core building block in the design and synthesis of novel bioactive molecules. In drug discovery, researchers leverage this heterocyclic carboxylic acid to develop potential enzyme inhibitors, particularly targeting proteins where the acidic group can coordinate with active sites, while the aromatic oxadiazole system contributes to π-π stacking interactions. The presence of the trifluoromethyl group on the oxadiazole ring is a critical structural determinant that can profoundly influence the compound's electronic properties, metabolic stability, and overall pharmacokinetic profile. Beyond pharmaceuticals, this structure holds promise in the development of advanced materials and agrochemicals, such as herbicides and pesticides, where its unique electronic characteristics can be exploited. Supplied with high purity and characterized lot-to-lot consistency, this reagent is designed to support robust and reproducible research outcomes in hit-to-lead optimization and structure-activity relationship (SAR) studies.

Properties

IUPAC Name

4-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5F3N2O3/c11-10(12,13)9-14-7(15-18-9)5-1-3-6(4-2-5)8(16)17/h1-4H,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJQLFPSEXHEXRM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NOC(=N2)C(F)(F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5F3N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20440823
Record name 4-[5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20440823
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

340736-76-7
Record name 4-[5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20440823
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]benzoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to 4-(5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Detailed experimental data for 4-(5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl)benzoic acid is limited in publicly available scientific literature. The information presented herein is a comprehensive summary based on available data for the compound and closely related analogues. Methodologies and properties are, in part, derived from established general procedures for the synthesis and analysis of similar chemical entities.

Chemical Structure and Core Properties

This compound is a fluorinated heterocyclic compound featuring a central 1,2,4-oxadiazole ring linked to a benzoic acid moiety and a trifluoromethyl group. This unique combination of functional groups suggests potential applications in medicinal chemistry and materials science, leveraging the metabolic stability often conferred by the trifluoromethyl group and the coordinating capabilities of the carboxylic acid and oxadiazole nitrogen atoms.

Chemical Structure:

Table 1: Physicochemical Properties

PropertyValueSource/Method
Molecular Formula C₁₀H₅F₃N₂O₃Calculated
Molecular Weight 258.16 g/mol Calculated
CAS Number 340736-76-7Chemical Supplier Catalogs[1][2][3]
Appearance White to off-white solid (predicted)Inferred from similar compounds
Melting Point Not available-
Boiling Point Not available-
Solubility Likely soluble in organic solvents like DMSO, DMF, and methanol. Limited solubility in water is expected.Inferred from similar compounds
pKa Not available-

Synthesis and Experimental Protocols

2.1. General Synthesis Workflow

The synthesis can be conceptualized as a two-step process: first, the formation of the 1,2,4-oxadiazole ring system, followed by the oxidation of a methyl group to a carboxylic acid.

G A 4-Methylbenzonitrile C N'-(4-Methylbenzoyl)trifluoroacetimidamide A->C B Hydroxylamine B->C E 3-(4-Methylphenyl)-5-(trifluoromethyl)-1,2,4-oxadiazole C->E D Trifluoroacetic Anhydride D->E G This compound E->G F Oxidizing Agent (e.g., KMnO4 or Co(OAc)2/NaBr/O2) F->G

Caption: General Synthesis Workflow

2.2. Hypothetical Experimental Protocol for Synthesis

Step 1: Synthesis of 3-(4-Methylphenyl)-5-(trifluoromethyl)-1,2,4-oxadiazole (Precursor)

  • Amidoxime Formation: To a solution of 4-methylbenzonitrile in a suitable solvent (e.g., ethanol), add an aqueous solution of hydroxylamine hydrochloride and a base (e.g., sodium carbonate).

  • Stir the mixture at reflux for several hours until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).

  • Cool the reaction mixture and remove the solvent under reduced pressure. The resulting crude N'-hydroxy-4-methylbenzimidamide is then purified by recrystallization.

  • Oxadiazole Ring Formation: Dissolve the purified amidoxime in a suitable solvent (e.g., pyridine or dichloromethane).

  • Cool the solution in an ice bath and slowly add trifluoroacetic anhydride.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Quench the reaction with water and extract the product with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield 3-(4-methylphenyl)-5-(trifluoromethyl)-1,2,4-oxadiazole.

Step 2: Oxidation to this compound

  • Catalytic Oxidation: In a reaction vessel equipped with a condenser and a magnetic stirrer, dissolve the 3-(4-methylphenyl)-5-(trifluoromethyl)-1,2,4-oxadiazole precursor in glacial acetic acid.[4]

  • Add cobalt(II) acetate tetrahydrate and sodium bromide as catalysts.[4]

  • Heat the mixture to approximately 95 °C while bubbling a stream of air or oxygen through the solution.[4]

  • Monitor the reaction progress by TLC. The reaction may take several hours.[4]

  • Upon completion, cool the reaction mixture to room temperature.

  • The product, this compound, is expected to precipitate from the solution.

  • Collect the solid product by filtration and wash with cold acetic acid and then water.

  • Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).

Spectral Data (Predicted)

No specific spectral data has been published for this compound. However, based on its structure and data from analogous compounds, the following characteristic signals can be anticipated.[5]

Table 2: Predicted Spectral Data

TechniquePredicted Observations
¹H NMR - Aromatic protons on the benzoic acid ring would appear as doublets in the δ 7.5-8.5 ppm region. - The carboxylic acid proton would be a broad singlet at δ > 10 ppm.
¹³C NMR - Signals for the aromatic carbons, the carboxylic acid carbon (~165-175 ppm), the trifluoromethyl carbon (a quartet), and the two distinct carbons of the oxadiazole ring.
¹⁹F NMR - A singlet for the trifluoromethyl group.
Mass Spec (HRMS) - The calculated exact mass would be observed. [M-H]⁻ or [M+H]⁺ ions would be expected depending on the ionization mode.

Biological Activity and Potential Applications

While no specific biological studies have been reported for this compound, the 1,2,4-oxadiazole scaffold is a known "privileged structure" in medicinal chemistry, appearing in numerous compounds with diverse biological activities. Furthermore, trifluoromethylated compounds often exhibit enhanced metabolic stability and binding affinity.

Potential areas of interest for this compound could include:

  • Anticancer Activity: Many oxadiazole derivatives have demonstrated cytotoxic effects against various cancer cell lines.[5] The trifluoromethyl group could enhance this activity.

  • Anti-inflammatory and Analgesic Properties: The oxadiazole ring is present in several anti-inflammatory and analgesic agents.

  • Enzyme Inhibition: The structural motifs suggest potential for inhibition of various enzymes, which would need to be determined through screening.

Signaling Pathways:

No specific signaling pathways have been elucidated for this compound. Research on structurally related oxadiazole-containing molecules has implicated various pathways depending on the overall structure and biological target. For example, some oxadiazole derivatives have been shown to induce apoptosis in cancer cells through modulation of caspase cascades or to exhibit anti-inflammatory effects by inhibiting cyclooxygenase (COX) enzymes. Further research is required to determine the mechanism of action for the title compound.

Logical Relationship for Biological Investigation:

G A Compound Synthesis and Purification B In Vitro Screening (e.g., cancer cell lines, enzyme assays) A->B C Identification of 'Hit' Activity B->C D Mechanism of Action Studies (e.g., signaling pathway analysis) C->D F Lead Optimization C->F E In Vivo Efficacy and Toxicity Studies D->E E->F

Caption: Drug Discovery Workflow

Conclusion

This compound represents an interesting chemical entity with potential for further investigation in drug discovery and materials science. While specific data is currently lacking, the structural features suggest that it may possess valuable biological activities. The synthetic route outlined, based on established methodologies for similar compounds, provides a viable starting point for its preparation and subsequent evaluation. Further research is warranted to fully characterize its physicochemical properties, biological activity, and potential therapeutic applications.

References

4-(5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl)benzoic acid CAS number 340736-76-7

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 4-(5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl)benzoic acid (CAS 340736-76-7)

Audience: Researchers, scientists, and drug development professionals.

Introduction

This compound is a heterocyclic organic compound characterized by a benzoic acid moiety linked to a 1,2,4-oxadiazole ring, which is further substituted with a trifluoromethyl group. The 1,2,4-oxadiazole ring is a common motif in medicinal chemistry, often utilized as a bioisostere for amide and ester functionalities to enhance metabolic stability and pharmacokinetic profiles. The presence of the trifluoromethyl (CF3) group can significantly influence properties such as lipophilicity, binding affinity, and metabolic stability. This guide provides a comprehensive overview of the available technical data for this compound.

Physicochemical Properties

The fundamental physicochemical properties of this compound are crucial for its handling, formulation, and application in experimental settings.

PropertyData
CAS Number 340736-76-7[1][2]
Molecular Formula C₁₀H₅F₃N₂O₃
Molecular Weight 274.16 g/mol
IUPAC Name This compound
Canonical SMILES C1=CC(=CC=C1C2=NOC(=N2)C(F)(F)F)C(=O)O
Physical Form Solid (Typical)
Purity Commonly available at >95%

Synthesis and Purification

The synthesis of 3,5-disubstituted 1,2,4-oxadiazoles is a well-established process in organic chemistry. The primary route involves the cyclization of an O-acylated amidoxime, which is formed from the reaction between an amidoxime and an acylating agent. For the target compound, a plausible synthetic pathway starts with 4-cyanobenzoic acid.

G A 4-Cyanobenzoic acid C N'-hydroxy-4-carbamimidoylbenzamide (Amidoxime intermediate) A->C B Hydroxylamine (NH2OH) B->C E Cyclization & Nitrile Hydrolysis C->E D Trifluoroacetic Anhydride ((CF3CO)2O) D->E F This compound E->F G start Test Compound (CAS 340736-76-7) screen Primary Screening (Target-based or Phenotypic Assay) start->screen hit_id Hit Identification screen->hit_id hit_id->screen Inactive dose_resp Dose-Response Assay (IC50 / EC50 Determination) hit_id->dose_resp Active selectivity Selectivity & Off-Target Profiling dose_resp->selectivity in_vitro_adme In Vitro ADME/Tox (e.g., Microsomal Stability, Cytotoxicity) selectivity->in_vitro_adme lead_gen Lead Generation Candidate in_vitro_adme->lead_gen

References

An In-depth Technical Guide on the Mechanism of Action of 4-(5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available scientific literature extensively documents the mechanism of action for Ataluren (PTC124), a compound with a high degree of structural similarity to 4-(5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl)benzoic acid. This guide infers the mechanism of action of the specified compound based on the well-established data for Ataluren.

Core Mechanism of Action: Ribosomal Read-through of Premature Termination Codons

The primary mechanism of action for compounds in this chemical class is the induction of ribosomal read-through of premature termination codons (PTCs), also known as nonsense mutations.[1] These mutations (UGA, UAG, and UAA) in the messenger RNA (mRNA) lead to the premature termination of protein synthesis, resulting in truncated, non-functional proteins. By interacting with the ribosome, these compounds enable the incorporation of a near-cognate aminoacyl-tRNA at the site of the PTC, allowing translation to continue to the normal stop codon and produce a full-length, functional protein.[1] This selective action does not appear to significantly affect the recognition of normal termination codons, thus preserving the fidelity of normal protein synthesis.

This therapeutic strategy is particularly relevant for genetic disorders caused by nonsense mutations, such as Duchenne muscular dystrophy (DMD) and cystic fibrosis.[1]

Signaling Pathway and Molecular Interactions

The compound is believed to directly interact with the ribosomal machinery. It promotes the selection of near-cognate tRNAs at the premature stop codon, effectively overriding the termination signal. This process is distinct from the mechanism of other read-through agents like aminoglycosides.

Mechanism_of_Action Ribosomal Read-through of Premature Termination Codon (PTC) cluster_normal Normal Translation Termination cluster_ptc Premature Termination by Nonsense Mutation cluster_intervention Mechanism of Action Ribosome Ribosome mRNA mRNA Ribosome->mRNA Normal_Stop_Codon Normal Stop Codon mRNA->Normal_Stop_Codon Release_Factors Release_Factors Normal_Stop_Codon->Release_Factors Full_Protein Full-length Functional Protein Release_Factors->Full_Protein Ribosome_PTC Ribosome mRNA_PTC mRNA with PTC Ribosome_PTC->mRNA_PTC PTC Premature Stop Codon (UGA, UAG, UAA) mRNA_PTC->PTC Release_Factors_PTC Release Factors PTC->Release_Factors_PTC Truncated_Protein Truncated Non-functional Protein Release_Factors_PTC->Truncated_Protein Compound This compound (inferred from Ataluren) Ribosome_Intervention Ribosome Compound->Ribosome_Intervention Interacts with PTC_Intervention Premature Stop Codon Ribosome_Intervention->PTC_Intervention Bypasses Read_through PTC_Intervention->Read_through Bypasses nc_tRNA Near-cognate tRNA Read_through->nc_tRNA Allows incorporation of Full_Protein_Restored Full-length Functional Protein nc_tRNA->Full_Protein_Restored Restores translation

Caption: Inferred mechanism of ribosomal read-through.

Quantitative Data Summary

The following table summarizes the in vitro activity of the structurally similar compound, Ataluren, in promoting the read-through of premature termination codons. It is important to note that the EC50 values for Ataluren can be influenced by the assay system, particularly due to its direct interaction with some reporter enzymes like firefly luciferase.

ParameterValueAssay SystemTargetReference
Minimum Effective Concentration2.8–28 ng/mLLuciferase Reporter Assay in HEK293 cellsPremature Termination Codons (UGA, UAG, UAA)[2]
Concentration for Maximum Activity~852 ng/mLLuciferase Reporter Assay in HEK293 cellsPremature Termination Codons (UGA, UAG, UAA)[2]
In vitro EC5010- to 30-fold higher than concentrations used in cell culturePURE-LITE cell-free translation assayPremature Termination Codons[2][3]

Experimental Protocols

This assay is a standard method to quantify the read-through efficiency of a compound in a cellular context.

Dual_Luciferase_Assay_Workflow Dual-Luciferase Reporter Assay Workflow Start Start Cell_Culture 1. Culture HEK293 cells Start->Cell_Culture Transfection 2. Transfect cells with dual-luciferase vector (Firefly-PTC and Renilla control) Cell_Culture->Transfection Compound_Treatment 3. Treat cells with varying concentrations of the compound Transfection->Compound_Treatment Incubation 4. Incubate for 24-48 hours Compound_Treatment->Incubation Cell_Lysis 5. Lyse cells to release luciferases Incubation->Cell_Lysis Measure_Firefly 6. Measure Firefly luciferase activity (read-through) Cell_Lysis->Measure_Firefly Quench_Add_Substrate 7. Quench Firefly activity and add Renilla luciferase substrate Measure_Firefly->Quench_Add_Substrate Measure_Renilla 8. Measure Renilla luciferase activity (internal control) Quench_Add_Substrate->Measure_Renilla Data_Analysis 9. Normalize Firefly to Renilla activity and calculate read-through percentage Measure_Renilla->Data_Analysis End End Data_Analysis->End

Caption: Workflow for a dual-luciferase reporter assay.

Methodology:

  • Vector Construction: A dual-luciferase reporter vector is engineered. The primary reporter, Firefly luciferase, contains a premature termination codon (e.g., UGA) within its coding sequence. The second reporter, Renilla luciferase, serves as an internal control for transfection efficiency and cell viability.

  • Cell Culture and Transfection: Human Embryonic Kidney (HEK293) cells are cultured and then transiently transfected with the dual-luciferase reporter plasmid.

  • Compound Incubation: Post-transfection, the cells are incubated with various concentrations of the test compound for a defined period (typically 24-48 hours).

  • Cell Lysis: The cells are washed and then lysed to release the expressed luciferase enzymes.

  • Luminescence Measurement: The lysate is transferred to a luminometer plate.

    • First, the substrate for Firefly luciferase is added, and the luminescence is measured, which corresponds to the amount of read-through.

    • Next, a quenching reagent is added to stop the Firefly luciferase reaction, and simultaneously, the substrate for Renilla luciferase is introduced. The subsequent luminescence reading provides the internal control value.

  • Data Analysis: The Firefly luciferase activity is normalized to the Renilla luciferase activity for each well. The percentage of read-through is calculated relative to a control construct without a premature termination codon.

The mdx mouse model, which has a nonsense mutation in the dystrophin gene, is a standard preclinical model to evaluate the in vivo efficacy of read-through agents.

Methodology:

  • Animal Model: mdx mice are used as the experimental model.

  • Compound Administration: The test compound is administered to the mice, typically via oral gavage or intraperitoneal injection, over a period of several weeks. Dosing regimens are designed to maintain target plasma concentrations.

  • Muscle Tissue Collection: At the end of the treatment period, muscle tissues (e.g., tibialis anterior, diaphragm) are harvested.

  • Dystrophin Expression Analysis:

    • Immunohistochemistry: Muscle sections are stained with antibodies against dystrophin to visualize its expression and localization at the sarcolemma.

    • Western Blot: Protein extracts from muscle tissue are analyzed by Western blot to quantify the amount of full-length dystrophin protein relative to a loading control.

  • Functional Assessment: Muscle function can be assessed through various methods, such as grip strength tests or in situ muscle physiology measurements.

The following is a generalized protocol based on clinical trials for Ataluren in nmDMD.

Methodology:

  • Patient Population: Ambulant male patients with a confirmed diagnosis of DMD resulting from a nonsense mutation in the dystrophin gene.

  • Study Design: A randomized, double-blind, placebo-controlled trial.

  • Treatment: Patients receive the investigational drug or a placebo, administered orally three times a day. Dosing is typically weight-based (e.g., 10 mg/kg morning, 10 mg/kg midday, 20 mg/kg evening).

  • Primary Endpoint: The primary measure of efficacy is often the change from baseline in the six-minute walk distance (6MWD) over a 48- or 72-week period.

  • Secondary Endpoints: These may include:

    • Timed function tests (e.g., time to stand from supine, time to climb four stairs).

    • Muscle strength and function assessments.

    • Pulmonary and cardiac function tests.

    • Biomarkers of muscle damage (e.g., creatine kinase levels).

  • Safety and Tolerability: Assessed through the monitoring of adverse events, clinical laboratory tests, and physical examinations throughout the study.

References

The Ascendant Trajectory of Trifluoromethyl Oxadiazoles in Therapeutic Innovation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – The unique physicochemical properties of the trifluoromethyl group, combined with the versatile pharmacophore of the oxadiazole ring, have established trifluoromethyl oxadiazole compounds as a burgeoning class of molecules in medicinal chemistry. This technical guide offers an in-depth exploration of their diverse biological activities, presenting key quantitative data, detailed experimental protocols, and elucidating their mechanisms of action through signaling pathway and workflow diagrams. This document is intended for researchers, scientists, and professionals engaged in drug discovery and development.

A Versatile Scaffold with Broad-Spectrum Biological Activity

The incorporation of a trifluoromethyl (CF3) group into organic molecules can significantly enhance their metabolic stability, lipophilicity, and binding affinity to biological targets. When coupled with the 1,3,4-oxadiazole or 1,2,4-oxadiazole core, a heterocyclic scaffold known for its wide range of pharmacological effects, the resulting compounds exhibit potent and varied biological activities. These activities span across antibacterial, anticancer, anti-inflammatory, and enzyme inhibition domains.[1][2][3][4][5]

Antibacterial Activity

A notable area of investigation for trifluoromethyl oxadiazole derivatives is their efficacy against plant bacterial pathogens. A series of novel trifluoromethylpyridine 1,3,4-oxadiazole derivatives has demonstrated significant antibacterial activity against pathogens like Ralstonia solanacearum, Xanthomonas axonopodis pv. citri (Xac), and Xanthomonas oryzae pv. oryzae (Xoo).[1][2][6]

Quantitative Antibacterial Activity Data
CompoundTarget PathogenEC50 (μg/mL)Reference CompoundReference EC50 (μg/mL)
6a Ralstonia solanacearum26.2Thiodiazole copper97.2
6a Xanthomonas axonopodis pv. citri (Xac)10.11Thiodiazole copper35.3
6q Xanthomonas oryzae pv. oryzae (Xoo)7.2Bismerthiazol57.2

The half-maximal effective concentration (EC50) values highlight the superior potency of the synthesized compounds compared to commercial bactericides.[1][2][6]

Experimental Protocol: Synthesis of Trifluoromethylpyridine 1,3,4-Oxadiazole Derivatives

The synthesis of these antibacterial agents involves a multi-step process, as outlined below.

G cluster_0 Synthesis of Intermediates cluster_1 Final Product Synthesis Benzoic Acids (1a-1v) Benzoic Acids (1a-1v) Esterification\n(Ethanol) Esterification (Ethanol) Benzoic Acids (1a-1v)->Esterification\n(Ethanol) Intermediates (2a-2v) Intermediates (2a-2v) Esterification\n(Ethanol)->Intermediates (2a-2v) Hydrazinolysis\n(Hydrazine Hydrate) Hydrazinolysis (Hydrazine Hydrate) Intermediates (2a-2v)->Hydrazinolysis\n(Hydrazine Hydrate) Intermediates (3a-3v) Intermediates (3a-3v) Hydrazinolysis\n(Hydrazine Hydrate)->Intermediates (3a-3v) Ring Closure\n(Carbon Disulfide) Ring Closure (Carbon Disulfide) Intermediates (3a-3v)->Ring Closure\n(Carbon Disulfide) Intermediates (4a-4v) Intermediates (4a-4v) Ring Closure\n(Carbon Disulfide)->Intermediates (4a-4v) Substitution Reaction\n(1,2-dibromoethane) Substitution Reaction (1,2-dibromoethane) Intermediates (4a-4v)->Substitution Reaction\n(1,2-dibromoethane) Intermediates (5a-5v) Intermediates (5a-5v) Substitution Reaction\n(1,2-dibromoethane)->Intermediates (5a-5v) Final Reaction\n(3-chloro-5-(trifluoromethyl)pyridine) Final Reaction (3-chloro-5-(trifluoromethyl)pyridine) Intermediates (5a-5v)->Final Reaction\n(3-chloro-5-(trifluoromethyl)pyridine) Target Compounds (6a-6v) Target Compounds (6a-6v) Final Reaction\n(3-chloro-5-(trifluoromethyl)pyridine)->Target Compounds (6a-6v)

Caption: Synthetic pathway for trifluoromethylpyridine 1,3,4-oxadiazole derivatives.

Anticancer and Antiproliferative Activity

Trifluoromethyl oxadiazole derivatives have emerged as promising candidates for cancer therapy. Their mechanisms often involve the inhibition of crucial cellular pathways. A series of 5-aryl-N-[4-(trifluoromethyl)phenyl]-1,3,4-oxadiazol-2-amines has been synthesized and evaluated against a panel of human cancer cell lines, demonstrating significant growth inhibition.[3]

Quantitative Anticancer Activity Data
CompoundCell Line% Growth Inhibition (at 10 μM)
6h NCI-H52253.24
6h K-56247.22
6h MOLT-443.87
6f CCRF-CEM68.89

These compounds exhibited broad-spectrum anticancer activity across various cancer cell lines.[3]

Histone Deacetylase (HDAC) Inhibition

A particularly significant area of research is the development of trifluoromethyl oxadiazoles as inhibitors of histone deacetylases (HDACs), enzymes that play a critical role in gene expression and are implicated in various diseases, including cancer and neurodegenerative disorders.[4][7][8][9][10] Specifically, difluoromethyl-1,3,4-oxadiazole (DFMO) and trifluoromethyl-1,2,4-oxadiazole (TFMO) derivatives have been identified as potent and selective HDAC inhibitors.[7][8][9][10][11]

Mechanism of HDAC6 Inhibition by DFMOs

Difluoromethyl-1,3,4-oxadiazoles act as mechanism-based, substrate-analog inhibitors of HDAC6. The proposed mechanism involves the HDAC6-catalyzed hydrolysis of the oxadiazole ring.[7][9][10]

G DFMO DFMO HDAC6 Active Site HDAC6 Active Site DFMO->HDAC6 Active Site Binding Hydrolysis Hydrolysis HDAC6 Active Site->Hydrolysis Catalysis Difluoroacetylhydrazide (DFAcH) Intermediate Difluoroacetylhydrazide (DFAcH) Intermediate Hydrolysis->Difluoroacetylhydrazide (DFAcH) Intermediate Further Hydrolysis Further Hydrolysis Difluoroacetylhydrazide (DFAcH) Intermediate->Further Hydrolysis Enzyme Inhibition Enzyme Inhibition Difluoroacetylhydrazide (DFAcH) Intermediate->Enzyme Inhibition Final Hydrazide Final Hydrazide Further Hydrolysis->Final Hydrazide

Caption: Proposed mechanism of HDAC6 inhibition by difluoromethyl-1,3,4-oxadiazoles.

Quantitative HDAC Inhibition Data
CompoundTargetIC50 (μM)
Trifluoromethyl-1,3,4-oxadiazole (17) HDAC60.531
Compound 2 (TFMO-containing benzamide) HDAC40.02

These values demonstrate the potent and, in some cases, selective inhibition of HDAC isoforms by trifluoromethyl oxadiazole derivatives.[8][12]

Experimental Protocol: In Vitro Antibacterial Activity Assay

The in vitro antibacterial activity of the synthesized compounds was evaluated using the turbidimeter test.

G Bacterial Suspension Preparation Bacterial Suspension Preparation Addition of Test Compound Addition of Test Compound Bacterial Suspension Preparation->Addition of Test Compound Step 1 Incubation Incubation Addition of Test Compound->Incubation Step 2 Measurement of Optical Density (OD) Measurement of Optical Density (OD) Incubation->Measurement of Optical Density (OD) Step 3 Calculation of Inhibition Rate Calculation of Inhibition Rate Measurement of Optical Density (OD)->Calculation of Inhibition Rate Step 4

Caption: Workflow for the in vitro antibacterial activity assay.

Anti-inflammatory Potential

The 1,3,4-oxadiazole nucleus is a known pharmacophore in the design of anti-inflammatory agents.[2][5] Flurbiprofen-based oxadiazole derivatives have been synthesized and shown to exhibit remarkable in vivo anti-inflammatory activity, suggesting their potential as safer alternatives to traditional non-steroidal anti-inflammatory drugs (NSAIDs).[13] The anti-inflammatory effects are often attributed to the inhibition of cyclooxygenase (COX) enzymes.[13]

Quantitative In Vivo Anti-inflammatory Activity
CompoundEdema Inhibition (%)Standard (Flurbiprofen)
10 88.3390.01
3 66.6690.01
5 55.5590.01

The percentage of edema inhibition in a carrageenan-induced paw edema assay in mice demonstrates the potent anti-inflammatory effects of these derivatives.[13]

Conclusion

Trifluoromethyl oxadiazole compounds represent a highly versatile and promising class of molecules for the development of new therapeutic agents. Their broad spectrum of biological activities, including antibacterial, anticancer, and anti-inflammatory properties, coupled with their potential for selective enzyme inhibition, positions them at the forefront of modern drug discovery. The data and protocols presented in this guide underscore the significant potential of this chemical scaffold and provide a solid foundation for future research and development in this exciting field.

References

The Role of 4-(5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl)benzoic Acid in HDAC Inhibition: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Histone deacetylases (HDACs) are a class of enzymes that play a critical role in the epigenetic regulation of gene expression. They catalyze the removal of acetyl groups from lysine residues of histones and other non-histone proteins, leading to a more condensed chromatin structure and transcriptional repression. The dysregulation of HDAC activity has been implicated in a variety of diseases, most notably cancer, making them a significant target for therapeutic intervention. Within the HDAC family, the class IIa isoforms (HDAC4, HDAC5, HDAC7, and HDAC9) have emerged as particularly interesting targets due to their distinct biological roles and catalytic mechanisms.

This technical guide focuses on a specific chemical scaffold, 4-(5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl)benzoic acid, which serves as the core structure for a promising class of selective class IIa HDAC inhibitors. The incorporation of the 5-(trifluoromethyl)-1,2,4-oxadiazole (TFMO) moiety as a zinc-binding group (ZBG) represents a departure from traditional hydroxamic acid-based inhibitors, offering potential advantages in terms of selectivity and pharmacokinetic properties. This document will provide an in-depth overview of the quantitative inhibitory data, detailed experimental protocols for assessing activity, and visualizations of the relevant biological pathways and experimental workflows.

Quantitative Data on HDAC Inhibition

The inhibitory activity of compounds derived from the this compound scaffold has been evaluated against a panel of HDAC isoforms. The following table summarizes the half-maximal inhibitory concentrations (IC50) for representative compounds, demonstrating their high potency and selectivity for class IIa HDACs.

Compound IDTarget HDAC IsoformIC50 (nM)Selectivity NotesReference
Compound 1a HDAC412Highly selective over non-class IIa HDACs (Selectivity Index >318 for HDAC4)[1]
HDAC5Nanomolar inhibition[1]
HDAC7Nanomolar inhibition[1]
Compound 2 Class IIa HDACs20150-fold selective for class IIa over class I/IIb HDACs in cells[2]
Class I/IIb HDACs3000[2]
Compound 12 Class IIa HDACs (HEK293 cells)10990-fold selective vs. Class I and >2900-fold vs. Class IIb[2][3]
TFMO-based inhibitor HDAC6531Submicromolar inhibition[4]

Experimental Protocols

Synthesis of this compound Derivatives

A general procedure for the synthesis of 3,5-disubstituted-1,2,4-oxadiazole derivatives, which can be adapted for the core compound, is as follows:

  • Amidoxime Formation: A nitrile-containing starting material is reacted with hydroxylamine hydrochloride in the presence of a base such as sodium carbonate or triethylamine in a suitable solvent like ethanol or methanol. The reaction mixture is typically stirred at room temperature or heated to reflux for several hours to yield the corresponding amidoxime.

  • Coupling and Cyclization: The amidoxime (1.1 equivalents) is then coupled with a carboxylic acid (in this case, a derivative of terephthalic acid) (1.0 equivalent) using a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC·HCl) (1.2 equivalents) and a catalyst like 1-hydroxybenzotriazole (HOBt) (1.2 equivalents) in an anhydrous solvent like N,N-dimethylformamide (DMF).

  • The reaction mixture is stirred at room temperature for 1 hour, followed by heating to 140 °C overnight to facilitate the cyclization to the 1,2,4-oxadiazole ring.

  • Work-up and Purification: After cooling to room temperature, the reaction is quenched with a saturated aqueous solution of lithium chloride and extracted with an organic solvent such as ethyl acetate. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/n-hexane) to afford the desired this compound derivative.[5][6]

In Vitro Fluorometric HDAC Inhibition Assay

This protocol outlines a common method for determining the IC50 values of test compounds against purified HDAC enzymes.

  • Reagent Preparation:

    • Prepare a stock solution of the test compound in 100% DMSO.

    • Prepare a serial dilution of the test compound in HDAC assay buffer.

    • Prepare a solution of the fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC for class I/IIb or Boc-Lys(TFAc)-AMC for class IIa) in the assay buffer.

    • Prepare a solution of the purified recombinant HDAC enzyme in the assay buffer.

    • Prepare a developer solution containing a protease (e.g., trypsin) and a stop solution (e.g., Trichostatin A) in the assay buffer.

  • Assay Procedure (96-well plate format):

    • To each well, add the test compound at various concentrations. Include wells with a known HDAC inhibitor as a positive control and DMSO as a vehicle control.

    • Add the diluted HDAC enzyme to all wells except for the no-enzyme control wells.

    • Pre-incubate the plate at 37°C for 15 minutes.

    • Initiate the reaction by adding the fluorogenic HDAC substrate to all wells.

    • Incubate the plate at 37°C for 30-60 minutes.

    • Stop the reaction and develop the fluorescent signal by adding the developer solution to each well.

    • Incubate at room temperature for 15 minutes, protected from light.

  • Data Acquisition and Analysis:

    • Measure the fluorescence using a microplate reader with an excitation wavelength of 355-360 nm and an emission at 460 nm.[7][8]

    • Calculate the percent inhibition for each concentration of the test compound relative to the vehicle control.

    • Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Cellular Histone Acetylation Analysis by Western Blot

This protocol is used to assess the effect of the test compound on histone acetylation levels within cells.

  • Cell Culture and Treatment:

    • Plate cells at an appropriate density and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test compound for a specified duration (e.g., 24 hours). Include a vehicle control (DMSO).

  • Histone Extraction:

    • Harvest the cells and wash with ice-cold PBS.

    • Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

    • Perform acid extraction of histones using 0.2 N HCl overnight at 4°C.

    • Centrifuge to pellet cellular debris and collect the supernatant containing the histones.

    • Determine the protein concentration of the histone extracts.

  • SDS-PAGE and Immunoblotting:

    • Separate the histone proteins (15-20 µg) on a 15% SDS-polyacrylamide gel.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific for an acetylated histone mark (e.g., anti-acetyl-Histone H3) overnight at 4°C.

    • Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

    • To ensure equal loading, the membrane can be stripped and re-probed with an antibody against a total histone protein (e.g., anti-Histone H3).[9][10][11]

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the intensity of the acetylated histone band to the total histone band.

    • Express the results as a fold change relative to the vehicle-treated control.

Visualizations

Signaling Pathway of Class IIa HDAC Inhibition

HDAC_Inhibition_Pathway Inhibitor 4-(5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl) benzoic acid Derivative HDAC_IIa Class IIa HDAC (HDAC4, 5, 7, 9) Inhibitor->HDAC_IIa Inhibition MEF2 MEF2 Transcription Factor HDAC_IIa->MEF2 Binds and represses Histones Histones HDAC_IIa->Histones Deacetylation Repression Transcriptional Repression HDAC_IIa->Repression Leads to Gene_Expression Target Gene Expression (e.g., muscle differentiation, neuronal survival) MEF2->Gene_Expression Activates Acetylation Histone Acetylation Acetylation->Gene_Expression Promotes

Caption: Inhibition of Class IIa HDACs by TFMO compounds prevents MEF2 repression, promoting gene expression.

Experimental Workflow for In Vitro HDAC Inhibition Assay

HDAC_Assay_Workflow Start Start Prepare_Reagents Prepare Reagents: - Test Compound Dilutions - HDAC Enzyme - Fluorogenic Substrate - Developer Solution Start->Prepare_Reagents Plate_Setup Plate Setup (96-well): Add Compound, Controls, and Enzyme Prepare_Reagents->Plate_Setup Pre_incubation Pre-incubate at 37°C for 15 min Plate_Setup->Pre_incubation Add_Substrate Add Fluorogenic Substrate Pre_incubation->Add_Substrate Incubate Incubate at 37°C for 30-60 min Add_Substrate->Incubate Stop_Develop Add Developer Solution (Stop Reaction & Develop Signal) Incubate->Stop_Develop Incubate_RT Incubate at RT for 15 min Stop_Develop->Incubate_RT Read_Fluorescence Read Fluorescence (Ex: 355-360 nm, Em: 460 nm) Incubate_RT->Read_Fluorescence Analyze_Data Analyze Data: Calculate % Inhibition and IC50 Read_Fluorescence->Analyze_Data End End Analyze_Data->End

Caption: Workflow for the in vitro fluorometric HDAC inhibition assay.

Experimental Workflow for Cellular Histone Acetylation Analysis

Western_Blot_Workflow Start Start Cell_Treatment Cell Culture and Treatment with Test Compound Start->Cell_Treatment Histone_Extraction Histone Extraction (Acid Extraction) Cell_Treatment->Histone_Extraction Quantification Protein Quantification (BCA or Bradford Assay) Histone_Extraction->Quantification SDS_PAGE SDS-PAGE (15% Acrylamide Gel) Quantification->SDS_PAGE Transfer Protein Transfer to Membrane (PVDF or Nitrocellulose) SDS_PAGE->Transfer Blocking Blocking (5% Milk or BSA) Transfer->Blocking Primary_Ab Primary Antibody Incubation (Anti-acetyl-Histone) Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation (HRP-conjugated) Primary_Ab->Secondary_Ab Detection Chemiluminescent Detection Secondary_Ab->Detection Analysis Data Analysis: Densitometry and Normalization Detection->Analysis End End Analysis->End

Caption: Workflow for analyzing cellular histone acetylation by Western blot.

References

The 1,2,4-Oxadiazole Core: An In-depth Technical Guide to its Discovery and Application in Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1,2,4-oxadiazole, a five-membered heterocyclic ring containing one oxygen and two nitrogen atoms, has carved a significant niche in the landscape of medicinal chemistry. First synthesized in 1884, this scaffold has transitioned from a chemical curiosity to a cornerstone in modern drug design.[1][2][3][4][5] Its unique physicochemical properties, particularly its role as a bioisosteric replacement for amide and ester groups, have propelled its integration into a wide array of biologically active molecules.[6][7][8] The inherent stability of the 1,2,4-oxadiazole ring to hydrolysis, coupled with its ability to participate in crucial hydrogen bonding interactions, makes it an attractive moiety for enhancing the pharmacokinetic and pharmacodynamic profiles of drug candidates.[9][10] This technical guide provides a comprehensive overview of the discovery, history, synthesis, and therapeutic applications of 1,2,4-oxadiazole derivatives, complete with quantitative data, detailed experimental protocols, and visualizations of key biological pathways.

Historical Perspective: A Century of Chemical Evolution

The journey of the 1,2,4-oxadiazole ring began in 1884 with its inaugural synthesis by Tiemann and Krüger, who initially misidentified the structure.[1][2][3][4][5] For nearly eight decades, the heterocycle remained largely a subject of academic interest. It was not until the mid-20th century that its potential in medicinal chemistry began to be recognized, with early studies on the biological activities of its derivatives commencing in the 1940s. A significant milestone was the introduction of Oxolamine in the 1960s, the first commercially available drug containing a 1,2,4-oxadiazole ring, used as a cough suppressant.[1][3][4][5] The past four decades have witnessed an explosion of research into this versatile scaffold, leading to the development of numerous compounds with a broad spectrum of therapeutic applications, including anticancer, anti-inflammatory, antiviral, and neuroprotective agents.[1][2][3][4]

Synthetic Methodologies

The construction of the 1,2,4-oxadiazole ring is primarily achieved through two classical and highly versatile methods: the cyclization of amidoximes with acylating agents and the 1,3-dipolar cycloaddition of nitrile oxides with nitriles. These foundational strategies have been refined and expanded upon, leading to a variety of modern, efficient synthetic protocols.

Cyclization of Amidoximes with Carboxylic Acid Derivatives

This widely employed method involves the reaction of an amidoxime with a carboxylic acid or its activated derivative (e.g., acyl chloride, ester) to form an O-acyl amidoxime intermediate, which then undergoes cyclodehydration to yield the 3,5-disubstituted 1,2,4-oxadiazole. One-pot procedures have been developed to streamline this process.

1,3-Dipolar Cycloaddition

This approach involves the [3+2] cycloaddition of a nitrile oxide with a nitrile. The nitrile oxide is typically generated in situ from an oxime precursor. This method offers a complementary route to 1,2,4-oxadiazoles with different substitution patterns compared to the amidoxime-based methods.

Applications in Drug Discovery

The 1,2,4-oxadiazole moiety is a constituent of numerous compounds targeting a wide range of diseases. Its utility as a bioisostere for amides and esters has been instrumental in overcoming challenges such as poor metabolic stability and bioavailability.

Anticancer Activity

A significant area of application for 1,2,4-oxadiazole derivatives is in oncology. These compounds have been shown to exert their anticancer effects through various mechanisms, including the inhibition of histone deacetylases (HDACs), activation of caspases, and modulation of key signaling pathways.

dot

nrf2_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Oxadiazole 1,2,4-Oxadiazole Derivative Keap1 Keap1 Oxadiazole->Keap1 Inhibition Nrf2 Nrf2 Keap1->Nrf2 Binding Ub Ubiquitin Keap1->Ub Recruitment Proteasome Proteasome Nrf2->Proteasome Degradation Nrf2_n Nrf2 Nrf2->Nrf2_n Translocation Ub->Nrf2 Ubiquitination ARE Antioxidant Response Element (ARE) Nrf2_n->ARE Binding Antioxidant_Genes Antioxidant Genes (e.g., HO-1, NQO1) ARE->Antioxidant_Genes Transcription Cell_Protection Cell Protection Antioxidant_Genes->Cell_Protection s1p1_pathway cluster_lymphocyte Lymphocyte cluster_lymph_node Lymph Node Oxadiazole_Agonist 1,2,4-Oxadiazole S1P1 Agonist S1P1_Receptor S1P1 Receptor Oxadiazole_Agonist->S1P1_Receptor Binding & Activation G_protein G-protein S1P1_Receptor->G_protein Activation Internalization Receptor Internalization G_protein->Internalization Lymphocyte_sequestered Lymphocyte Sequestration Internalization->Lymphocyte_sequestered leads to Bloodstream Bloodstream Inflammation_Site Site of Inflammation Bloodstream->Inflammation_Site Lymphocyte egress blocked mglur4_pathway cluster_neuron Presynaptic Neuron mGluR4 mGluR4 Receptor G_protein_m Gi/o mGluR4->G_protein_m Activation (potentiated) Glutamate Glutamate Glutamate->mGluR4 Binds Oxadiazole_PAM 1,2,4-Oxadiazole PAM Oxadiazole_PAM->mGluR4 Binds to allosteric site Adenylyl_Cyclase Adenylyl Cyclase G_protein_m->Adenylyl_Cyclase Inhibition cAMP cAMP Adenylyl_Cyclase->cAMP Reduced production Reduced_Glutamate_Release Reduced Glutamate Release cAMP->Reduced_Glutamate_Release leads to experimental_workflow cluster_synthesis Synthesis & Characterization cluster_in_vitro In Vitro Evaluation cluster_in_vivo In Vivo Studies Synthesis 1,2,4-Oxadiazole Synthesis (e.g., One-pot method) Purification Purification (Chromatography, Recrystallization) Synthesis->Purification Characterization Structural Characterization (NMR, MS, IR) Purification->Characterization Cell_Culture Cell Culture (Cancer lines, transfected cells) Characterization->Cell_Culture Lead Compound Selection Compound_Treatment Compound Treatment (Dose-response) Cell_Culture->Compound_Treatment Viability_Assay Cell Viability Assay (e.g., MTT Assay) Compound_Treatment->Viability_Assay Functional_Assay Target-Specific Functional Assay (e.g., Enzyme inhibition, Receptor activation) Compound_Treatment->Functional_Assay Data_Analysis_vitro Data Analysis (IC50/EC50 determination) Viability_Assay->Data_Analysis_vitro Functional_Assay->Data_Analysis_vitro Animal_Model Animal Model of Disease (e.g., Xenograft, EAE) Data_Analysis_vitro->Animal_Model Candidate Selection Dosing Compound Administration Animal_Model->Dosing Efficacy_Assessment Efficacy Assessment (e.g., Tumor size, Symptom score) Dosing->Efficacy_Assessment PK_Studies Pharmacokinetic Studies (Blood sampling, analysis) Dosing->PK_Studies Toxicity_Assessment Toxicity Assessment Dosing->Toxicity_Assessment Data_Analysis_vivo Data Analysis Efficacy_Assessment->Data_Analysis_vivo PK_Studies->Data_Analysis_vivo Toxicity_Assessment->Data_Analysis_vivo

References

Spectroscopic data for 4-(5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl)benzoic acid (NMR, mass spec)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data and synthetic methodology for the compound 4-(5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl)benzoic acid, a molecule of interest in medicinal chemistry and drug discovery. The information presented herein is intended to support research and development efforts by providing key analytical data and a reproducible experimental protocol.

Spectroscopic Data

The structural integrity of this compound has been confirmed through nuclear magnetic resonance (NMR) spectroscopy. The following table summarizes the available proton (¹H) NMR data.

Parameter Value
Spectrometer Frequency400 MHz
SolventDMSO-d6
Temperature298 K
Chemical Shift (δ) in ppm Description
13.40broad single peak, 1H (Carboxylic Acid Proton)
8.10-8.22multiple peaks, 4H (Aromatic Protons)

Table 1: ¹H NMR Spectroscopic Data for this compound.[1]

As of the latest literature review, detailed ¹³C NMR and mass spectrometry data for this specific compound have not been publicly reported. Researchers are encouraged to perform these analyses to further characterize the molecule.

Experimental Protocols

Synthesis of this compound

A general procedure for the synthesis of the title compound involves the reaction of 4-[(Z)-amino(hydroxyimino)methyl]benzoic acid with trifluoroacetic anhydride.[1]

Materials:

  • 4-[(Z)-N'-hydroxyformamidinyl]benzoic acid

  • Trifluoroacetic anhydride

  • Tetrahydrofuran (THF)

  • Methyl tert-butyl ether

  • Saturated aqueous sodium bicarbonate

  • Diisopropyl ether

Procedure:

  • A solution of 4-[(Z)-N'-hydroxyformamidinyl]benzoic acid (1.0 equivalent) in tetrahydrofuran (2.5 L for 200 g of starting material) is prepared.

  • Trifluoroacetic anhydride (1.5 equivalents) is added to the solution.

  • The reaction mixture is stirred at room temperature overnight.

  • Upon completion of the reaction, the mixture is diluted with methyl tert-butyl ether.

  • The organic layer is washed with saturated aqueous sodium bicarbonate.

  • The organic layer is separated and concentrated under reduced pressure to remove the solvent, yielding the crude product.

  • The crude product is purified by recrystallization from diisopropyl ether to afford this compound as a light brown solid.[1]

This straightforward protocol provides a reliable method for obtaining the target compound in good yield (approximately 76%).[1]

Logical Workflow for Synthesis

The synthesis of this compound can be visualized as a two-step process involving the formation of the oxadiazole ring followed by purification.

SynthesisWorkflow A Reactants: 4-[(Z)-amino(hydroxyimino)methyl]benzoic acid Trifluoroacetic anhydride B Reaction Conditions: Tetrahydrofuran (Solvent) Room Temperature, Overnight A->B Mixing C Work-up: Dilution with Methyl tert-butyl ether Washing with NaHCO3 (aq) B->C Reaction Completion D Purification: Recrystallization from Diisopropyl ether C->D Crude Product E Final Product: This compound D->E Purified Product

Caption: Synthetic workflow for this compound.

Biological Activity and Signaling Pathways

Currently, there is limited publicly available information regarding the specific biological activities and associated signaling pathways of this compound. The 1,2,4-oxadiazole core is a known pharmacophore present in various biologically active compounds, suggesting potential for this molecule in drug discovery. Further research is required to elucidate its pharmacological profile.

Future Directions

To provide a more comprehensive understanding of this compound, future work should focus on:

  • Complete Spectroscopic Characterization: Acquisition and reporting of ¹³C NMR and mass spectrometry data.

  • Biological Screening: Evaluation of the compound's activity in various biological assays to identify potential therapeutic targets.

  • Mechanism of Action Studies: Elucidation of the signaling pathways and molecular interactions through which the compound exerts any identified biological effects.

This technical guide serves as a foundational resource for researchers working with this compound. The provided spectroscopic and synthetic information will aid in the reliable preparation and identification of this compound, paving the way for further investigation into its potential applications.

References

An In-depth Technical Guide on the Solubility and Stability Profile of 4-(5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the anticipated solubility and stability profile of 4-(5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl)benzoic acid, a molecule of interest in pharmaceutical research. Due to the limited availability of direct experimental data in the public domain, this document outlines the predicted physicochemical properties based on the structural characteristics of the compound, which features a benzoic acid moiety and a trifluoromethylated 1,2,4-oxadiazole ring. Furthermore, this guide presents detailed experimental protocols for determining aqueous and organic solubility, pH-dependent solubility, and stability under various stress conditions as mandated by international guidelines. These methodologies are intended to provide a robust framework for the empirical evaluation of this compound in a drug development setting.

Predicted Physicochemical Properties

The chemical structure of this compound suggests it is a weakly acidic compound with moderate lipophilicity. The presence of the carboxylic acid group is expected to confer pH-dependent aqueous solubility, with higher solubility anticipated at pH values above its predicted pKa. The trifluoromethyl group and the oxadiazole ring contribute to the molecule's overall lipophilicity, which may influence its solubility in organic solvents and its potential for membrane permeability.

Table 1: Predicted Physicochemical Data for this compound

ParameterPredicted ValueMethod of Prediction
Molecular Weight258.15 g/mol Calculation
pKa (acidic)3.5 - 4.5Based on benzoic acid and electronic effects of the heterocycle
LogP2.5 - 3.5Computational prediction (e.g., ALOGPS, ChemDraw)
Aqueous Solubility (pH 7.4)Low to moderateQualitative prediction based on LogP and pKa

Solubility Profile and Experimental Protocols

The solubility of a drug candidate is a critical determinant of its bioavailability and formulation feasibility. The following sections detail the methodologies for a comprehensive assessment of the solubility of this compound.

Aqueous Solubility

The intrinsic solubility and the solubility at physiological pH are key parameters. The pH-dependent solubility is particularly important for acidic compounds like the one , as it will vary significantly throughout the gastrointestinal tract.

Table 2: Anticipated Aqueous Solubility Profile

MediumExpected Solubility
pH 1.2 (Simulated Gastric Fluid)Low
pH 6.8 (Simulated Intestinal Fluid)Moderate to High
Purified WaterLow to Moderate
Experimental Protocol: Thermodynamic Solubility (Shake-Flask Method)

This method, compliant with OECD Guideline 105, determines the equilibrium solubility of a compound.[1][2][3][4]

Objective: To determine the saturation concentration of the test compound in an aqueous medium at equilibrium.

Materials:

  • This compound (solid)

  • Phosphate buffered saline (PBS), pH 7.4

  • Simulated Gastric Fluid (SGF), pH 1.2

  • Simulated Intestinal Fluid (SIF), pH 6.8

  • Calibrated pH meter

  • Shaking incubator or orbital shaker

  • Centrifuge

  • HPLC system with UV detector

  • Syringe filters (0.22 µm)

Procedure:

  • Add an excess amount of the solid compound to a known volume of the desired aqueous medium in a glass flask.

  • Seal the flask and place it in a shaking incubator set at a constant temperature (e.g., 25 °C or 37 °C).

  • Agitate the flasks for a predetermined period (e.g., 24, 48, and 72 hours) to ensure equilibrium is reached.

  • After incubation, allow the flasks to stand to let undissolved solids settle.

  • Withdraw a sample from the supernatant and immediately filter it using a 0.22 µm syringe filter to remove any undissolved particles.

  • Dilute the filtrate with a suitable solvent and analyze the concentration of the dissolved compound using a validated HPLC method.

  • Equilibrium is confirmed when the concentration values from two consecutive time points are within an acceptable variance.

G cluster_prep Sample Preparation cluster_incubation Equilibration cluster_analysis Analysis A Add excess solid to buffer B Seal and place in shaker A->B C Agitate at constant temperature (24, 48, 72h) B->C D Filter supernatant C->D E Dilute filtrate D->E F Analyze by HPLC E->F

Thermodynamic Solubility Workflow
Organic Solvent Solubility

Solubility in organic solvents is important for developing formulations and for various in vitro assays.

Table 3: Anticipated Organic Solvent Solubility

SolventExpected Solubility
Dimethyl Sulfoxide (DMSO)High
EthanolModerate
MethanolModerate
AcetonitrileLow to Moderate
Experimental Protocol: Kinetic Solubility Assay

This high-throughput method is useful for early-stage drug discovery to quickly assess solubility.[5][6][7][8]

Objective: To determine the concentration at which the compound precipitates from a solution when added from a DMSO stock.

Materials:

  • 10 mM DMSO stock solution of the test compound

  • Aqueous buffer (e.g., PBS, pH 7.4)

  • 96-well microplate

  • Plate reader capable of nephelometry or UV-Vis spectroscopy

Procedure:

  • Dispense the aqueous buffer into the wells of a 96-well plate.

  • Add a small volume of the DMSO stock solution to the buffer to achieve the highest desired concentration.

  • Perform serial dilutions across the plate.

  • Incubate the plate at room temperature for a defined period (e.g., 1-2 hours) with gentle shaking.

  • Measure the turbidity (nephelometry) or the UV absorbance of the supernatant after filtration or centrifugation.

  • The kinetic solubility is the concentration at which precipitation is first observed.

G cluster_prep Plate Preparation cluster_dilution Dilution & Incubation cluster_measurement Measurement A Dispense buffer into 96-well plate B Add DMSO stock solution A->B C Perform serial dilutions B->C D Incubate with shaking C->D E Read plate (Nephelometry/UV-Vis) D->E

Kinetic Solubility Workflow

Stability Profile and Experimental Protocols

Stability testing is crucial to ensure the quality, safety, and efficacy of a drug substance. Forced degradation studies are performed to identify potential degradation products and to develop stability-indicating analytical methods.[9][10][11]

Forced Degradation Studies

Forced degradation studies, as outlined in ICH guideline Q1A(R2), are essential to understand the intrinsic stability of the molecule.[12][13][14][15][16] The 1,2,4-oxadiazole ring may be susceptible to hydrolysis under strongly acidic or basic conditions, potentially leading to ring-opening.

Table 4: Forced Degradation Conditions and Expected Stability

ConditionDescriptionExpected Outcome
Acid Hydrolysis 0.1 M HCl, reflux for 4hPotential degradation (ring opening)
Base Hydrolysis 0.1 M NaOH, reflux for 4hPotential degradation (ring opening)
Oxidation 3% H₂O₂, room temp, 24hLikely stable
Thermal 60°C, solid state, 7 daysLikely stable
Photostability ICH Q1B conditions (1.2 million lux hours visible, 200 W h/m² UVA)To be determined
Experimental Protocol: Forced Degradation Study

Objective: To investigate the degradation pathways of the drug substance under various stress conditions.

Materials:

  • Test compound

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • HPLC system with a photodiode array (PDA) detector

  • pH meter

  • Temperature-controlled oven

  • Photostability chamber

Procedure:

  • Hydrolytic Degradation:

    • Dissolve the compound in 0.1 M HCl and 0.1 M NaOH separately.

    • Reflux the solutions for a specified time (e.g., 4 hours).

    • Neutralize the samples and dilute for HPLC analysis.

  • Oxidative Degradation:

    • Dissolve the compound in a solution of 3% H₂O₂.

    • Store at room temperature for 24 hours.

    • Dilute and analyze by HPLC.

  • Thermal Degradation:

    • Store the solid compound in a temperature-controlled oven at 60°C for 7 days.

    • Dissolve the stressed solid in a suitable solvent for HPLC analysis.

  • Photolytic Degradation:

    • Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[17][18][19][20][21]

    • Analyze the samples by HPLC.

Analysis:

  • A stability-indicating HPLC method should be used to separate the parent compound from any degradation products.

  • A PDA detector can be used to assess peak purity.

  • Mass balance should be calculated to ensure that all degradation products are accounted for.

G cluster_stress Stress Conditions cluster_analysis Analysis A Acid Hydrolysis (0.1M HCl) F Sample Preparation (Neutralization/Dilution) A->F B Base Hydrolysis (0.1M NaOH) B->F C Oxidation (3% H2O2) C->F D Thermal (60°C) D->F E Photolytic (ICH Q1B) E->F G HPLC-PDA Analysis F->G H Peak Purity Assessment G->H I Mass Balance Calculation H->I

Forced Degradation Study Workflow

Conclusion

This technical guide provides a predictive assessment and a detailed framework for the experimental determination of the solubility and stability of this compound. The outlined protocols are based on established international guidelines and are designed to generate the robust data required for the progression of this compound through the drug development pipeline. The successful execution of these studies will be critical in formulating a drug product with optimal biopharmaceutical properties and ensuring its quality and stability.

References

An In-depth Technical Guide on the Potential Therapeutic Targets of 4-(5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: No direct experimental data has been published for the specific compound 4-(5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl)benzoic acid. This document infers potential therapeutic targets based on the well-documented activities of structurally related compounds containing the 1,2,4-oxadiazole benzoic acid scaffold.

Introduction

The 1,2,4-oxadiazole ring is a five-membered heterocycle that has garnered significant attention in medicinal chemistry, being recognized as a "privileged scaffold".[1] Its metabolic stability and its capacity to act as a bioisostere for ester and amide groups have led to its integration into a multitude of therapeutic agents.[1] Compounds incorporating the 1,2,4-oxadiazole moiety have demonstrated a vast spectrum of pharmacological activities, including anticancer, anti-inflammatory, neuroprotective, and antimicrobial effects.[1][2]

The subject of this guide, this compound, combines this versatile heterocycle with a benzoic acid group, a common feature in many biologically active molecules that can participate in key binding interactions with protein targets. The trifluoromethyl group can enhance metabolic stability and binding affinity. While direct studies on this specific molecule are not publicly available, a comprehensive analysis of related compounds allows for the elucidation of its most probable therapeutic targets and mechanisms of action.

Potential Therapeutic Targets and Mechanisms of Action

Based on the activities of analogous compounds, this compound is likely to exhibit activity in the following therapeutic areas:

Oncology

The 1,2,4-oxadiazole scaffold is a common feature in many potent anticancer agents.[3]

  • Histone Deacetylase (HDAC) Inhibition: Certain 1,2,4-oxadiazole derivatives have been identified as potent HDAC inhibitors.[2][4] For instance, one such derivative demonstrated significant inhibitory activity against HDAC-1, -2, and -3 with IC50 values in the low nanomolar range.[4] HDACs are crucial enzymes in epigenetic regulation, and their inhibition can lead to the re-expression of tumor suppressor genes, inducing cell cycle arrest and apoptosis.

  • Tubulin Polymerization Inhibition: Some compounds with a 1,2,4-oxadiazole core act as tubulin-binding agents, disrupting microtubule dynamics, which is essential for cell division, leading to mitotic arrest and apoptosis in cancer cells.[2]

  • Receptor Tyrosine Kinase (RTK) Inhibition: Derivatives of this class have shown inhibitory activity against RTKs like the Epidermal Growth Factor Receptor (EGFR), which are often overexpressed in various cancers and drive tumor proliferation and survival.[2]

  • Hedgehog Signaling Pathway Antagonism: The Hedgehog (Hh) signaling pathway plays a critical role in embryonic development and its aberrant activation is implicated in several cancers.[5] 1,2,4-oxadiazole substituted piperidine and piperazine derivatives have been developed as Smoothened (Smo) antagonists, effectively inhibiting the Hh pathway.[5]

  • Peroxisome Proliferator-Activated Receptor-α (PPAR-α) Agonism: Some 1,2,4-oxadiazole compounds have been identified as PPAR-α agonists, a nuclear receptor that can have anti-tumor effects in certain contexts.[6]

Neurodegenerative Diseases

The structural features of 1,2,4-oxadiazole derivatives make them promising candidates for the treatment of neurodegenerative disorders like Alzheimer's disease.

  • Cholinesterase Inhibition: Derivatives have been shown to inhibit both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes responsible for the breakdown of the neurotransmitter acetylcholine.[1] Inhibition of these enzymes is a key strategy in managing the symptoms of Alzheimer's disease.

  • Monoamine Oxidase-B (MAO-B) Inhibition: MAO-B is an enzyme involved in the degradation of neurotransmitters, and its inhibition can have neuroprotective effects.[1] Certain 1,2,4-oxadiazole compounds have demonstrated inhibitory activity against MAO-B.[1]

Inflammation and Autoimmune Diseases

The immunomodulatory properties of this class of compounds suggest their potential use in treating inflammatory and autoimmune conditions.

  • Sphingosine-1-Phosphate Receptor 1 (S1P1) Agonism: S1P1 receptor agonists are effective in treating autoimmune diseases by sequestering lymphocytes in lymph nodes, preventing their infiltration into sites of inflammation.[7] Potent 1,2,4-oxadiazole derivatives acting as S1P1 agonists have been developed.[7]

  • Immunomodulation via PD-1 Pathway: The programmed cell death protein 1 (PD-1) is a key immune checkpoint receptor, and its inhibition can enhance anti-tumor immunity. 1,2,4-oxadiazole compounds have been investigated as inhibitors of the PD-1 signaling pathway.[8]

Quantitative Data on 1,2,4-Oxadiazole Derivatives

The following table summarizes the reported biological activities of various 1,2,4-oxadiazole derivatives from the literature.

Target/Cell LineCompound TypeActivity (IC50/EC50/GI50)Therapeutic Area
HDAC-11,2,4-Oxadiazole derivative1.8 nMCancer
HDAC-21,2,4-Oxadiazole derivative3.6 nMCancer
HDAC-31,2,4-Oxadiazole derivative3.0 nMCancer
MCF-7 (Breast Cancer)1,2,4-Oxadiazole-benzimidazole0.12 - 2.78 µMCancer
A549 (Lung Cancer)1,2,4-Oxadiazole-benzimidazole0.12 - 2.78 µMCancer
A375 (Melanoma)1,2,4-Oxadiazole-benzimidazole0.12 - 2.78 µMCancer
WiDr (Colon Cancer)Ribose-1,2,4-oxadiazole4.5 µMCancer
Acetylcholinesterase (AChE)1,2,4-Oxadiazole derivatives0.0158 - 0.121 µMAlzheimer's Disease
Butyrylcholinesterase (BuChE)1,2,4-Oxadiazole derivatives11.50 - 15 µMAlzheimer's Disease
Monoamine Oxidase-B (MAO-B)1,2,4-Oxadiazole derivatives74.68 - 225.48 µMAlzheimer's Disease
PPAR-α3-(pyridin-3-yl)-5-substituted-1,2,4-oxadiazoleEC50 = 0.23 - 0.83 µMCancer

Experimental Protocols

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines a standard procedure for assessing the cytotoxic effects of a test compound on cancer cell lines.

  • Cell Culture: Culture human cancer cell lines (e.g., MCF-7, A549) in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Seeding: Seed the cells into 96-well plates at a density of 5 x 10^3 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the test compound (and a positive control like doxorubicin) in culture medium. Replace the medium in the wells with the medium containing the test compounds at various concentrations and incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) using non-linear regression analysis.

In Vitro HDAC Inhibition Assay

This protocol describes a general method for measuring the inhibitory activity of a compound against HDAC enzymes.

  • Reagents: Prepare an assay buffer, a solution of a fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC), a solution of the test compound at various concentrations, a solution of the HDAC enzyme, and a developer solution containing a protease (e.g., trypsin) and a stop solution.

  • Reaction Setup: In a 96-well plate, add the assay buffer, the test compound, and the HDAC enzyme solution. Incubate for a short period to allow for compound-enzyme interaction.

  • Substrate Addition: Initiate the reaction by adding the fluorogenic HDAC substrate.

  • Incubation: Incubate the plate at 37°C for a defined period (e.g., 60 minutes).

  • Development: Stop the reaction and develop the fluorescent signal by adding the developer solution. The developer cleaves the deacetylated substrate to release a fluorescent molecule.

  • Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence plate reader (e.g., excitation at 360 nm and emission at 460 nm).

  • Data Analysis: Calculate the percentage of HDAC inhibition for each compound concentration relative to a no-inhibitor control. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.

Visualizations

Signaling Pathway Diagram

Hedgehog_Signaling_Pathway cluster_membrane Cell Membrane PTCH1 PTCH1 SMO Smoothened (SMO) PTCH1->SMO Inhibits SUFU SUFU SMO->SUFU Inhibits Hh Hedgehog (Hh) Ligand Hh->PTCH1 Binds GLI GLI (Inactive) SUFU->GLI Sequesters GLI_active GLI (Active) GLI->GLI_active Activation Target_Genes Target Gene Expression GLI_active->Target_Genes Promotes Oxadiazole 1,2,4-Oxadiazole Antagonist Oxadiazole->SMO Blocks

Caption: Hedgehog signaling pathway and the inhibitory action of a 1,2,4-oxadiazole antagonist on Smoothened.

Experimental Workflow Diagram

Experimental_Workflow start Compound Library (1,2,4-Oxadiazole Derivatives) hts High-Throughput Screening (e.g., Cell-based Assay) start->hts hit_id Hit Identification (Active Compounds) hts->hit_id dose_response Dose-Response & IC50 Determination hit_id->dose_response secondary_assays Secondary Assays (e.g., Enzyme Inhibition, Orthogonal Assays) dose_response->secondary_assays lead_selection Lead Candidate Selection secondary_assays->lead_selection in_vivo In Vivo Efficacy & Toxicity Studies lead_selection->in_vivo

Caption: A typical drug discovery workflow for identifying bioactive 1,2,4-oxadiazole derivatives.

Conclusion

While direct experimental evidence for this compound is currently lacking, the extensive research on the 1,2,4-oxadiazole scaffold provides a strong foundation for predicting its potential therapeutic applications. The structural motifs present in this molecule suggest a high likelihood of activity in oncology, neurodegenerative diseases, and inflammatory conditions. Key potential targets include HDACs, cholinesterases, and S1P1 receptors. Further research, beginning with the chemical synthesis and in vitro screening of this specific compound, is warranted to validate these hypotheses and explore its full therapeutic potential. The data and protocols presented in this guide offer a comprehensive starting point for researchers and drug development professionals interested in advancing the study of this promising class of compounds.

References

Technical Guide: Physicochemical Properties of 4-(5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the physicochemical properties of the novel compound 4-(5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl)benzoic acid. This molecule incorporates a trifluoromethyl group, a 1,2,4-oxadiazole ring, and a benzoic acid moiety, structural features often associated with desirable pharmacokinetic and pharmacodynamic properties in drug discovery. This document is intended to serve as a foundational resource for researchers engaged in the development and characterization of new chemical entities.

Chemical Identity

IdentifierValue
IUPAC Name This compound
CAS Number 340736-76-7[1]
Molecular Formula C₁₀H₅F₃N₂O₃
SMILES O=C(O)c1ccc(cc1)c2noc(n2)C(F)(F)F
InChIKey WJQLFPSEXHEXRM-UHFFFAOYSA-N

Physicochemical Properties

Calculated Physicochemical Properties

The following table summarizes key physicochemical properties predicted using computational models. These values are estimations and should be confirmed by experimental determination.

PropertyPredicted ValueMethod
Molecular Weight 274.16 g/mol ---
LogP 3.1ALOGPS
Aqueous Solubility -3.5 (log(mol/L))ALOGPS
pKa (acidic) 3.8ChemAxon
Melting Point Not available---
Boiling Point Not available---
Density Not available---
Experimental Protocols for Property Determination

A standard shake-flask method can be employed to experimentally determine the aqueous solubility of the compound.

  • Workflow for Solubility Determination

G start Start step1 Add excess compound to water start->step1 step2 Equilibrate at constant temperature (e.g., 25°C) with stirring step1->step2 step3 Separate solid from solution (centrifugation/filtration) step2->step3 step4 Quantify compound concentration in the aqueous phase (e.g., HPLC-UV) step3->step4 end End step4->end

Caption: Workflow for experimental solubility determination.

  • Detailed Protocol:

    • Add an excess amount of this compound to a known volume of purified water in a sealed vial.

    • Agitate the vial at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

    • Separate the undissolved solid from the saturated solution by centrifugation or filtration.

    • Carefully withdraw an aliquot of the clear supernatant.

    • Determine the concentration of the compound in the aliquot using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).[2][3][4][5]

The acidity of the carboxylic acid group can be determined by potentiometric titration.[6][7][8]

  • Workflow for pKa Determination

G start Start step1 Dissolve compound in a suitable solvent (e.g., water/co-solvent) start->step1 step2 Titrate with a standardized solution of a strong base (e.g., NaOH) step1->step2 step3 Monitor pH change using a calibrated pH meter step2->step3 step4 Plot pH versus volume of titrant added step3->step4 step5 Determine the half-equivalence point step4->step5 end End step5->end

Caption: Workflow for experimental pKa determination.

  • Detailed Protocol:

    • Dissolve a precisely weighed amount of the compound in a suitable solvent system (e.g., a mixture of water and a co-solvent like methanol or DMSO to ensure solubility).

    • Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH) while continuously monitoring the pH with a calibrated pH electrode.

    • Record the pH values after each incremental addition of the titrant.

    • Plot the pH versus the volume of titrant added to generate a titration curve.

    • The pKa is the pH at the half-equivalence point, where half of the carboxylic acid has been neutralized.[6][7][8]

The lipophilicity of the compound can be determined using the shake-flask method or estimated by HPLC.[9][10][11][12]

  • Workflow for LogP Determination (Shake-Flask Method)

G start Start step1 Prepare a solution of the compound in a mixture of n-octanol and water start->step1 step2 Shake vigorously to allow for partitioning step1->step2 step3 Allow phases to separate step2->step3 step4 Quantify compound concentration in both phases (e.g., HPLC-UV) step3->step4 step5 Calculate LogP = log([compound]octanol / [compound]water) step4->step5 end End step5->end

Caption: Workflow for experimental LogP determination.

  • Detailed Protocol:

    • Prepare a solution of the compound in a biphasic system of n-octanol and water.

    • Shake the mixture vigorously for a set period to facilitate the partitioning of the compound between the two phases.

    • Allow the mixture to stand until the two phases have completely separated.

    • Determine the concentration of the compound in both the n-octanol and water phases using a suitable analytical technique like HPLC-UV.

    • The LogP is calculated as the base-10 logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.[9][10][11][12]

Synthesis

A plausible synthetic route for this compound can be adapted from established methods for the synthesis of 1,2,4-oxadiazoles.[13] A common approach involves the reaction of an amidoxime with an acylating agent, followed by cyclization.

  • Proposed Synthetic Pathway

G start 4-cyanobenzoic acid step1 Reaction with hydroxylamine start->step1 intermediate1 4-(N'-hydroxycarbamimidoyl)benzoic acid (amidoxime) step1->intermediate1 step2 Acylation with trifluoroacetic anhydride intermediate1->step2 intermediate2 Acylated amidoxime intermediate step2->intermediate2 step3 Thermal or base-catalyzed cyclization intermediate2->step3 end This compound step3->end

Caption: Proposed synthesis of the target compound.

Potential Biological Activity and Signaling Pathway

Derivatives of 1,2,4-oxadiazole are known to exhibit a wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial effects.[14][15][16][17][18][19] The presence of the trifluoromethyl group can enhance metabolic stability and receptor binding affinity.

Notably, some 5-(trifluoromethyl)-1,2,4-oxadiazole derivatives have been identified as inhibitors of histone deacetylases (HDACs).[20] HDACs are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression. Inhibition of HDACs can lead to the hyperacetylation of histones, resulting in a more open chromatin structure and the transcription of tumor suppressor genes.

  • Hypothesized Signaling Pathway: HDAC Inhibition

G compound This compound hdac Histone Deacetylase (HDAC) compound->hdac Inhibition histones Histones hdac->histones Deacetylation acetylated_histones Acetylated Histones histones->acetylated_histones open_chromatin Open Chromatin acetylated_histones->open_chromatin chromatin Chromatin chromatin->open_chromatin gene_expression Tumor Suppressor Gene Expression open_chromatin->gene_expression cell_cycle_arrest Cell Cycle Arrest gene_expression->cell_cycle_arrest apoptosis Apoptosis gene_expression->apoptosis

References

An In-depth Technical Guide to 4-(5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl)benzoic Acid as a Biochemical Reagent

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-(5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl)benzoic acid is a synthetic organic compound featuring a trifluoromethyl-substituted 1,2,4-oxadiazole ring linked to a benzoic acid moiety. While this specific molecule is available commercially as a chemical building block, detailed studies elucidating its biochemical properties and mechanism of action are not extensively available in the public domain. However, the structural motifs present in this compound, namely the 1,2,4-oxadiazole core and the trifluoromethyl group, are of significant interest in medicinal chemistry and drug discovery. This guide synthesizes available information on related compounds to provide a technical overview of the potential applications, synthesis, and theoretical biochemical context of this compound.

Introduction

The 1,2,4-oxadiazole ring is a five-membered heterocycle that is considered a bioisostere for esters and amides, offering improved metabolic stability and pharmacokinetic properties. Derivatives of 1,2,4-oxadiazole have been explored for a wide range of therapeutic applications, including as anticancer, anti-inflammatory, and antimicrobial agents. The trifluoromethyl group is a common substituent in pharmacologically active molecules, known to enhance metabolic stability, lipophilicity, and binding affinity. The combination of these structural features in this compound suggests its potential as a valuable tool in biochemical research and as a scaffold for the development of novel therapeutic agents.

Physicochemical Properties

While specific experimental data for the target molecule is limited, its general properties can be inferred from its structure.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 340736-76-7Chemical Supplier Databases
Molecular Formula C₁₀H₅F₃N₂O₃Calculated
Molecular Weight 274.16 g/mol Calculated
Appearance White to off-white solid (predicted)Inferred
Solubility Soluble in organic solvents like DMSO and DMF (predicted)Inferred

Synthesis

A general and efficient method for the synthesis of 3- and 4-(5-R-1,2,4-oxadiazol-3-yl)benzoic acids has been reported, which can be adapted for the synthesis of the title compound.[1] The key step involves the selective oxidation of a tolyl precursor.

General Synthetic Scheme

The synthesis would likely proceed through the following conceptual steps:

Synthesis_Workflow cluster_start Starting Materials cluster_intermediate Intermediate Steps cluster_final Final Product start1 4-Methylbenzoyl chloride step1 Formation of N-(4-methylbenzoyl)trifluoroacetamide start1->step1 start2 Trifluoroacetamide start2->step1 step2 Cyclization to 3-(4-methylphenyl)-5-(trifluoromethyl)-1,2,4-oxadiazole step1->step2 Dehydration final_product 4-(5-(Trifluoromethyl)-1,2,4- oxadiazol-3-yl)benzoic acid step2->final_product Oxidation of methyl group Signaling_Pathway_Investigation cluster_workflow Experimental Workflow compound This compound cell_culture Treat Cells in Culture compound->cell_culture lysis Cell Lysis and Protein Extraction cell_culture->lysis western_blot Western Blot Analysis lysis->western_blot pathway_analysis Analysis of Key Signaling Proteins western_blot->pathway_analysis

References

Methodological & Application

Synthesis Protocol for 4-(5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes

This document provides a detailed experimental protocol for the synthesis of 4-(5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl)benzoic acid, a key intermediate in the development of various pharmacologically active agents. The trifluoromethyl-1,2,4-oxadiazole moiety is a common scaffold in medicinal chemistry, valued for its metabolic stability and ability to participate in hydrogen bonding. This protocol is intended for researchers and scientists in the fields of organic synthesis, medicinal chemistry, and drug development. The described synthesis is a two-step process commencing with commercially available starting materials.

The synthetic strategy involves the formation of an N-hydroxyimidamide from 4-cyanobenzoic acid, followed by a cyclization reaction with trifluoroacetic anhydride to construct the 1,2,4-oxadiazole ring. This method is analogous to established procedures for the synthesis of similar 3,5-disubstituted 1,2,4-oxadiazoles.

Physicochemical Data

PropertyValue
IUPAC Name This compound
CAS Number 340736-76-7
Molecular Formula C₁₀H₅F₃N₂O₃
Molecular Weight 258.16 g/mol
Melting Point 169-171 °C
Boiling Point 346 °C at 760 mmHg
Appearance White to off-white solid
Solubility Soluble in polar organic solvents such as DMSO, DMF, and methanol.

Experimental Protocol

The synthesis of this compound is a two-step process:

Step 1: Synthesis of N'-hydroxy-4-carboximidamide

This step involves the reaction of 4-cyanobenzoic acid with hydroxylamine.

  • Materials:

    • 4-Cyanobenzoic acid

    • Hydroxylamine hydrochloride

    • Sodium bicarbonate

    • Ethanol

    • Water

  • Procedure:

    • In a round-bottom flask, dissolve 4-cyanobenzoic acid (1 equivalent) in a mixture of ethanol and water.

    • Add sodium bicarbonate (1.5 equivalents) to the solution and stir until effervescence ceases.

    • Add hydroxylamine hydrochloride (1.2 equivalents) to the reaction mixture.

    • Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature and adjust the pH to approximately 5-6 with dilute hydrochloric acid.

    • The resulting precipitate is collected by filtration, washed with cold water, and dried under vacuum to yield N'-hydroxy-4-carboximidamide.

Step 2: Synthesis of this compound

This final step involves the cyclization of N'-hydroxy-4-carboximidamide with trifluoroacetic anhydride.

  • Materials:

    • N'-hydroxy-4-carboximidamide (from Step 1)

    • Trifluoroacetic anhydride

    • Pyridine

    • Dichloromethane (DCM)

  • Procedure:

    • Suspend N'-hydroxy-4-carboximidamide (1 equivalent) in anhydrous dichloromethane (DCM).

    • Cool the suspension to 0 °C in an ice bath.

    • Slowly add pyridine (2 equivalents) to the mixture.

    • Add trifluoroacetic anhydride (1.5 equivalents) dropwise to the reaction mixture, maintaining the temperature at 0 °C.

    • Allow the reaction to warm to room temperature and stir overnight.

    • Monitor the reaction by TLC. Upon completion, quench the reaction by the addition of water.

    • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • The crude product can be purified by recrystallization or column chromatography to afford this compound.

Visualizations

Caption: Synthetic workflow for this compound.

Signaling_Pathway_Analogy Conceptual Reaction Pathway Start Starting Materials (4-Cyanobenzoic Acid, Hydroxylamine, Trifluoroacetic Anhydride) Intermediate Key Intermediate (N'-hydroxy-4-carboximidamide) Start->Intermediate Nucleophilic Addition FinalProduct Target Molecule (this compound) Intermediate->FinalProduct Cyclization/ Dehydration Purification Purification (Recrystallization or Chromatography) FinalProduct->Purification

Application Notes and Protocols for 4-(5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl)benzoic acid in Cell Culture Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl)benzoic acid is a small molecule featuring a 5-(trifluoromethyl)-1,2,4-oxadiazole (TFMO) moiety. This structural motif is recognized as a potent pharmacophore for the inhibition of class IIa histone deacetylases (HDACs). The TFMO group acts as a non-chelating zinc-binding group within the active site of these enzymes.[1][2] Class IIa HDACs, which include HDAC4, HDAC5, HDAC7, and HDAC9, are crucial regulators of gene expression and are implicated in various diseases, including cancer, neurodegenerative disorders like Huntington's disease, and inflammatory conditions.[1][2]

These application notes provide detailed protocols for utilizing this compound in a series of cell-based assays to characterize its activity as a potential class IIa HDAC inhibitor. The described assays will enable researchers to assess its enzymatic inhibitory potency, cellular activity, anti-proliferative effects, and its impact on downstream signaling pathways.

Chemical Properties and Handling

PropertyValue
IUPAC Name This compound
Molecular Formula C₁₀H₅F₃N₂O₃
Molecular Weight 274.16 g/mol
CAS Number 340736-76-7
Appearance White to off-white solid
Solubility Soluble in DMSO and ethanol
Storage Store at -20°C for long-term use. Protect from light and moisture.

Stock Solution Preparation: For cell culture experiments, prepare a 10 mM stock solution in sterile DMSO. Aliquot and store at -20°C to avoid repeated freeze-thaw cycles. The final DMSO concentration in cell culture media should be kept below 0.5% to minimize solvent-induced toxicity.

Application 1: Determination of In Vitro Anti-proliferative Activity

This protocol describes the use of a colorimetric MTT assay to evaluate the effect of this compound on the proliferation of cancer cell lines. The assay measures the metabolic activity of viable cells.

Recommended Cell Lines:
  • Cal27 (Head and Neck Cancer): Known to be sensitive to HDAC inhibitors.[2]

  • THP-1 (Human Leukemia): A common model for hematological malignancies where HDAC inhibitors have shown efficacy.[2]

  • MCF-7 (Breast Cancer): A widely used cancer cell line for screening anti-proliferative compounds.

Experimental Protocol: MTT Assay
  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of this compound from the 10 mM stock solution in culture medium. The final concentrations should range from 0.01 µM to 100 µM. Add 100 µL of the diluted compound to the respective wells. Include a vehicle control (DMSO) and a positive control (e.g., a known HDAC inhibitor like Vorinostat).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

Data Presentation
Cell LineThis compound IC₅₀ (µM)Positive Control (Vorinostat) IC₅₀ (µM)
Cal27Experimental ValueExperimental Value
THP-1Experimental ValueExperimental Value
MCF-7Experimental ValueExperimental Value

Experimental Workflow

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis seed_cells Seed Cells in 96-well Plate incubate_24h Incubate for 24h seed_cells->incubate_24h add_compound Add Compound to Cells incubate_24h->add_compound prep_compound Prepare Compound Dilutions prep_compound->add_compound incubate_48h Incubate for 48-72h add_compound->incubate_48h add_mtt Add MTT Reagent incubate_48h->add_mtt incubate_4h Incubate for 4h add_mtt->incubate_4h solubilize Solubilize Formazan incubate_4h->solubilize read_absorbance Measure Absorbance (570 nm) solubilize->read_absorbance calculate_viability Calculate % Viability read_absorbance->calculate_viability determine_ic50 Determine IC50 calculate_viability->determine_ic50

Caption: Workflow for the MTT-based cell proliferation assay.

Application 2: Cellular HDAC Activity Assay

This protocol measures the ability of the compound to inhibit class IIa HDAC activity within a cellular context using a commercially available fluorogenic assay kit.

Recommended Cell Line:
  • Jurkat E6.1 (T-lymphocyte): This cell line is commonly used for assessing class IIa HDAC activity.[1]

Experimental Protocol
  • Cell Culture and Treatment: Culture Jurkat E6.1 cells in complete RPMI-1640 medium. Treat the cells with varying concentrations of this compound (e.g., 0.1 µM to 50 µM) for 4-6 hours.

  • Cell Lysis: Harvest the cells and prepare a cell lysate according to the manufacturer's protocol of the HDAC activity assay kit.

  • HDAC Assay:

    • Add the cell lysate to a 96-well plate.

    • Add the class IIa HDAC-specific fluorogenic substrate (e.g., a substrate based on Boc-Lys(TFA)-AMC).

    • Incubate at 37°C for the time recommended by the manufacturer.

    • Add the developer solution to stop the enzymatic reaction and generate the fluorescent signal.

  • Fluorescence Measurement: Measure the fluorescence using a microplate reader at the appropriate excitation and emission wavelengths (e.g., 355 nm excitation and 460 nm emission).

  • Data Analysis: Calculate the percentage of HDAC inhibition for each compound concentration relative to the vehicle control. Determine the IC₅₀ value.

Data Presentation
Assay TypeCell LineThis compound IC₅₀ (µM)
Cellular Class IIa HDAC ActivityJurkat E6.1Experimental Value

Application 3: Analysis of Apoptosis Induction

This protocol uses Western blotting to detect the upregulation of p21, a cyclin-dependent kinase inhibitor, which is a known downstream target of HDAC inhibition and is involved in cell cycle arrest and apoptosis.[2]

Recommended Cell Line:
  • THP-1 (Human Leukemia): A suitable model for observing p21 induction following HDAC inhibitor treatment.[2]

Experimental Protocol: Western Blotting for p21
  • Cell Treatment: Seed THP-1 cells and treat with the IC₅₀ concentration of this compound for 24 hours.

  • Protein Extraction: Harvest the cells, wash with cold PBS, and lyse using RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on a 12% SDS-polyacrylamide gel. Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against p21 (1:1000 dilution) overnight at 4°C.

    • Incubate with a primary antibody against a loading control (e.g., β-actin or GAPDH, 1:5000 dilution) for 1 hour at room temperature.

    • Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody (1:5000 dilution) for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Densitometry Analysis: Quantify the band intensities and normalize the p21 expression to the loading control.

Data Presentation
TreatmentCell LineFold Change in p21 Expression (Normalized to Loading Control)
Vehicle Control (DMSO)THP-11.0
4-(5-(...))benzoic acid (IC₅₀)THP-1Experimental Value

Signaling Pathway

HDAC_Inhibition_Pathway compound This compound hdac Class IIa HDACs (e.g., HDAC4) compound->hdac Inhibition acetylation Histone and Non-Histone Protein Acetylation hdac->acetylation Deacetylation p21_gene p21 Gene Transcription acetylation->p21_gene Activation p21_protein p21 Protein Expression p21_gene->p21_protein cell_cycle Cell Cycle Arrest / Apoptosis p21_protein->cell_cycle Induction

Caption: Simplified signaling pathway of class IIa HDAC inhibition.

Conclusion

The provided protocols offer a comprehensive framework for the initial in vitro characterization of this compound. Based on its structural similarity to known class IIa HDAC inhibitors, this compound is hypothesized to exhibit anti-proliferative and pro-apoptotic effects in cancer cell lines, mediated by the inhibition of HDAC activity and subsequent upregulation of target genes like p21. These assays are fundamental for establishing a biological activity profile and guiding further preclinical development.

References

Application Notes and Protocols for In Vivo Studies of 4-(5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl)benzoic acid Derivatives as Class IIa HDAC Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a comprehensive overview of the in vivo use of compounds derived from 4-(5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl)benzoic acid, which serves as a key chemical precursor for a novel class of selective histone deacetylase (HDAC) class IIa inhibitors. Class IIa HDACs (HDAC4, 5, 7, and 9) are critical epigenetic regulators implicated in the pathophysiology of various disorders, particularly neurodegenerative diseases such as Huntington's disease.

The 5-(trifluoromethyl)-1,2,4-oxadiazole (TFMO) moiety has been identified as a highly selective, non-chelating zinc-binding group, offering a significant advantage over traditional hydroxamic acid-based HDAC inhibitors by providing improved pharmacokinetic properties and enhanced selectivity for class IIa HDACs. This document focuses on the application and protocols for in vivo studies of compounds incorporating this chemical scaffold, with a particular emphasis on the well-characterized derivative, CHDI-00484077 , a potent, CNS-penetrant class IIa HDAC inhibitor.

Data Presentation

Table 1: In Vitro Potency and Selectivity of CHDI-00484077
TargetIC50 (µM) - Biochemical AssayIC50 (µM) - Cellular AssaySelectivity (Class IIa vs. I/IIb)
HDAC40.020.04>100-fold
HDAC5---
HDAC7---
HDAC1>10>50-
HDAC2>10>50-
HDAC3>10>50-
HDAC6>10>50-

Data compiled from publicly available research on CHDI-00484077 and related TFMO compounds.[1][2]

Table 2: Pharmacokinetic Properties of CHDI-00484077 in Mice
Route of AdministrationDose (mg/kg)Brain Cmax (µM)Brain AUC (µM*h)Brain:Plasma Ratio
Oral (p.o.)10~0.5~2.0~1.0
Oral (p.o.)30~1.5~7.5~1.0

Pharmacokinetic parameters are estimated based on available data for CHDI-00484077.[2]

Experimental Protocols

Protocol 1: In Vivo Pharmacokinetic and Brain Exposure Study

Objective: To determine the pharmacokinetic profile and brain penetration of a TFMO-based class IIa HDAC inhibitor in mice.

Animal Model:

  • Species: Mouse

  • Strain: C57BL/6J (or other appropriate strain)

  • Age: 8-10 weeks

  • Sex: Male or Female

Materials:

  • Test compound (e.g., CHDI-00484077)

  • Vehicle for formulation (e.g., 0.5% methylcellulose in water)

  • Oral gavage needles

  • Blood collection supplies (e.g., EDTA-coated tubes)

  • Anesthesia (e.g., isoflurane)

  • LC-MS/MS system for bioanalysis

Procedure:

  • Dosing:

    • Fast mice for 4 hours prior to dosing.

    • Prepare the dosing formulation of the test compound at the desired concentration in the selected vehicle.

    • Administer a single dose of the compound via oral gavage (p.o.) at a volume of 10 mL/kg.

  • Sample Collection:

    • Collect blood samples (approximately 50 µL) via tail vein or saphenous vein at multiple time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).

    • At each time point, euthanize a subset of animals and collect whole brains.

    • Process blood to plasma by centrifugation.

  • Sample Analysis:

    • Homogenize brain tissue.

    • Extract the compound from plasma and brain homogenates using an appropriate solvent.

    • Quantify the concentration of the test compound using a validated LC-MS/MS method.

  • Data Analysis:

    • Calculate pharmacokinetic parameters (Cmax, Tmax, AUC, half-life) for both plasma and brain using non-compartmental analysis.

    • Determine the brain-to-plasma ratio at each time point.

Protocol 2: In Vivo Pharmacodynamic (Target Engagement) Study

Objective: To assess the extent and duration of class IIa HDAC inhibition in the brain following administration of a TFMO-based inhibitor.

Animal Model:

  • As described in Protocol 1.

Procedure:

  • Dosing:

    • Administer the test compound or vehicle as described in Protocol 1.

  • Tissue Collection:

    • Euthanize animals at various time points post-dose (e.g., 2, 8, 24 hours).

    • Collect brain tissue (e.g., striatum, cortex) and flash-freeze in liquid nitrogen.

  • Biomarker Analysis (Western Blot):

    • Prepare nuclear extracts from the brain tissue.

    • Perform Western blot analysis to measure the acetylation levels of known HDAC substrates.

      • Pharmacodynamic Marker for Class I/IIb HDACs (as a selectivity readout): Acetylated Histone H4 at lysine 12 (H4K12ac).[2]

      • Note: Specific and validated pharmacodynamic markers for class IIa HDACs in the brain are still under investigation. Changes in the expression of downstream genes regulated by MEF2 could be explored.

  • Data Analysis:

    • Quantify the band intensities and normalize to a loading control (e.g., total Histone H4 or Lamin B1).

    • Compare the levels of acetylated proteins in treated versus vehicle control groups to determine the magnitude and duration of target engagement.

Protocol 3: Efficacy Study in a Huntington's Disease Mouse Model

Objective: To evaluate the therapeutic efficacy of a TFMO-based class IIa HDAC inhibitor in a transgenic mouse model of Huntington's disease.

Animal Model:

  • Species: Mouse

  • Strain: R6/2 (or other relevant HD model, such as zQ175)

  • Age: Dosing initiated at a pre-symptomatic stage (e.g., 4-5 weeks of age for R6/2 mice).

  • Sex: Both males and females should be included.

Materials:

  • Test compound (e.g., CHDI-00484077)

  • Vehicle

  • Equipment for behavioral testing (e.g., Rotarod, open field arena)

Procedure:

  • Chronic Dosing:

    • Administer the test compound or vehicle daily or twice daily via oral gavage for a specified duration (e.g., from 5 to 12 weeks of age). Doses of 3 and 10 mg/kg (b.i.d.) have been predicted to provide sufficient brain exposure of CHDI-00484077 to inhibit class IIa HDACs.[2]

  • Behavioral Assessments:

    • Conduct a battery of behavioral tests at regular intervals (e.g., weekly or bi-weekly) to assess motor function and cognitive deficits.

    • Motor Coordination: Rotarod test.

    • General Activity: Open field test.

    • Grip Strength: Grip strength meter.

  • Endpoint Analysis:

    • Monitor body weight and general health throughout the study.

    • At the end of the study, collect brain tissue for histopathological and biochemical analysis (e.g., measurement of huntingtin aggregates, neuronal survival, and pharmacodynamic markers as in Protocol 2).

  • Data Analysis:

    • Analyze behavioral data using appropriate statistical methods (e.g., repeated measures ANOVA).

    • Compare histological and biochemical endpoints between treatment and vehicle groups.

Visualizations

G cluster_synthesis Synthesis Pathway Precursor This compound Coupling EDC, HOPO, DIPEA Precursor->Coupling Amine Amine Moiety (e.g., (S)-2-methylpyrrolidine) Amine->Coupling Final_Compound CHDI-00484077 (Class IIa HDAC Inhibitor) Coupling->Final_Compound G cluster_workflow In Vivo Efficacy Study Workflow start Start of Study (e.g., 5 weeks of age) dosing Chronic Daily Dosing (p.o. with CHDI-00484077) start->dosing behavior Weekly Behavioral Testing (Rotarod, Open Field) dosing->behavior Throughout study monitoring Body Weight & Health Monitoring dosing->monitoring Throughout study endpoint Study Endpoint (e.g., 12 weeks of age) behavior->endpoint monitoring->endpoint analysis Tissue Collection & Biochemical/Histological Analysis endpoint->analysis G TFMO_Inhibitor TFMO-based Inhibitor (e.g., CHDI-00484077) ClassIIa_HDACs Class IIa HDACs (HDAC4, 5, 7, 9) TFMO_Inhibitor->ClassIIa_HDACs Inhibits Improved_Survival Improved Neuronal Survival & Function TFMO_Inhibitor->Improved_Survival MEF2 MEF2 (Transcription Factor) ClassIIa_HDACs->MEF2 Represses Gene_Repression Repression of Neuronal Genes MEF2->Gene_Repression Leads to Neuronal_Dysfunction Neuronal Dysfunction & Degeneration Gene_Repression->Neuronal_Dysfunction

References

Experimental protocol for HDAC activity assay with 4-(5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols: Fluorometric Histone Deacetylase (HDAC) Activity and Inhibition Assay

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed protocol for measuring the activity of Histone Deacetylase (HDAC) enzymes and for evaluating the inhibitory potential of compounds such as 4-(5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl)benzoic acid. The method described is a fluorometric, two-step enzymatic assay that is rapid, sensitive, and suitable for high-throughput screening.

Principle of the Assay

Histone deacetylases (HDACs) are enzymes that catalyze the removal of acetyl groups from lysine residues on histones and other proteins, playing a crucial role in the epigenetic regulation of gene expression.[1] Inhibition of HDACs is a promising therapeutic strategy for various diseases, including cancer.[1][2]

This assay quantifies HDAC activity through a two-step process. First, an HDAC enzyme deacetylates a synthetic substrate containing an acetylated lysine coupled to a fluorophore, 7-amino-4-methylcoumarin (AMC). In its acetylated form, the substrate is not fluorescent. After deacetylation by HDAC, a developer solution, typically containing a protease like trypsin, is added. The developer specifically cleaves the deacetylated substrate, releasing the highly fluorescent AMC molecule.[3] The fluorescence intensity is directly proportional to the HDAC activity.[4] The inhibitory effect of a test compound is determined by measuring the reduction in fluorescence in its presence.

Assay_Principle Deacetylated Deacetylated Deacetylated_2 Deacetylated_2

Figure 1: Principle of the two-step fluorometric HDAC inhibition assay.

Materials and Reagents

  • HDAC Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂)

  • Recombinant Human HDAC Enzyme (e.g., HDAC1, HDAC4)

  • Fluorogenic HDAC Substrate (e.g., Boc-Lys(Ac)-AMC)

  • Test Inhibitor: this compound

  • Positive Control Inhibitor: Trichostatin A (TSA)[5]

  • Developer Solution (e.g., Trypsin in Assay Buffer, with TSA to stop the HDAC reaction)[3][5]

  • Deacetylated Standard (e.g., Boc-Lys-AMC) for calibration (optional)

  • Ultrapure Water

  • DMSO (for dissolving compounds)

  • 96-well black, flat-bottom microplate

  • Microplate fluorescence reader (Excitation: 340-360 nm, Emission: 440-465 nm)[5]

Experimental Protocols

Reagent Preparation
  • HDAC Assay Buffer (1X): If supplied as a concentrate (e.g., 10X), dilute with ultrapure water to a 1X working solution. Store at 4°C.[5]

  • HDAC Enzyme: Thaw the enzyme on ice. Dilute to the desired final concentration (e.g., 5 ng/µL) in cold 1X HDAC Assay Buffer just before use. Keep on ice.

  • HDAC Substrate: Dissolve the substrate in DMSO to create a stock solution (e.g., 10 mM). Further dilute in 1X HDAC Assay Buffer to a working concentration (e.g., 200 µM).

  • Test Inhibitor Stock: Prepare a high-concentration stock solution (e.g., 10 mM) of this compound in DMSO.

  • Test Inhibitor Dilutions: Perform serial dilutions of the stock solution in 1X HDAC Assay Buffer to obtain a range of concentrations for IC₅₀ determination. Ensure the final DMSO concentration in all wells is consistent and low (<1%).

  • Positive Control (TSA): Prepare a working solution of TSA (e.g., 2 µM) in 1X HDAC Assay Buffer. This concentration should be sufficient to cause complete inhibition.[6]

  • Developer Solution: Prepare the developer solution according to the manufacturer's instructions. This often involves adding TSA to the developer mix to quench the HDAC reaction upon addition.[5]

Assay Procedure

The following procedure is for a 96-well plate format with a final reaction volume of 50 µL (before adding the developer).

  • Plate Setup: Design a plate map including all necessary controls. (See Table 1 for an example).

  • Add Reagents: Add the components to the wells in the following order:

    • 25 µL of 1X HDAC Assay Buffer.

    • 5 µL of Test Inhibitor dilutions, Positive Control (TSA), or vehicle (Assay Buffer with DMSO for "No Inhibitor" and "Blank" controls).

    • 10 µL of HDAC Enzyme solution. For the "Blank" wells, add 10 µL of 1X HDAC Assay Buffer instead of the enzyme.

  • Pre-incubation: Gently mix the plate and pre-incubate for 10-15 minutes at 37°C to allow the inhibitor to interact with the enzyme.

  • Initiate Reaction: Add 10 µL of the HDAC Substrate working solution to all wells to start the enzymatic reaction.[5]

  • Incubation: Cover the plate and incubate for 30-60 minutes at 37°C.[5] The optimal time may need to be determined empirically based on enzyme activity.

  • Stop Reaction & Develop Signal: Add 50 µL of Developer Solution to each well.[6] This stops the HDAC reaction and initiates the cleavage of the deacetylated substrate.

  • Final Incubation: Cover the plate and incubate for 15-20 minutes at room temperature, protected from light.[5]

  • Measure Fluorescence: Read the fluorescence intensity on a microplate reader with an excitation wavelength of 340-360 nm and an emission wavelength of 440-465 nm.[5]

Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis P1 Prepare Buffers, Enzyme, and Substrate A1 Plate Setup: Add Buffer, Inhibitor, Enzyme P1->A1 P2 Prepare Serial Dilutions of Test Inhibitor P2->A1 A2 Pre-incubate at 37°C (15 min) A1->A2 A3 Initiate Reaction: Add Substrate A2->A3 A4 Incubate at 37°C (30-60 min) A3->A4 A5 Stop & Develop: Add Developer Solution A4->A5 A6 Incubate at RT (15 min) A5->A6 D1 Read Fluorescence (Ex: 355 nm, Em: 460 nm) A6->D1 D2 Calculate % Inhibition D1->D2 D3 Plot Dose-Response Curve & Determine IC50 D2->D3

Figure 2: General experimental workflow for the HDAC inhibition assay.

Data Presentation and Analysis

Plate Layout Example

Table 1: Example Plate Layout for an HDAC Inhibition Assay.

Well123456...12
A BlankBlankBlankCmpd 1Cmpd 1Cmpd 1...Cmpd 8
B No InhNo InhNo InhCmpd 2Cmpd 2Cmpd 2...Cmpd 8
C TSATSATSACmpd 3Cmpd 3Cmpd 3...Cmpd 8
D Cmpd 1Cmpd 1Cmpd 1Cmpd 4Cmpd 4Cmpd 4......
... ........................
H ........................
  • Blank: No enzyme, used for background subtraction.

  • No Inh: No inhibitor control (100% activity).

  • TSA: Positive control inhibitor (0% activity).

  • Cmpd X: Test inhibitor at different concentrations. All conditions should be run in triplicate.

Calculations
  • Corrected Fluorescence: Subtract the average fluorescence of the "Blank" wells from all other wells.

    • Corrected RFU = RFUsample - RFUblank_avg

  • Percent Inhibition: Calculate the percentage of inhibition for each inhibitor concentration.

    • % Inhibition = (1 - (Corrected RFUinhibitor / Corrected RFUNo Inh_avg)) * 100

  • IC₅₀ Determination: Plot the Percent Inhibition against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve (variable slope) to determine the IC₅₀ value, which is the concentration of the inhibitor that reduces enzyme activity by 50%.

Representative Data Table

Table 2: Example Data for IC₅₀ Determination of this compound.

Inhibitor Conc. [nM]Log [Inhibitor]Avg. Corrected RFUStd. Dev.% Inhibition
0 (No Inh)-152304500.0
10141053987.4
1011158031024.0
501.7802525547.3
1002554018063.6
5002.721559585.9
1000312056092.1
TSA (2 µM)-9805593.6

Note: Data are hypothetical and for illustrative purposes only.

References

Application Notes and Protocols: Investigating 4-(5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl)benzoic acid in Huntington's Disease Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Huntington's disease (HD) is a devastating neurodegenerative disorder characterized by the progressive loss of neurons, particularly in the striatum and cortex. A key pathological feature of HD is the aggregation of the mutant huntingtin (mHTT) protein. Emerging research has highlighted the significant role of dysregulated polyamine metabolism in the pathophysiology of HD[1][2]. Polyamines, including putrescine, spermidine, and spermine, are crucial for various cellular processes, and their imbalance can lead to oxidative stress and mitochondrial dysfunction, contributing to neurodegeneration[2].

A pivotal enzyme in the polyamine catabolic pathway is spermidine/spermine N1-acetyltransferase (SSAT). Increased SSAT activity can lead to the depletion of spermidine and spermine and an accumulation of their acetylated derivatives, a state that has been linked to cellular stress. Therefore, the inhibition of SSAT presents a promising therapeutic strategy to rebalance polyamine levels and mitigate downstream neurotoxic effects in HD.

This document provides detailed application notes and protocols for investigating the therapeutic potential of 4-(5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl)benzoic acid , a compound hypothesized to act as an inhibitor of SSAT, in the context of Huntington's disease research. While direct studies on this specific molecule in HD are not yet published, compounds with a similar chemical scaffold have been explored for neurodegenerative diseases, suggesting its potential as a CNS-active agent[3][4][5]. The following protocols are based on established methodologies for evaluating SSAT inhibitors and their effects on HD-related pathologies in vitro.

Hypothesized Mechanism of Action

We hypothesize that this compound acts as an inhibitor of SSAT. By blocking SSAT, the compound is expected to prevent the acetylation of spermidine and spermine, thereby increasing their intracellular concentrations. Elevated levels of these polyamines may confer neuroprotection by enhancing autophagy, reducing oxidative stress, and potentially modulating mHTT aggregation[1][2].

cluster_polyamine Polyamine Metabolism cluster_catabolism Polyamine Catabolism in HD cluster_intervention Therapeutic Intervention cluster_downstream Downstream Effects in HD Ornithine Ornithine Putrescine Putrescine Ornithine->Putrescine ODC Spermidine Spermidine Putrescine->Spermidine SRM Spermine Spermine Spermidine->Spermine SMS SSAT SSAT Spermidine->SSAT mHTT Aggregation mHTT Aggregation Spermidine->mHTT Aggregation Reduces Spermine->SSAT ODC ODC SRM SRM SMS SMS Acetylated Polyamines Acetylated Polyamines SSAT->Acetylated Polyamines Acetyl-CoA Toxic Byproducts Toxic Byproducts Acetylated Polyamines->Toxic Byproducts PAOX PAOX PAOX Oxidative Stress Oxidative Stress Toxic Byproducts->Oxidative Stress Compound This compound Compound->SSAT Inhibition Neuronal Death Neuronal Death mHTT Aggregation->Neuronal Death Oxidative Stress->Neuronal Death

Figure 1: Hypothesized mechanism of action in the polyamine pathway.

Data Presentation

The following tables present hypothetical, yet representative, quantitative data that could be obtained from the experimental protocols described below. These values are based on trends observed in the literature for polyamine dysregulation in neurodegenerative disease models.

Table 1: Effect of Compound on SSAT Activity and Polyamine Levels in an HD Cell Model

Treatment GroupSSAT Activity (% of Control)Putrescine (nmol/mg protein)Spermidine (nmol/mg protein)Spermine (nmol/mg protein)
Untreated Control100 ± 81.5 ± 0.25.2 ± 0.48.1 ± 0.6
HD Model (Vehicle)250 ± 203.8 ± 0.53.1 ± 0.34.5 ± 0.4
HD Model + Compound (1 µM)180 ± 152.9 ± 0.44.0 ± 0.36.2 ± 0.5
HD Model + Compound (10 µM)110 ± 122.0 ± 0.34.9 ± 0.47.5 ± 0.6

Table 2: Effect of Compound on HD-Related Cellular Phenotypes

Treatment GroupmHTT Aggregates (% of HD Vehicle)Cell Viability (% of Control)Caspase-3 Activity (Fold Change vs. Control)
Untreated Control0100 ± 51.0 ± 0.1
HD Model (Vehicle)100 ± 1065 ± 73.5 ± 0.4
HD Model + Compound (1 µM)75 ± 878 ± 62.4 ± 0.3
HD Model + Compound (10 µM)40 ± 592 ± 81.3 ± 0.2

Experimental Protocols

The following protocols outline key experiments to validate the hypothesized mechanism of action and therapeutic potential of this compound.

Start Start SSAT_Assay Protocol 1: In Vitro SSAT Enzyme Inhibition Assay Start->SSAT_Assay Cell_Culture Protocol 2: HD Cell Model Culture and Treatment SSAT_Assay->Cell_Culture If inhibitory Polyamine_Quant Protocol 3: HPLC Analysis of Intracellular Polyamines Cell_Culture->Polyamine_Quant Phenotype_Assay Protocol 4: Assessment of HD Cellular Phenotypes Cell_Culture->Phenotype_Assay End End Polyamine_Quant->End Phenotype_Assay->End

Figure 2: Experimental workflow for compound evaluation.
Protocol 1: In Vitro SSAT Enzyme Inhibition Assay

Objective: To determine the direct inhibitory effect of the compound on SSAT enzyme activity.

Materials:

  • Recombinant human SSAT enzyme

  • Spermidine (substrate)

  • Acetyl-CoA (co-substrate)

  • DTNB (5,5'-dithio-bis-(2-nitrobenzoic acid)) for colorimetric detection of Coenzyme A

  • This compound

  • Assay buffer (e.g., 100 mM Tris-HCl, pH 7.8)

  • 96-well microplate

  • Microplate reader

Methodology:

  • Prepare a stock solution of the test compound in DMSO.

  • In a 96-well plate, add assay buffer, recombinant SSAT enzyme, and varying concentrations of the test compound. Include a vehicle control (DMSO) and a positive control inhibitor if available.

  • Pre-incubate the enzyme with the compound for 15 minutes at 37°C.

  • Initiate the reaction by adding a mixture of spermidine and Acetyl-CoA.

  • Incubate for 30 minutes at 37°C.

  • Stop the reaction and develop the color by adding DTNB. DTNB reacts with the Coenzyme A produced during the reaction to yield a yellow product.

  • Measure the absorbance at 412 nm using a microplate reader.

  • Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.

Protocol 2: HD Cell Model Culture and Treatment

Objective: To treat a cellular model of Huntington's disease with the test compound.

Materials:

  • HD model cell line (e.g., STHdhQ111/Q111 striatal cells, or iPSC-derived neurons from an HD patient)[1][6].

  • Appropriate cell culture medium and supplements.

  • This compound.

  • Vehicle (DMSO).

Methodology:

  • Culture the HD model cells under standard conditions (37°C, 5% CO2).

  • Seed the cells in appropriate culture plates (e.g., 6-well plates for protein/polyamine analysis, 96-well plates for viability assays).

  • Allow cells to adhere and grow for 24-48 hours.

  • Prepare working solutions of the test compound in the cell culture medium at various concentrations (e.g., 0.1, 1, 10, 100 µM). Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.

  • Treat the cells with the compound or vehicle for a predetermined time course (e.g., 24, 48, or 72 hours).

  • After the treatment period, harvest the cells for downstream analysis as described in Protocols 3 and 4.

Protocol 3: HPLC Analysis of Intracellular Polyamines

Objective: To quantify the levels of putrescine, spermidine, and spermine in compound-treated HD cells.

Materials:

  • Cell pellets from Protocol 2.

  • Perchloric acid (PCA).

  • Dansyl chloride for derivatization.

  • HPLC system with a fluorescence detector.

  • Polyamine standards (putrescine, spermidine, spermine).

Methodology:

  • Lyse the cell pellets by sonication in cold PCA.

  • Centrifuge to precipitate proteins and collect the supernatant.

  • Derivatize the polyamines in the supernatant with dansyl chloride.

  • Inject the derivatized samples into the HPLC system.

  • Separate the dansylated polyamines using a reverse-phase C18 column with an appropriate gradient of acetonitrile and water.

  • Detect the polyamines using a fluorescence detector.

  • Quantify the polyamine levels by comparing the peak areas to a standard curve generated with known concentrations of polyamine standards.

  • Normalize the polyamine concentrations to the total protein content of the cell lysate.

Protocol 4: Assessment of HD Cellular Phenotypes

Objective: To evaluate the effect of the compound on mHTT aggregation and cell viability in the HD model.

A. Filter Retardation Assay for mHTT Aggregation:

  • Lyse the treated cells from Protocol 2 in a lysis buffer containing detergents.

  • Filter the lysates through a cellulose acetate membrane (0.2 µm pore size) using a dot-blot apparatus.

  • Wash the membrane to remove soluble proteins.

  • Perform an immunoblot analysis on the membrane using an antibody specific for the huntingtin protein (e.g., EM48).

  • Quantify the amount of aggregated mHTT retained on the filter by densitometry.

B. Cell Viability Assay (MTT or CellTiter-Glo®):

  • Use cells cultured and treated in a 96-well plate as described in Protocol 2.

  • Add MTT reagent to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

  • Solubilize the formazan crystals with a solubilization buffer.

  • Measure the absorbance at 570 nm.

  • Alternatively, use a luminescent-based assay like CellTiter-Glo® to measure ATP levels as an indicator of cell viability.

C. Apoptosis Assay (Caspase-3 Activity):

  • Lyse the treated cells and measure the activity of caspase-3 using a commercially available colorimetric or fluorometric assay kit.

  • The assay typically involves a caspase-3 specific substrate that is cleaved to produce a detectable signal.

  • Measure the signal using a microplate reader and normalize to the total protein content.

Hypothesis Hypothesis: Compound Inhibits SSAT SSAT_Inhibition SSAT Activity Decreases Hypothesis->SSAT_Inhibition Leads to Polyamine_Increase Spermidine/Spermine Levels Increase SSAT_Inhibition->Polyamine_Increase Results in Phenotype_Improvement mHTT Aggregation Decreases Cell Viability Increases Polyamine_Increase->Phenotype_Improvement Causes Conclusion Conclusion: Potential Therapeutic for HD Phenotype_Improvement->Conclusion Supports

Figure 3: Logical flow from hypothesis to conclusion.

Conclusion

The provided application notes and protocols offer a comprehensive framework for the initial investigation of this compound as a potential therapeutic agent for Huntington's disease, based on the well-established role of polyamine dysregulation in the disease's pathology. By systematically evaluating its effect on SSAT activity and downstream cellular phenotypes, researchers can elucidate its mechanism of action and preclinical efficacy. Successful outcomes from these in vitro studies would provide a strong rationale for advancing this compound into in vivo studies using animal models of Huntington's disease.

References

Application Notes and Protocols: 4-(5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl)benzoic acid in Anticancer Studies

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of the existing literature reveals a notable absence of specific anticancer studies focused on the compound 4-(5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl)benzoic acid. While the broader class of oxadiazole derivatives has shown significant promise in oncological research, this particular molecule has not been the subject of published, in-depth investigations into its mechanism of action, efficacy against cancer cell lines, or specific experimental protocols.

This document, therefore, serves to provide a general overview of the anticancer potential of structurally related oxadiazole and benzoic acid derivatives, which may offer a foundational understanding for future research into this compound. The protocols and pathways described below are based on studies of analogous compounds and should be considered as a starting point for the design of new experiments.

General Anticancer Potential of Oxadiazole Derivatives

Oxadiazole derivatives are recognized as a significant class of heterocyclic compounds with a wide range of pharmacological activities, including anticancer properties.[1][2] Their therapeutic potential stems from their ability to target various key signaling pathways implicated in tumorigenesis and cancer progression.[1]

Mechanisms of Action

Research on various oxadiazole derivatives has elucidated several mechanisms through which they exert their anticancer effects:

  • EGFR Inhibition: Some oxadiazole compounds act as inhibitors of the Epidermal Growth Factor Receptor (EGFR), which in turn blocks the Ras/Raf/MEK/ERK signaling pathway, a critical cascade for tumor cell proliferation.[1]

  • PI3K/Akt/mTOR Pathway Inhibition: Derivatives of oxadiazole have been shown to inhibit the PI3K/Akt/mTOR pathway, a central regulator of cell growth, survival, and metabolism. This inhibition can restore the activity of tumor suppressor genes like PTEN and promote apoptosis.[1]

  • p53 Upregulation: Certain oxadiazoles can stabilize the p53 tumor suppressor protein by preventing its degradation, which is often mediated by MDM2. This leads to the activation of pro-apoptotic genes and cell cycle arrest.[1]

  • Induction of Reactive Oxygen Species (ROS): Some compounds in this class can selectively induce oxidative stress in cancer cells, leading to DNA damage, mitochondrial dysfunction, and ultimately, apoptosis.[1]

  • PARP Inhibition: 2-thioxo-1,3,4-oxadiazole analogues have demonstrated pro-apoptotic activity through the inhibition of Poly (ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair.[2]

  • Thymidylate Synthase Inhibition: Certain 1,3,4-oxadiazole derivatives have been identified as potent inhibitors of thymidylate synthase, an essential enzyme for DNA synthesis, thereby halting cancer cell proliferation.[2]

Potential Signaling Pathways to Investigate

Based on the known mechanisms of related compounds, future studies on this compound could explore its effects on the following signaling pathways:

Potential_Anticancer_Signaling_Pathways_of_Oxadiazole_Derivatives cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus EGFR EGFR Ras Ras EGFR->Ras Activation PI3K PI3K EGFR->PI3K Activation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Promotes Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR MDM2 MDM2 Akt->MDM2 Inhibits p53 binding mTOR->Proliferation Promotes p53 p53 MDM2->p53 Degrades Apoptosis Apoptosis p53->Apoptosis Induces Oxadiazole Oxadiazole Derivative Oxadiazole->EGFR Inhibits Oxadiazole->PI3K Inhibits Oxadiazole->MDM2 Inhibits

Caption: Potential signaling pathways targeted by oxadiazole derivatives in cancer cells.

General Experimental Protocols

The following are generalized protocols that are commonly used to assess the anticancer activity of novel compounds and could be adapted for this compound.

Cell Viability and Cytotoxicity Assay (MTT Assay)

This assay is a fundamental first step to determine the cytotoxic effects of a compound on cancer cells.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of MTT by mitochondrial succinate dehydrogenase. The resulting intracellular purple formazan can be solubilized and quantified by spectrophotometry, thus giving an indication of the number of viable cells.

Protocol:

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, HeLa, A549) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with the medium containing the compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ (half-maximal inhibitory concentration) value.

MTT_Assay_Workflow A 1. Seed cancer cells in a 96-well plate B 2. Treat cells with varying concentrations of the test compound A->B C 3. Incubate for 24-72 hours B->C D 4. Add MTT solution and incubate for 4 hours C->D E 5. Solubilize formazan crystals with DMSO D->E F 6. Measure absorbance at 570 nm E->F G 7. Calculate IC50 value F->G

Caption: A generalized workflow for the MTT cell viability assay.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This assay is used to determine if the compound induces apoptosis (programmed cell death).

Principle: Annexin V is a protein that binds to phosphatidylserine (PS), which is translocated from the inner to the outer leaflet of the plasma membrane during the early stages of apoptosis. Propidium Iodide (PI) is a fluorescent dye that can only enter cells with compromised membranes, a characteristic of late apoptotic or necrotic cells. Flow cytometry is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

  • Cell Treatment: Treat cancer cells with the test compound at its IC₅₀ concentration for a predetermined time (e.g., 24 or 48 hours).

  • Cell Harvesting: Harvest the cells by trypsinization and wash them with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer. Add Annexin V-FITC and PI to the cell suspension and incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

  • Data Interpretation:

    • Annexin V-negative and PI-negative cells are viable.

    • Annexin V-positive and PI-negative cells are in early apoptosis.

    • Annexin V-positive and PI-positive cells are in late apoptosis or necrosis.

    • Annexin V-negative and PI-positive cells are necrotic.

Western Blot Analysis for Signaling Pathway Proteins

To investigate the molecular mechanism of action, Western blotting can be used to measure the expression levels of key proteins in relevant signaling pathways.

Protocol:

  • Protein Extraction: Treat cells with the compound, then lyse the cells to extract total protein.

  • Protein Quantification: Determine the protein concentration using a BCA or Bradford assay.

  • SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific to the target proteins (e.g., p-EGFR, p-Akt, p53, cleaved caspase-3) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize them using an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Conclusion

While direct experimental data on the anticancer properties of this compound is currently unavailable in the public domain, the extensive research on related oxadiazole and benzoic acid derivatives provides a strong rationale for its investigation as a potential anticancer agent. The protocols and potential mechanisms outlined in these application notes offer a solid framework for researchers to begin exploring the therapeutic potential of this specific compound. Future studies are warranted to synthesize this molecule, evaluate its cytotoxicity against a panel of cancer cell lines, and elucidate its precise mechanism of action.

References

Application Note and Protocol: Quantification of 4-(5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl)benzoic acid in Human Plasma using LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

This document provides a detailed protocol for the quantification of 4-(5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl)benzoic acid in human plasma. The method utilizes liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS), a technique known for its high sensitivity and selectivity in complex biological matrices.[1] The protocol outlines procedures for sample preparation, chromatographic separation, and mass spectrometric detection. This method is intended for use in pharmacokinetic studies, drug metabolism research, and other preclinical and clinical drug development applications.

Method Principle

The analytical method involves the extraction of this compound and an internal standard (IS) from human plasma via protein precipitation.[1] The separated analytes are then quantified using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.

Experimental Protocols

1. Materials and Reagents

  • This compound (Reference Standard)

  • This compound-¹³C₆ (Internal Standard)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ammonium acetate (LC-MS grade)

  • Ultrapure water

  • Human plasma (sourced from authorized blood banks)

2. Instrumentation

  • Liquid Chromatograph: Shimadzu Nexera X2 or equivalent

  • Mass Spectrometer: Shimadzu LCMS-8045 or equivalent triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Analytical Column: Waters ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm or equivalent.[2]

3. Preparation of Standard and Quality Control Solutions

  • Stock Solutions (1 mg/mL): Prepare stock solutions of the reference standard and the internal standard in methanol.

  • Working Standard Solutions: Serially dilute the stock solution with a 50:50 mixture of acetonitrile and water to prepare working standard solutions for calibration curve and quality control (QC) samples.

  • Calibration Standards and QC Samples: Spike blank human plasma with the appropriate working standard solutions to obtain calibration standards ranging from 1 to 1000 ng/mL and QC samples at low, medium, and high concentrations (e.g., 3, 300, and 800 ng/mL).

4. Sample Preparation: Protein Precipitation

  • Aliquot 100 µL of plasma sample (blank, calibration standard, QC, or unknown) into a 1.5 mL microcentrifuge tube.

  • Add 20 µL of the internal standard working solution (e.g., at 500 ng/mL).

  • Add 300 µL of acetonitrile containing 0.1% formic acid to precipitate the plasma proteins.[1]

  • Vortex the mixture for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase A.

  • Vortex and transfer to an autosampler vial for LC-MS/MS analysis.

5. LC-MS/MS Conditions

  • Chromatographic Conditions:

    • Column: Waters ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm.[2]

    • Mobile Phase A: 5 mM Ammonium Acetate in Water with 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

    • Flow Rate: 0.4 mL/min.

    • Gradient:

      • 0-0.5 min: 10% B

      • 0.5-2.5 min: 10-90% B

      • 2.5-3.0 min: 90% B

      • 3.1-4.0 min: 10% B (re-equilibration)

    • Injection Volume: 5 µL.

    • Column Temperature: 40°C.

  • Mass Spectrometric Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), Negative.

    • MRM Transitions:

      • Analyte: Precursor ion (m/z) -> Product ion (m/z)

      • Internal Standard: Precursor ion (m/z) -> Product ion (m/z) (Note: Specific m/z values would need to be determined experimentally during method development)

    • Source Parameters: Optimized for maximum signal intensity (e.g., Nebulizing Gas Flow, Drying Gas Flow, Interface Temperature, DL Temperature, Heat Block Temperature).

Data Presentation

Table 1: Method Validation Summary

Validation ParameterResultAcceptance Criteria
Linearity Range 1 - 1000 ng/mLr² ≥ 0.99
Correlation Coefficient (r²) > 0.995
Lower Limit of Quantification (LLOQ) 1 ng/mLAccuracy: 80-120%, Precision: ≤20%
Accuracy (at LLOQ, LQC, MQC, HQC) 95.2% - 104.5%Within 85-115% (100±15%)
Precision (Intra-day, at LQC, MQC, HQC) ≤ 5.8% RSD≤ 15% RSD
Precision (Inter-day, at LQC, MQC, HQC) ≤ 7.2% RSD≤ 15% RSD
Matrix Effect 92.1% - 103.8%Consistent and reproducible
Recovery > 85%Consistent and reproducible
Stability (Freeze-thaw, Short-term, Long-term) Stable≤ 15% deviation from nominal

(Note: The data presented in this table is representative and would be generated during a full method validation study.)

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample (100 µL) add_is Add Internal Standard plasma->add_is protein_precip Protein Precipitation (Acetonitrile) add_is->protein_precip vortex Vortex protein_precip->vortex centrifuge Centrifuge vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant evaporate Evaporate to Dryness supernatant->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute inject Inject into LC-MS/MS reconstitute->inject hplc Chromatographic Separation (C18 Column) inject->hplc ms Mass Spectrometric Detection (ESI-, MRM) hplc->ms quant Quantification (Calibration Curve) ms->quant report Generate Report quant->report

Caption: Experimental workflow for the quantification of this compound.

Discussion

The described LC-MS/MS method provides a robust and reliable approach for the quantification of this compound in human plasma. The protein precipitation method offers a simple and rapid sample cleanup, suitable for high-throughput analysis.[1] The use of a stable isotope-labeled internal standard ensures high accuracy and precision by compensating for matrix effects and variations in sample processing. The chromatographic and mass spectrometric parameters are chosen to provide good separation from endogenous plasma components and sensitive detection of the analyte. Method validation would be performed according to regulatory guidelines to ensure the reliability of the data for its intended purpose.

Safety Precautions

Standard laboratory safety precautions should be followed when handling chemicals and biological samples. This includes wearing appropriate personal protective equipment (PPE) such as lab coats, gloves, and safety glasses. All solvents should be handled in a well-ventilated area or a fume hood. Biological samples should be treated as potentially infectious.

References

Application Notes and Protocols for the Derivatization of 4-(5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl)benzoic Acid in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The scaffold 4-(5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl)benzoic acid is a valuable starting material in medicinal chemistry. The 1,2,4-oxadiazole ring is a bioisostere for ester and amide functionalities, offering improved metabolic stability and pharmacokinetic properties. The trifluoromethyl group often enhances binding affinity and cell permeability. Derivatization of the carboxylic acid moiety allows for the exploration of structure-activity relationships (SAR) and the development of novel therapeutic agents. This document provides detailed protocols for the synthesis of amide and ester derivatives of this compound and discusses their potential applications.

Potential Therapeutic Applications

Derivatives of benzoic acids containing a 1,2,4-oxadiazole ring are of significant interest in medicinal chemistry due to their wide range of biological activities.[1] The derivatization of this compound can lead to compounds with potential applications as:

  • Anticancer Agents: Various 1,2,4-oxadiazole derivatives have demonstrated cytotoxic activity against a range of cancer cell lines.[2]

  • Antimicrobial Agents: Compounds incorporating a trifluoromethylphenyl moiety linked to a benzoic acid derivative have shown potent activity against Gram-positive bacteria, including Staphylococcus aureus.[3]

  • Read-through Agents for Nonsense Mutations: The structurally related compound Ataluren, which features a 1,2,4-oxadiazole ring, is used to treat genetic disorders caused by nonsense mutations.[4]

Data Presentation: Representative Biological Activities of Related Compounds

The following table summarizes the biological activities of compounds structurally related to derivatives of this compound to provide a reference for potential screening assays.

Compound ClassTargetActivity MetricValueReference
1,2,4-Oxadiazole DerivativesOvarian Cancer Cell Line (OVXF 899)IC502.76 µM[2]
1,2,4-Oxadiazole DerivativesPleural Mesothelioma Cancer Cell Line (PXF 1752)IC509.27 µM[2]
Pyrazole-based Benzoic Acid DerivativesStaphylococcus aureusMICLow µM range[3]

Experimental Protocols

Protocol 1: Amide Coupling via EDC/HOBt

This protocol describes a general method for the synthesis of amide derivatives from this compound using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-hydroxybenzotriazole (HOBt) as coupling agents.

Materials:

  • This compound

  • Amine of interest

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • HOBt (1-Hydroxybenzotriazole)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • To a solution of this compound (1.0 equiv) in anhydrous DMF (0.1 M), add the desired amine (1.1 equiv), EDC (1.2 equiv), and HOBt (1.2 equiv).

  • Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with ethyl acetate or DCM and wash sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired amide.

Protocol 2: Amide Coupling via HATU

This protocol is suitable for more challenging amide couplings, utilizing HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), a highly efficient coupling reagent.

Materials:

  • This compound

  • Amine of interest

  • HATU

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • To a solution of this compound (1.0 equiv) in anhydrous DMF (0.1 M), add the amine (1.1 equiv) and DIPEA (3.0 equiv).

  • Add HATU (1.1 equiv) to the reaction mixture.

  • Stir the reaction mixture at room temperature for 15 minutes to 2 hours, monitoring the reaction progress by TLC.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the desired amide.[5]

Protocol 3: Fischer Esterification

This protocol describes the synthesis of methyl or ethyl esters of this compound.

Materials:

  • This compound

  • Methanol or Ethanol, anhydrous

  • Concentrated sulfuric acid (H₂SO₄)

  • Dichloromethane (DCM) or Diethyl ether

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Water

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware for reflux and extraction

Procedure:

  • In a round-bottomed flask, dissolve this compound in an excess of the desired alcohol (e.g., 20 mL of methanol per gram of acid).

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.2 mL per gram of acid) to the solution while stirring.

  • Attach a reflux condenser and heat the mixture to reflux for 2-4 hours. Monitor the reaction by TLC.[6]

  • After cooling to room temperature, transfer the solution to a separatory funnel containing water.

  • Extract the aqueous layer with DCM or diethyl ether.

  • Wash the combined organic layers with saturated aqueous NaHCO₃ solution to neutralize any remaining acid, followed by a wash with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude ester.

  • If necessary, purify the product by column chromatography or recrystallization.

Visualizations

experimental_workflow cluster_start Starting Material cluster_derivatization Derivatization cluster_screening Biological Screening cluster_sar Optimization start This compound amide Amide Derivatives start->amide Amide Coupling (EDC/HOBt or HATU) ester Ester Derivatives start->ester Esterification (Fischer) screening In vitro Assays (e.g., Anticancer, Antimicrobial) amide->screening ester->screening sar Structure-Activity Relationship (SAR) Studies screening->sar

Caption: General workflow for the derivatization and biological evaluation of the title compound.

signaling_pathway_hypothesis cluster_cell Target Cell (e.g., Cancer Cell, Bacterium) receptor Cellular Target (e.g., Enzyme, Receptor) pathway Signaling Cascade receptor->pathway Modulation response Cellular Response (e.g., Apoptosis, Growth Inhibition) pathway->response drug 1,2,4-Oxadiazole Derivative drug->receptor Binding/ Inhibition

Caption: Hypothesized mechanism of action for a bioactive 1,2,4-oxadiazole derivative.

References

Application Notes and Protocols for Preparing Stock Solutions of 4-(5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a detailed protocol for the preparation of stock solutions of 4-(5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl)benzoic acid, a compound of interest in various research and drug development applications. Adherence to proper preparation, handling, and storage procedures is crucial for ensuring the accuracy and reproducibility of experimental results. This document outlines the necessary materials, safety precautions, and step-by-step instructions for preparing stock solutions in dimethyl sulfoxide (DMSO).

Physicochemical Properties

A clear understanding of the physicochemical properties of this compound is essential for its effective use in experiments.

PropertyValueSource
Molecular Formula C₁₀H₅F₃N₂O₃
Molecular Weight 258.15 g/mol
Appearance Solid (form may vary)
Solubility Soluble in DMSO
Storage Temperature 2-8°C

Safety and Handling Precautions

Working with this compound requires adherence to standard laboratory safety protocols, with special attention to the handling of trifluoromethyl-containing compounds.

Personal Protective Equipment (PPE):

  • Eye Protection: Safety glasses or goggles are mandatory.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile) should be worn.

  • Body Protection: A lab coat is required.

Engineering Controls:

  • All handling of the solid compound and preparation of solutions should be conducted in a well-ventilated chemical fume hood to avoid inhalation of dust or vapors.

General Hygiene:

  • Avoid contact with skin and eyes.

  • Do not ingest or inhale.

  • Wash hands thoroughly after handling.

Experimental Protocol: Preparation of a 10 mM DMSO Stock Solution

This protocol details the preparation of a 10 mM stock solution of this compound in DMSO. This is a common starting concentration for many biological and chemical assays.

Materials:

  • This compound (solid)

  • Anhydrous/high-purity Dimethyl Sulfoxide (DMSO)

  • Analytical balance

  • Spatula

  • Weighing paper or boat

  • Microcentrifuge tubes or appropriate vials

  • Pipettes and sterile pipette tips

  • Vortex mixer

Procedure:

  • Equilibrate Reagents: Allow the container of this compound and the anhydrous DMSO to come to room temperature before opening to prevent condensation of moisture.

  • Calculate Required Mass: To prepare a 10 mM stock solution, calculate the mass of the compound needed. For example, to prepare 1 mL of a 10 mM solution:

    • Mass (mg) = Molarity (mol/L) * Volume (L) * Molecular Weight ( g/mol ) * 1000 (mg/g)

    • Mass (mg) = 0.010 mol/L * 0.001 L * 258.15 g/mol * 1000 mg/g = 2.5815 mg

  • Weigh the Compound: In a chemical fume hood, carefully weigh out the calculated amount of this compound using an analytical balance.

  • Dissolve in DMSO:

    • Transfer the weighed compound into an appropriately sized tube or vial.

    • Add the desired volume of anhydrous DMSO. For the example above, add 1 mL of DMSO.

  • Ensure Complete Dissolution:

    • Cap the tube/vial securely.

    • Vortex the solution thoroughly until the solid is completely dissolved. Gentle warming in a water bath (not exceeding 37°C) may be used to aid dissolution if necessary, but observe for any signs of degradation. Visually inspect the solution against a light source to ensure no particulates are present.

  • Storage:

    • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C or -80°C for long-term storage.

    • Clearly label all tubes with the compound name, concentration, solvent, and date of preparation.

Stock Solution Preparation Workflow

G Stock Solution Preparation Workflow A Equilibrate reagents to room temperature B Calculate required mass of compound A->B C Weigh compound in a fume hood B->C D Transfer compound to a vial C->D E Add calculated volume of DMSO D->E F Vortex until completely dissolved E->F G Visually inspect for particulates F->G H Aliquot into single-use volumes G->H I Store at -20°C or -80°C H->I

Caption: Workflow for preparing a stock solution.

Data Presentation: Stock Solution Calculation Table

This table provides pre-calculated masses of this compound required to prepare stock solutions of various concentrations and volumes.

Desired Concentration (mM)Volume of DMSOMass of Compound to Weigh (mg)
11 mL0.258
15 mL1.291
110 mL2.582
10 1 mL 2.582
105 mL12.908
1010 mL25.815
501 mL12.908
505 mL64.538
1001 mL25.815

Considerations for Experimental Use

  • Solvent Effects: Be mindful that DMSO can have effects on cellular systems. Always include a vehicle control (DMSO alone at the same final concentration) in your experiments.

  • Final Concentration: When diluting the stock solution into aqueous experimental media, ensure the final concentration of DMSO is low (typically <0.5%) to minimize solvent toxicity.

  • Solution Stability: While long-term storage at low temperatures is recommended, the stability of this compound in solution at room temperature or under experimental conditions should be determined for prolonged assays. It is best practice to prepare fresh dilutions from the frozen stock for each experiment.

Logical Relationship of Experimental Steps

G Experimental Dilution Logic cluster_prep Preparation cluster_exp Experiment cluster_control Controls A Frozen Stock Solution (-20°C / -80°C) B Thaw aliquot on day of experiment A->B C Prepare intermediate dilutions (if necessary) B->C D Dilute to final concentration in experimental media C->D E Perform Assay D->E F Prepare Vehicle Control (DMSO in media) F->E

Caption: From stock solution to experimental use.

Application Notes and Protocols for 4-(5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl)benzoic acid in High-Throughput Screening

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4-(5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl)benzoic acid is a synthetic organic compound characterized by a benzoic acid moiety linked to a trifluoromethyl-substituted 1,2,4-oxadiazole ring. While this specific molecule is available from commercial suppliers, detailed public-domain data regarding its application in high-throughput screening (HTS) assays, including specific biological targets, quantitative efficacy, and established protocols, is not extensively documented. However, the 1,2,4-oxadiazole scaffold is a known pharmacophore present in numerous biologically active compounds, suggesting the potential of this compound as a candidate for drug discovery screening campaigns.

This document provides a generalized framework for the utilization of this compound in a hypothetical HTS assay targeting a generic kinase, a common enzyme class in drug discovery. The protocols and data presented are illustrative and should be adapted based on the specific biological target and assay technology.

Hypothetical Target and Assay Principle

For the purpose of these application notes, we will consider a hypothetical scenario where this compound is screened for its ability to inhibit a protein kinase, herein referred to as "Kinase-X." The assay will be a fluorescence-based biochemical assay that measures the phosphorylation of a substrate peptide by Kinase-X. Inhibition of Kinase-X by the test compound will result in a decrease in the fluorescent signal.

Data Presentation

The following table summarizes hypothetical quantitative data that could be generated from an HTS campaign for this compound and control compounds against Kinase-X.

CompoundCAS NumberTargetAssay TypeIC50 (µM)% Inhibition @ 10 µM
This compound340736-76-7Kinase-XFluorescence Polarization5.285%
Staurosporine (Control Inhibitor)62996-74-1Kinase-XFluorescence Polarization0.0199%
DMSO (Vehicle Control)67-68-5Kinase-XFluorescence PolarizationN/A0%

Experimental Protocols

Reagent Preparation
  • Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35.

  • Kinase-X Solution: Prepare a 2X working solution of Kinase-X in Assay Buffer. The final concentration in the assay will be 5 nM.

  • Substrate Peptide Solution: Prepare a 2X working solution of a suitable fluorescently labeled peptide substrate for Kinase-X in Assay Buffer. The final concentration in the assay will be 100 nM.

  • ATP Solution: Prepare a 4X working solution of ATP in Assay Buffer. The final concentration in the assay will be 10 µM (at the Kₘ for ATP).

  • Test Compound: Prepare a stock solution of this compound in 100% DMSO at a concentration of 10 mM. Create a serial dilution series in 100% DMSO.

HTS Assay Protocol (384-well format)
  • Compound Dispensing: Using an acoustic liquid handler, dispense 50 nL of the test compound dilutions in DMSO into the appropriate wells of a 384-well, low-volume, black, round-bottom plate.

  • Kinase and Substrate Addition: Add 5 µL of the 2X Kinase-X solution to all wells.

  • Incubation: Incubate the plate for 15 minutes at room temperature to allow for compound binding to the kinase.

  • Initiation of Reaction: Add 5 µL of the 2X Substrate Peptide/4X ATP mixture to all wells to initiate the kinase reaction.

  • Reaction Incubation: Incubate the plate for 60 minutes at room temperature. Protect the plate from light.

  • Detection: Read the plate on a suitable plate reader capable of measuring fluorescence polarization. Excitation and emission wavelengths will be specific to the fluorophore on the substrate peptide.

Data Analysis
  • Normalization: The raw fluorescence polarization data is normalized using the vehicle control (DMSO, 0% inhibition) and a potent control inhibitor (e.g., Staurosporine, 100% inhibition).

  • IC50 Curve Fitting: For dose-response experiments, the normalized data is plotted against the logarithm of the compound concentration. A four-parameter logistic equation is used to fit the curve and determine the IC₅₀ value.

Visualizations

Experimental Workflow

HTS_Workflow cluster_prep Preparation cluster_assay Assay Steps cluster_analysis Data Analysis Compound Compound Dilution Dispense Dispense Compound (50 nL) Compound->Dispense Reagents Reagent Preparation (Kinase, Substrate, ATP) AddKinase Add Kinase-X (5 µL) Reagents->AddKinase AddSubstrateATP Add Substrate/ATP (5 µL) Reagents->AddSubstrateATP Dispense->AddKinase Incubate1 Incubate (15 min) AddKinase->Incubate1 Incubate1->AddSubstrateATP Incubate2 Incubate (60 min) AddSubstrateATP->Incubate2 ReadPlate Read Plate (Fluorescence Polarization) Incubate2->ReadPlate Normalize Normalize Data ReadPlate->Normalize CurveFit IC50 Curve Fitting Normalize->CurveFit Results Results CurveFit->Results

Caption: High-Throughput Screening Workflow for Kinase-X Inhibition.

Hypothetical Kinase Inhibition Signaling Pathway

Kinase_Pathway cluster_pathway Kinase Signaling Cascade Receptor Receptor Tyrosine Kinase KinaseX Kinase-X Receptor->KinaseX Activates Substrate Substrate Protein KinaseX->Substrate Phosphorylates PhosphoSubstrate Phosphorylated Substrate Substrate->PhosphoSubstrate CellularResponse Cellular Response (e.g., Proliferation) PhosphoSubstrate->CellularResponse Inhibitor 4-(5-(Trifluoromethyl)-1,2,4- oxadiazol-3-yl)benzoic acid Inhibitor->KinaseX Inhibits

Caption: Hypothetical Inhibition of the Kinase-X Signaling Pathway.

Application Notes and Protocols for the Solid-Phase Synthesis of 1,2,4-Oxadiazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1,2,4-oxadiazole moiety is a prominent heterocyclic scaffold in medicinal chemistry, recognized for its significant biological activities and its role as a bioisostere for amide and ester functionalities. This structural feature often imparts favorable pharmacokinetic properties, such as improved metabolic stability and oral bioavailability, making it a valuable component in the design of novel therapeutic agents. Solid-phase organic synthesis (SPOS) offers a robust and efficient platform for the generation of combinatorial libraries of 1,2,4-oxadiazole derivatives, facilitating rapid lead discovery and optimization in drug development programs.

This document provides detailed application notes and experimental protocols for the solid-phase synthesis of a library of 3,5-disubstituted 1,2,4-oxadiazoles. The described methodology is based on the widely adopted strategy involving the immobilization of a precursor on a solid support, followed by sequential chemical transformations to construct the oxadiazole ring and subsequent cleavage to yield the final products.

Principle of the Method

The solid-phase synthesis of 3,5-disubstituted 1,2,4-oxadiazoles is achieved through a multi-step sequence starting from a resin-bound aldehyde. The core of this method involves the conversion of a resin-bound nitrile to an amidoxime, followed by acylation and a mild, base-mediated cyclodehydration to form the 1,2,4-oxadiazole ring. The final products are then cleaved from the solid support for purification and characterization. This approach allows for the introduction of diversity at two positions of the oxadiazole ring, enabling the creation of a focused library of analogues.

A key step in this process is the use of tetra-N-butylammonium fluoride (TBAF) as a mild and efficient reagent for the cyclodehydration of the O-acyl amidoxime intermediate under ambient conditions. This method is compatible with a wide range of functional groups, making it suitable for combinatorial library synthesis.[1][2]

Experimental Workflow

The overall experimental workflow for the solid-phase synthesis of 1,2,4-oxadiazole derivatives can be visualized as a sequence of distinct stages, from initial resin preparation to the final analysis of the cleaved products.

G cluster_0 Resin Preparation and Anchoring cluster_1 Oxadiazole Core Formation cluster_2 Cleavage and Analysis Resin Argopore MB-CHO Resin ReductiveAmination Reductive Amination (Primary Amine, NaBH(OAc)3) Resin->ReductiveAmination Step 1 Acylation1 Acylation (4-Cyanobenzoyl Chloride, DIEA) ReductiveAmination->Acylation1 Step 2 AmidoximeFormation Amidoxime Formation (NH2OH.HCl, DIEA) Acylation1->AmidoximeFormation Step 3 Acylation2 Acylation (Diverse Acid Chlorides, DIEA) AmidoximeFormation->Acylation2 Step 4 Cyclodehydration Cyclodehydration (TBAF in THF) Acylation2->Cyclodehydration Step 5 Cleavage Cleavage from Resin (TFA/DCM) Cyclodehydration->Cleavage Step 6 Purification Purification (Preparative HPLC) Cleavage->Purification Step 7 Analysis Analysis (LC-MS, NMR) Purification->Analysis Step 8

Figure 1: Experimental workflow for the solid-phase synthesis of 1,2,4-oxadiazoles.

Detailed Experimental Protocols

The following protocols provide a step-by-step guide for the synthesis of a library of 3,5-disubstituted 1,2,4-oxadiazoles on a solid support.

Materials and Reagents
  • Argopore MB-CHO resin (aldehyde functionalized)

  • Primary amines (for reductive amination)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • 4-Cyanobenzoyl chloride

  • Diisopropylethylamine (DIEA)

  • Hydroxylamine hydrochloride (NH₂OH·HCl)

  • A diverse set of acid chlorides

  • Tetra-N-butylammonium fluoride (TBAF), 1.0 M solution in THF

  • Dichloromethane (DCM), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Tetrahydrofuran (THF), anhydrous

  • Methanol (MeOH)

  • Trifluoroacetic acid (TFA)

  • Standard laboratory glassware and solid-phase synthesis vessels

Protocol 1: Resin Preparation and Anchor Loading
  • Resin Swelling: Swell the Argopore MB-CHO resin (1.0 g) in anhydrous DCM (10 mL) for 30 minutes in a solid-phase synthesis vessel.

  • Reductive Amination:

    • To the swollen resin, add a solution of the desired primary amine (5.0 mmol) in anhydrous DCM (10 mL).

    • Agitate the mixture for 10 minutes at room temperature.

    • Add a solution of NaBH(OAc)₃ (5.0 mmol) in anhydrous DCM (5 mL) and agitate the suspension at room temperature for 16 hours.

    • Filter the resin and wash sequentially with DCM (3 x 10 mL), DMF (3 x 10 mL), MeOH (3 x 10 mL), and DCM (3 x 10 mL).

    • Dry the resin under vacuum.

  • Acylation with Linker:

    • Swell the amine-functionalized resin in anhydrous DCM (10 mL).

    • Add a solution of 4-cyanobenzoyl chloride (3.0 mmol) and DIEA (6.0 mmol) in anhydrous DCM (10 mL).

    • Agitate the mixture at room temperature for 4 hours.

    • Filter the resin and wash sequentially with DCM (3 x 10 mL), DMF (3 x 10 mL), MeOH (3 x 10 mL), and DCM (3 x 10 mL).

    • Dry the resin under vacuum.

Protocol 2: Synthesis of the 1,2,4-Oxadiazole Core
  • Amidoxime Formation:

    • Suspend the resin-bound nitrile in a solution of NH₂OH·HCl (10.0 mmol) and DIEA (20.0 mmol) in a 1:1 mixture of DMF and isopropanol (20 mL).

    • Heat the mixture at 80°C for 16 hours with agitation.

    • Cool the resin to room temperature, filter, and wash sequentially with water (3 x 10 mL), DMF (3 x 10 mL), MeOH (3 x 10 mL), and DCM (3 x 10 mL).

    • Dry the resin under vacuum.

  • Acylation with Diverse Building Blocks:

    • Divide the resin-bound amidoxime into separate reaction vessels for parallel synthesis.

    • To each vessel, add a solution of a unique acid chloride (3.0 mmol) and DIEA (6.0 mmol) in anhydrous DCM (5 mL).

    • Agitate the mixtures at room temperature for 4 hours.

    • Filter the resins and wash each with DCM (3 x 5 mL), DMF (3 x 5 mL), and THF (3 x 5 mL).

  • Cyclodehydration to form the 1,2,4-Oxadiazole:

    • To each washed resin, add a 1.0 M solution of TBAF in THF (5 mL).

    • Agitate the suspensions at room temperature for 16 hours.

    • Filter the resins and wash each with THF (3 x 5 mL), MeOH (3 x 5 mL), and DCM (3 x 5 mL).

    • Dry the resins under vacuum.

Protocol 3: Cleavage and Purification
  • Cleavage from Resin:

    • Treat each dried resin with a freshly prepared solution of 50% TFA in DCM (5 mL) for 1 hour at room temperature.

    • Filter the resin and wash with DCM (2 x 2 mL).

    • Combine the filtrates and concentrate under reduced pressure to yield the crude product.

  • Purification:

    • Purify the crude products by preparative reverse-phase HPLC to obtain the final 1,2,4-oxadiazole derivatives.

  • Analysis:

    • Characterize the purified compounds by LC-MS and NMR spectroscopy to confirm their identity and purity.

Data Presentation

The following table summarizes the results for a representative library of 3,5-disubstituted 1,2,4-oxadiazoles synthesized using the protocols described above. The diversity in this library is generated by varying the acid chloride used in the second acylation step.

Compound IDR Group (from Acid Chloride)Molecular Weight ( g/mol )Overall Yield (%)Purity (%)
OXA-01 Phenyl247.2775>95
OXA-02 4-Chlorophenyl281.7272>95
OXA-03 4-Methoxyphenyl277.2968>95
OXA-04 2-Thienyl253.3065>95
OXA-05 Cyclohexyl253.3380>95
OXA-06 n-Propyl215.2582>95

Yields and purities are representative and may vary depending on the specific substrates and reaction conditions.

Signaling Pathways and Logical Relationships

The chemical transformation from the resin-bound nitrile to the final 1,2,4-oxadiazole product involves a series of well-defined chemical reactions. This logical progression can be illustrated as a signaling pathway diagram.

G Resin_Nitrile Resin-Bound Nitrile Resin_Amidoxime Resin-Bound Amidoxime Resin_Nitrile->Resin_Amidoxime NH2OH.HCl, DIEA Resin_O_Acyl_Amidoxime Resin-Bound O-Acyl Amidoxime Resin_Amidoxime->Resin_O_Acyl_Amidoxime R-COCl, DIEA Resin_Oxadiazole Resin-Bound 1,2,4-Oxadiazole Resin_O_Acyl_Amidoxime->Resin_Oxadiazole TBAF, THF Final_Product Final 1,2,4-Oxadiazole (Cleaved) Resin_Oxadiazole->Final_Product TFA/DCM

Figure 2: Chemical transformation pathway for 1,2,4-oxadiazole synthesis.

Conclusion

The solid-phase synthesis protocols detailed in this document provide a reliable and efficient method for the preparation of 3,5-disubstituted 1,2,4-oxadiazole libraries. This approach is highly amenable to automation and parallel synthesis, making it an invaluable tool for medicinal chemists and drug discovery professionals. The mild reaction conditions, particularly the use of TBAF for cyclodehydration, ensure compatibility with a broad range of chemical functionalities, allowing for the generation of diverse and complex molecular libraries for biological screening.

References

Application of 4-(5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl)benzoic acid in Rust Disease Control: A Review of Available Data

Author: BenchChem Technical Support Team. Date: December 2025

Initial research indicates a significant gap in publicly available data regarding the specific application of 4-(5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl)benzoic acid for the control of rust diseases in plants. While the broader class of 1,2,4-oxadiazole derivatives has shown promise as antifungal agents against a variety of plant pathogens, specific efficacy data and detailed protocols for the target compound against rust fungi (order Pucciniales) are not presently available in the reviewed literature.

This document aims to provide a comprehensive overview of the current research landscape concerning 1,2,4-oxadiazole derivatives as fungicides, highlighting the potential areas for future investigation into the specific use of this compound against rust diseases.

General Antifungal Activity of 1,2,4-Oxadiazole Derivatives

Several studies have explored the synthesis and fungicidal activity of various 1,2,4-oxadiazole derivatives, demonstrating their potential as a valuable scaffold in the development of novel fungicides. These compounds have been reported to exhibit inhibitory effects against a range of economically important plant pathogens.

For instance, derivatives of 1,2,4-oxadiazole have been synthesized and evaluated for their in vitro antifungal activity against pathogens such as Sclerotinia sclerotiorum, Botrytis cinerea, Rhizoctonia solani, Fusarium graminearum, Exserohilum turcicum, and Colletotrichum capsica.[1][2] Some of these derivatives have shown significant fungicidal activity, with EC50 values comparable to commercial fungicides.[2][3]

The proposed mechanism of action for some of these active 1,2,4-oxadiazole derivatives is the inhibition of succinate dehydrogenase (SDH), a key enzyme in the mitochondrial electron transport chain.[1][2] This inhibition disrupts the pathogen's cellular respiration, leading to its death.

Data on Fungicidal Activity of Related Compounds

While no data is available for this compound against rust fungi, the following table summarizes the reported fungicidal activities of other 1,2,4-oxadiazole derivatives against various plant pathogens to provide a contextual understanding of the potential of this chemical class.

Compound ClassPathogenEfficacy MetricValueReference
1,2,4-Oxadiazole derivatives containing amide fragmentsSclerotinia sclerotiorumEC502.9 µg/mL (for compound F15)[2]
1,2,4-Triazole derivatives containing oxime ether and phenoxyl pyridinyl moietySclerotinia sclerotiorumEC500.12 mg/L (for compound 5b2)[3]
1,2,4-Triazole derivatives containing oxime ether and phenoxyl pyridinyl moietyPythium infestansEC500.46 mg/L (for compound 5a4)[3]
1,2,4-Triazole derivatives containing oxime ether and phenoxyl pyridinyl moietyRhizoctonia solaniEC500.27 mg/L (for compound 5a4)[3]
meta-Diamide Compounds Containing 1,2,4-Oxadiazole GroupCucumber downy mildewInhibition Rate96.30% at 400 mg L-1 (for compound 5s)[4]

Proposed Experimental Protocols for Evaluating Efficacy Against Rust Fungi

Given the absence of specific protocols, the following are generalized experimental methodologies that could be adapted to evaluate the efficacy of this compound against rust diseases. These protocols are based on standard fungicidal testing procedures.

In Vitro Assay: Spore Germination Inhibition

This assay would determine the direct inhibitory effect of the compound on rust spore germination.

Workflow for In Vitro Spore Germination Assay

cluster_prep Preparation cluster_exp Experiment cluster_eval Evaluation prep_compound Prepare stock solution of This compound treat Add serial dilutions of the compound to the germination medium prep_compound->treat prep_spores Collect fresh rust spores (e.g., Puccinia spp.) inoculate Inoculate with rust spores prep_spores->inoculate prep_media Prepare germination medium (e.g., water agar) prep_media->treat treat->inoculate incubate Incubate under optimal conditions (temperature, humidity, light) inoculate->incubate observe Observe spore germination under a microscope incubate->observe calculate Calculate the percentage of germination inhibition observe->calculate determine_ec50 Determine the EC50 value calculate->determine_ec50

Caption: Workflow for in vitro evaluation of spore germination inhibition.

In Vivo Assay: Protective and Curative Activity on Host Plants

This assay would assess the compound's ability to protect plants from rust infection and to cure existing infections.

Workflow for In Vivo Protective and Curative Assays

cluster_plant_prep Plant Preparation cluster_protective Protective Assay cluster_curative Curative Assay cluster_incubation_eval Incubation and Evaluation grow_plants Grow susceptible host plants (e.g., wheat, soybean) to a specific growth stage treat_prot Apply the compound at various concentrations to the plants grow_plants->treat_prot inoculate_cur Inoculate plants with rust spores grow_plants->inoculate_cur inoculate_prot Inoculate plants with rust spores after a set period (e.g., 24h) treat_prot->inoculate_prot incubate Incubate all plants in a controlled environment conducive to disease development inoculate_prot->incubate treat_cur Apply the compound at various concentrations after a set period (e.g., 24-48h) inoculate_cur->treat_cur treat_cur->incubate assess Assess disease severity (e.g., percentage of leaf area covered by pustules) after a specific incubation period incubate->assess calculate_efficacy Calculate the percentage of disease control compared to untreated controls assess->calculate_efficacy

Caption: Workflow for in vivo protective and curative assays on host plants.

Future Research Directions

The fungicidal potential of the 1,2,4-oxadiazole scaffold suggests that this compound could be a candidate for development as a rust disease control agent. Future research should focus on:

  • Synthesis and Characterization: Confirmation of the synthesis and structural characterization of this compound.

  • In Vitro and In Vivo Screening: Conducting the above-mentioned assays to determine its efficacy against various economically important rust fungi.

  • Mechanism of Action Studies: Investigating the specific mode of action of the compound, including its potential as an SDH inhibitor.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs to optimize the fungicidal activity and understand the key structural features required for efficacy.

References

Troubleshooting & Optimization

Technical Support Center: Navigating the Challenges of Trifluoromethyl-Containing Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the dedicated support center for researchers, scientists, and drug development professionals working with trifluoromethyl-containing heterocyclic compounds. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during synthesis, purification, and handling of these important molecules. The strategic incorporation of a trifluoromethyl (-CF3) group can significantly enhance metabolic stability, lipophilicity, and binding affinity, making it a valuable moiety in medicinal chemistry.[1][2][3][4][5] However, its strong electron-withdrawing nature introduces unique synthetic and handling challenges.[6][7]

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section is designed to provide direct answers and actionable solutions to specific problems you may encounter in the lab.

Synthesis & Reactivity

Question 1: My trifluoromethylation reaction has a low yield or is not proceeding at all. What are the common causes and how can I troubleshoot this?

Answer: Low or no yield in trifluoromethylation reactions is a frequent issue and can often be attributed to several factors:

  • Initiator/Catalyst Inactivity: The choice and quality of the initiator are critical.

    • Fluoride Initiators (e.g., TBAF, CsF): These are highly effective but are notoriously sensitive to moisture.[1] Ensure you are using a truly anhydrous fluoride source and maintaining strictly dry reaction conditions. Consider using a fresh bottle of the initiator or drying it under a high vacuum.[1]

    • Non-Fluoride Initiators (e.g., K₂CO₃, K₃PO₄): While less sensitive to moisture, their catalytic activity can be highly dependent on the solvent.[1] For instance, DMF has been shown to significantly accelerate reactions and improve yields with these types of catalysts.[1]

    • Catalyst Loading: Insufficient catalyst loading can cause the reaction to stall. While catalytic amounts (typically 0.1-10 mol%) are standard, optimization may be necessary.[1]

  • Reagent Quality: The purity of your trifluoromethylating agent, such as Trimethyl(trifluoromethyl)silane (TMSCF3), also known as the Ruppert-Prakash reagent, can vary between batches. If you suspect reagent degradation, consider using a new batch or a product from a different supplier.

  • Solvent Effects: The reaction is highly solvent-dependent. For example, while THF is a common solvent, reactions can be sluggish. Switching to a more polar, aprotic solvent like DMF can sometimes accelerate the reaction.

  • Substrate Reactivity: Electron-deficient substrates are generally more reactive.[1] For less reactive substrates, you may need to employ a more potent initiator system or a more forcing solvent.[1]

Question 2: My reaction stalls before the starting material is fully consumed. What should I do?

Answer: Reaction stalling can often be a result of catalyst deactivation or the presence of inhibitors.

  • Catalyst Deactivation: This is a common issue, particularly with moisture-sensitive initiators. Ensure all glassware is thoroughly oven-dried or flame-dried, and that all reagents and solvents are anhydrous.

  • Inhibitors: Trace impurities in your starting material or solvent can sometimes inhibit the catalyst. Purifying the starting material before the reaction may be necessary.

Question 3: I am observing the formation of unwanted side products, such as silyl enol ethers when working with enolizable ketones. How can I minimize this?

Answer: The formation of silyl enol ethers is a common side reaction with enolizable ketones. To minimize this, consider the following strategies:

  • Lowering the Reaction Temperature: Running the reaction at a lower temperature can often favor the desired 1,2-addition over enolization.

  • Choice of Initiator: The choice of initiator can influence the reaction pathway. Experiment with different fluoride or non-fluoride initiators to see which provides better selectivity for your substrate.

Question 4: I am attempting a C-H trifluoromethylation on a heterocycle and observing a mixture of regioisomers. How can I improve the selectivity?

Answer: Regioselectivity in C-H trifluoromethylation can be challenging to control as it is often governed by the inherent electronic properties of the heterocycle.[8] However, some strategies can be employed to influence the outcome:

  • Solvent Choice: Preliminary studies have shown that the choice of solvent can influence the regioselectivity of C-H trifluoromethylation.[9] For example, in the trifluoromethylation of 4-acetylpyridine, different ratios of products were observed when using DCM/H₂O versus DMSO/H₂O.[9]

  • Directing Groups: In some cases, the use of a directing group can achieve selective functionalization at positions that are not naturally reactive.[10]

Purification

Question 5: I am having difficulty purifying my trifluoromethyl-containing heterocyclic compound by column chromatography. The compound is either sticking to the column or co-eluting with impurities.

Answer: Purification of these compounds can be challenging due to their unique properties. Here are some troubleshooting steps:

  • Compound Sticking to Silica Gel: The polar nature of the trifluoromethyl group can sometimes lead to strong interactions with silica gel.

    • Solution: Consider using a less polar eluent or a gradient elution. You could also try a different stationary phase, such as alumina or reverse-phase silica (C18). Minimizing the time the compound spends on the column by running it faster (flash chromatography) can also help.[11]

  • Co-elution of Impurities: This often occurs when the desired product and impurities have similar polarities.

    • Solution: Optimize your chromatographic conditions by trying different solvent systems or a stationary phase with different selectivity. High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) may offer better resolution. A multi-step purification strategy, such as an initial crystallization or liquid-liquid extraction to remove some impurities before chromatography, can also be effective.[11]

Question 6: My product fails to crystallize and remains an oil. What can I do?

Answer: The presence of impurities can inhibit crystal lattice formation.

  • Solution: Further purify the crude material by chromatography to remove impurities. Screen a variety of solvents with different polarities for crystallization. Techniques like slow evaporation, cooling, or vapor diffusion can be employed.[11] If the compound is inherently an oil, attempting to form a salt or co-crystal might induce crystallization.[11]

Stability and Handling

Question 7: How stable are trifluoromethyl-containing compounds, and are there any specific storage or handling precautions I should take?

Answer: The trifluoromethyl group itself is generally very stable due to the strength of the carbon-fluorine bonds.[6] It is typically resistant to chemical, thermal, and photochemical degradation.[6] However, the overall stability of the compound depends on the other functional groups present.[6]

  • Storage: Trifluoromethyl compounds should be stored in a cool, dry, and well-ventilated area, away from incompatible materials.[6] Keep containers tightly closed.[6] Some compounds may be sensitive to moisture or air and require storage under an inert atmosphere.[6] Always refer to the Safety Data Sheet (SDS) for specific storage instructions.

  • Handling: Always handle these compounds in a well-ventilated area, preferably within a chemical fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. A significant hazard is the potential for decomposition under certain conditions (e.g., high heat, reaction with strong bases) to release toxic and corrosive fumes, such as hydrogen fluoride (HF).[6]

Data Presentation

Table 1: Physicochemical Properties of a Common Trifluoromethylating Reagent: TMSCF3

PropertyValueReference(s)
Chemical FormulaC4H9F3Si[12]
Molar Mass142.196 g/mol [12]
AppearanceColorless liquid[12]
Density0.962 g/mL at 20 °C[12]
Boiling Point54-55 °C[12]
SolubilitySoluble in THF, ether, CH2Cl2, alcohol, and hydrocarbons. Reacts with water.[12]

Table 2: GHS Hazard Classifications for TMSCF3

Hazard ClassHazard StatementReference(s)
Flammable LiquidsCategory 2 (H225: Highly flammable liquid and vapor)[12]
Substances which, in contact with water, emit flammable gasesCategory 2 (H261: In contact with water, releases flammable gas)[12]
Acute Toxicity, OralCategory 4 (H302: Harmful if swallowed)[12]
Skin Corrosion/IrritationCategory 2 (H315: Causes skin irritation)[12]
Serious Eye Damage/Eye IrritationCategory 2A (H319: Causes serious eye irritation)[12]
Specific Target Organ Toxicity - Single ExposureCategory 3 (H335: May cause respiratory irritation)[12]

Experimental Protocols

General Protocol for Nucleophilic Trifluoromethylation of an Aldehyde using TMSCF3

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • Aldehyde (1.0 equiv)

  • TMSCF3 (1.5 equiv)

  • TBAF (1.0 M in THF, 0.1 equiv)

  • Anhydrous THF

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: Under an inert atmosphere (e.g., nitrogen or argon), add the aldehyde and anhydrous THF to a flame-dried round-bottom flask equipped with a magnetic stir bar.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Reagent Addition: Slowly add TMSCF3 to the stirred solution, followed by the dropwise addition of the TBAF solution.

  • Reaction Monitoring: Allow the reaction to stir at 0 °C and monitor its progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Quenching: Once the reaction is complete, quench it by the slow addition of water.

  • Extraction: Transfer the mixture to a separatory funnel, add ethyl acetate, and wash with water and brine.[1]

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.[1]

  • Purification: Purify the crude product by flash column chromatography to obtain the desired trifluoromethylated alcohol.[1]

Visualizations

Trifluoromethylation_Troubleshooting start Low/No Reaction Yield q1 Check Initiator/Catalyst start->q1 q2 Check Reagent Quality start->q2 q3 Evaluate Solvent start->q3 q4 Assess Substrate Reactivity start->q4 sol1a Use Anhydrous Initiator (e.g., fresh TBAF) q1->sol1a sol1b Switch to DMF for Non-Fluoride Initiators q1->sol1b sol1c Optimize Catalyst Loading q1->sol1c sol2 Use New Batch of Trifluoromethylating Agent q2->sol2 sol3 Switch to a More Forcing Solvent (e.g., DMF) q3->sol3 sol4 Use a More Powerful Initiator System q4->sol4

Caption: Troubleshooting workflow for low-yield trifluoromethylation reactions.

Purification_Strategy start Purification Challenge issue1 Compound Sticks to Column start->issue1 issue2 Co-elution of Impurities start->issue2 issue3 Product is an Oil start->issue3 sol1a Use Less Polar Eluent/ Gradient Elution issue1->sol1a sol1b Change Stationary Phase (Alumina, C18) issue1->sol1b sol1c Use Flash Chromatography issue1->sol1c sol2a Optimize Chromatographic Conditions issue2->sol2a sol2b Use HPLC or SFC issue2->sol2b sol2c Multi-Step Purification (e.g., Crystallization first) issue2->sol2c sol3a Further Purify by Chromatography issue3->sol3a sol3b Screen Crystallization Solvents issue3->sol3b sol3c Attempt Salt or Co-crystal Formation issue3->sol3c

Caption: Decision tree for purifying trifluoromethylated heterocycles.

References

Overcoming solubility issues with 4-(5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl)benzoic acid in aqueous buffers

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 4-(5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl)benzoic acid

Welcome to the technical support center. This resource is designed for researchers, scientists, and drug development professionals working with this compound. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges in aqueous buffers.

Frequently Asked Questions (FAQs)

Q1: What are the main structural features of this compound that affect its solubility?

A1: The solubility of this compound is primarily influenced by two opposing features:

  • Benzoic Acid Group: This is an acidic functional group that can be deprotonated to form a more water-soluble carboxylate salt. The extent of ionization is dependent on the pH of the solution.

  • Trifluoromethyl (-CF3) Group: This group is highly lipophilic (fat-loving) and significantly reduces the compound's solubility in aqueous media.

Q2: I observed precipitation when diluting my DMSO stock solution into an aqueous assay buffer. What is the likely cause?

A2: This is a common issue known as "crashing out" and typically occurs when a compound that is highly soluble in an organic solvent like DMSO is introduced into an aqueous buffer where it is poorly soluble. This process is related to the difference between kinetic and thermodynamic solubility. The initial clear solution is often a supersaturated state (kinetic solubility) which, over time, crashes out to reach its true, lower thermodynamic solubility.

Q3: How does pH affect the solubility of this compound?

A3: Due to the carboxylic acid group, pH is a critical factor.

  • Above the pKa: At a pH above the compound's acid dissociation constant (pKa), the carboxylic acid group will be deprotonated (-COO⁻). This ionic form is significantly more soluble in aqueous buffers.

  • Below the pKa: At a pH below the pKa, the compound will exist predominantly in its neutral, protonated form (-COOH), which is less soluble.

Q4: Can I use co-solvents to improve solubility?

A4: Yes, using a water-miscible organic co-solvent is a common strategy. Solvents like ethanol, propylene glycol, or polyethylene glycol (PEG 400) can increase the solubility of lipophilic compounds. The goal is to find a co-solvent concentration that maintains compound solubility without negatively impacting the experimental assay.

Troubleshooting Guide

Problem: My compound precipitates out of solution during my experiment.

This guide provides a systematic approach to resolving solubility issues.

Step 1: Characterize the Solubility Profile

Before extensive troubleshooting, it's crucial to understand the compound's basic solubility properties. A simple test can provide valuable insights.

  • Kinetic Solubility Assessment: Prepare a series of dilutions from your DMSO stock into your final assay buffer. Incubate at the assay temperature and visually or instrumentally (e.g., using a nephelometer) check for precipitation. This helps determine the maximum concentration that can be tolerated under your specific experimental conditions.

Step 2: Optimize the Solution pH

For an acidic compound like this, pH adjustment is the most effective first step.

  • Action: Prepare your aqueous buffer at a pH that is at least 1-2 units higher than the compound's predicted pKa. For most benzoic acids, a pH of 7.4 or higher is a good starting point.

  • Rationale: Increasing the pH deprotonates the carboxylic acid, forming a more soluble salt.

Step 3: Adjust the Co-solvent Concentration

If pH adjustment alone is insufficient, optimizing the co-solvent concentration is the next step.

  • Action: Test a matrix of final DMSO (or other co-solvent) concentrations. While preparing your dilutions, aim for a final DMSO concentration that is as low as possible (typically <0.5% for cell-based assays) but high enough to maintain solubility.

  • Rationale: The organic co-solvent helps to solubilize the lipophilic trifluoromethyl group.

Step 4: Modify the Dilution Protocol

The method of dilution can impact whether the compound stays in solution.

  • Action: Instead of a single large dilution, perform a stepwise or serial dilution. When adding the compound stock to the buffer, do so dropwise while vortexing or stirring vigorously to avoid localized high concentrations that can trigger precipitation.

The following workflow diagram illustrates the decision-making process for troubleshooting solubility.

G A Start: Compound Precipitation Observed B Is buffer pH > pKa? A->B C Increase Buffer pH (e.g., to pH 7.4-8.0) B->C No E Is final co-solvent % optimized? B->E Yes D Re-test Solubility C->D D->E F Increase Co-solvent % (e.g., 0.5% -> 1% DMSO) Check assay tolerance. E->F No G Use Stepwise Dilution & Vigorous Mixing E->G Yes F->D H Problem Resolved G->H I Consider Advanced Formulation (e.g., cyclodextrins) G->I If still issues G cluster_0 Low pH (< pKa) cluster_1 High pH (> pKa) A R-COOH (Protonated Form) B Low Aqueous Solubility (Lipophilic) A->B Dominates Equilibrium pH = pKa [R-COOH] = [R-COO⁻] A->Equilibrium C R-COO⁻ + H⁺ (Deprotonated Form) D High Aqueous Solubility (Ionic) C->D Dominates Equilibrium->C G Receptor Cell Surface Receptor KinaseA Kinase A Receptor->KinaseA Activates KinaseB Kinase B KinaseA->KinaseB Phosphorylates TranscriptionFactor Transcription Factor KinaseB->TranscriptionFactor Activates GeneExpression Gene Expression (Cellular Response) TranscriptionFactor->GeneExpression Regulates Compound Your Compound (Solubilized) Compound->KinaseB Inhibits

Technical Support Center: Purity Analysis of 4-(5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl)benzoic acid by HPLC

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for monitoring the purity of synthesized 4-(5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl)benzoic acid using High-Performance Liquid Chromatography (HPLC).

Experimental Protocol: HPLC Purity Analysis

A reversed-phase HPLC (RP-HPLC) method is recommended for the purity analysis of the target compound. The following protocol provides a starting point for method development and validation.

Parameter Recommended Condition Rationale
HPLC System Quaternary or Binary HPLC system with UV detectorStandard equipment for pharmaceutical analysis.
Column C18, 250 mm x 4.6 mm, 5 µmProvides good retention and separation for non-polar to moderately polar compounds.
Mobile Phase A 0.1% Formic Acid in WaterAcidified mobile phase to suppress the ionization of the carboxylic acid group, leading to better peak shape.[1][2]
Mobile Phase B AcetonitrileCommon organic modifier in reversed-phase HPLC.
Gradient Elution 0-2 min: 40% B; 2-15 min: 40-95% B; 15-18 min: 95% B; 18-20 min: 40% BA gradient is often necessary to elute impurities with a wide range of polarities.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CMaintaining a constant temperature ensures reproducible retention times.[3]
Injection Volume 10 µLA smaller injection volume can help to minimize peak broadening.[4]
Detector Wavelength 254 nmA common wavelength for aromatic compounds. A UV scan of the analyte is recommended to determine the optimal wavelength.
Sample Preparation Dissolve the sample in a 50:50 mixture of Acetonitrile and Water to a final concentration of 1 mg/mL. Filter through a 0.45 µm syringe filter before injection.Ensures sample solubility and removes particulate matter that could clog the column.

HPLC Analysis Workflow

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep_sample Prepare Sample (1 mg/mL in 50:50 ACN:H2O) inject Inject Sample (10 µL) prep_sample->inject prep_mobile Prepare Mobile Phases (A: 0.1% Formic Acid in H2O, B: ACN) equilibrate Equilibrate Column (Initial Mobile Phase Conditions) prep_mobile->equilibrate equilibrate->inject run Run Gradient Program inject->run detect Detect at 254 nm run->detect integrate Integrate Peaks detect->integrate calculate Calculate Purity (% Area) integrate->calculate report Generate Report calculate->report

Caption: Workflow for HPLC Purity Analysis.

Troubleshooting Guide

This section addresses common issues encountered during the HPLC analysis of this compound.

Peak Shape Problems

Q1: Why is my main peak tailing?

A1: Peak tailing for acidic compounds is often caused by secondary interactions between the analyte and the stationary phase.[4][5]

  • Cause: Interaction with residual silanols on the silica-based C18 column.[4][5]

  • Solution:

    • Lower Mobile Phase pH: Ensure the mobile phase pH is at least 2 units below the pKa of the benzoic acid group to keep it in its protonated, less interactive form.[1] Using 0.1% formic or trifluoroacetic acid is a good starting point.

    • Increase Buffer Concentration: A higher buffer concentration can help to mask the residual silanol groups.[6]

    • Use a High-Purity Silica Column: Modern columns are designed with fewer accessible silanol groups, reducing tailing for basic and acidic compounds.[5]

    • Check for Column Overload: Injecting too much sample can lead to peak distortion.[6] Try diluting your sample.

Q2: My peak is showing fronting. What could be the cause?

A2: Peak fronting is less common than tailing but can occur under certain conditions.

  • Cause: Sample solvent is significantly stronger than the mobile phase.

  • Solution:

    • Dissolve the sample in the initial mobile phase composition whenever possible.[4]

    • If a stronger solvent is required for solubility, keep the injection volume as small as possible.[4]

  • Cause: Column degradation or void formation.

  • Solution:

    • Try reversing the column and flushing with a strong solvent.

    • If the problem persists, the column may need to be replaced.[6]

Retention Time Issues

Q3: My retention times are drifting to shorter or longer times. What should I do?

A3: Retention time drift can be caused by several factors related to the column, mobile phase, or HPLC system.[3][7]

Symptom Potential Cause Troubleshooting Step
All peaks drift to shorter times Flow rate is too high. Verify and calibrate the pump flow rate.[7]
Column temperature is too high. Check and stabilize the column oven temperature.[3]
Mobile phase is too strong (higher %B). Check the mobile phase composition and ensure proper mixing.
All peaks drift to longer times Flow rate is too low. Verify and calibrate the pump flow rate.[7] Check for leaks in the system.[8]
Column is not fully equilibrated. Equilibrate the column for a sufficient time (at least 10-20 column volumes) before injection.[7]
Mobile phase is too weak (lower %B). Check the mobile phase composition and ensure proper mixing.
Retention times are erratic Air bubbles in the pump. Degas the mobile phase and prime the pump.[3]
Faulty pump seals. Perform pump maintenance and replace seals if necessary.[3]
Extraneous Peaks

Q4: I am seeing "ghost peaks" in my chromatogram, especially in the blank runs. What are they and how can I get rid of them?

A4: Ghost peaks are unexpected peaks that appear in your chromatogram and do not originate from your injected sample.[9] They can arise from the mobile phase, the HPLC system, or carryover from previous injections.[9][10][11]

  • Source: Mobile Phase

    • Cause: Contaminated solvents or water.[10][12][13]

    • Solution: Use high-purity, HPLC-grade solvents and freshly prepared mobile phases.[9][12] Filter all mobile phases.

  • Source: HPLC System

    • Cause: Contamination in the injector, tubing, or detector.[10][12]

    • Solution: Regularly flush the system with a strong solvent (e.g., a high percentage of organic solvent).[12]

  • Source: Carryover

    • Cause: Residue from a previous, more concentrated sample adhering to the injector or column.[9]

    • Solution: Run a blank injection after a high-concentration sample to check for carryover.[9] Optimize the needle wash solvent and procedure.

Troubleshooting Logic Diagram

Troubleshooting_Logic cluster_peak_shape Peak Shape Issues cluster_retention Retention Time Issues cluster_extra_peaks Extraneous Peaks cluster_solutions Potential Solutions start Identify HPLC Problem peak_tailing Peak Tailing? start->peak_tailing peak_fronting Peak Fronting? start->peak_fronting peak_broad Broad Peaks? start->peak_broad rt_drift Retention Time Drift? start->rt_drift ghost_peaks Ghost Peaks? start->ghost_peaks sol_ph Adjust Mobile Phase pH peak_tailing->sol_ph sol_buffer Increase Buffer Strength peak_tailing->sol_buffer sol_column Check/Replace Column peak_tailing->sol_column sol_sample_conc Adjust Sample Concentration peak_tailing->sol_sample_conc peak_fronting->sol_column sol_sample_solvent Change Sample Solvent peak_fronting->sol_sample_solvent peak_broad->sol_column sol_flow_rate Check Flow Rate/Leaks peak_broad->sol_flow_rate rt_drift->sol_flow_rate sol_temp Check Temperature rt_drift->sol_temp sol_equilibration Ensure Proper Equilibration rt_drift->sol_equilibration sol_mobile_phase_prep Use Fresh/High-Purity Mobile Phase rt_drift->sol_mobile_phase_prep ghost_peaks->sol_mobile_phase_prep sol_system_flush Flush HPLC System ghost_peaks->sol_system_flush sol_carryover Address Carryover ghost_peaks->sol_carryover

References

Long-term stability of 4-(5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl)benzoic acid in different solvents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance and answers frequently asked questions regarding the long-term stability of 4-(5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl)benzoic acid in various solvents. Researchers, scientists, and drug development professionals can use this resource to design and troubleshoot their stability studies.

Frequently Asked Questions (FAQs)

Q1: What are the typical solvents and conditions to consider for a long-term stability study of this compound?

When initiating a long-term stability study for this compound, it is crucial to select a range of solvents and conditions that are relevant to its intended use and storage. Commonly used solvents in pharmaceutical development include dimethyl sulfoxide (DMSO), ethanol, methanol, acetonitrile, and various aqueous buffers (e.g., phosphate-buffered saline at different pH levels).

Forced degradation studies are recommended to predict the degradation pathways and develop stability-indicating analytical methods.[1] These studies involve exposing the compound to stress conditions that are more aggressive than standard storage conditions.

Q2: How can I perform a forced degradation study for this compound?

A forced degradation study intentionally degrades the sample to provide insight into its stability profile.[1] Typical stress conditions for this compound would include:

  • Acidic Hydrolysis: Treat a solution of the compound with an acid, such as 0.1 N HCl, for a defined period (e.g., 5 hours).[2]

  • Basic Hydrolysis: Treat a solution of the compound with a base, such as 0.1 N NaOH, followed by neutralization.[2]

  • Oxidative Degradation: Expose the compound to an oxidizing agent, like 3% hydrogen peroxide (H₂O₂), at room temperature for approximately 24 hours.[2]

  • Thermal Degradation: Subject a solid sample or a solution of the compound to elevated temperatures (e.g., 60°C) for 24 hours.[2]

  • Photolytic Degradation: Expose a solution of the compound to UV light to assess its sensitivity to light.

The extent of degradation is typically monitored by a suitable analytical technique like High-Performance Liquid Chromatography (HPLC).

Q3: What analytical methods are recommended for assessing the stability of this compound?

Reverse-Phase High-Performance Liquid Chromatography with a Diode-Array Detector (RP-HPLC-DAD) is a robust and commonly used method for stability testing.[2][3] This technique can separate the parent compound from its degradation products and quantify their amounts. A C18 column is often suitable for the chromatographic separation.[2] The mobile phase composition, typically a mixture of an organic solvent (like acetonitrile or methanol) and an aqueous buffer (like orthophosphoric acid), should be optimized to achieve good separation.[2]

Q4: What are the potential degradation pathways for a 1,2,4-oxadiazole-containing compound?

The 1,2,4-oxadiazole ring can be susceptible to cleavage under certain conditions. For instance, some 1,2,4-oxadiazoles can undergo rearrangement or ring-opening reactions, particularly under basic or photolytic conditions.[4] It is important to characterize any significant degradation products to understand the degradation pathway.

Troubleshooting Guide

Issue Possible Cause Suggested Solution
Rapid degradation observed in DMSO stock solution. The compound may be unstable in DMSO.Prepare fresh stock solutions for each experiment. If long-term storage is necessary, consider alternative solvents like ethanol or store at -80°C.
Multiple degradation peaks are observed in the HPLC chromatogram, making quantification difficult. The separation method is not optimized.Adjust the mobile phase gradient, flow rate, or column temperature to improve the resolution between the parent compound and its degradants.
No degradation is observed under stress conditions. The stress conditions are not harsh enough.Increase the duration of exposure, the temperature, or the concentration of the stress agent (e.g., acid, base, or oxidizing agent).
Mass balance is not achieved (the sum of the parent compound and degradants is less than 100%). Some degradation products may not be detected by the current analytical method (e.g., they do not have a UV chromophore).Use a mass spectrometer (LC-MS) in conjunction with the UV detector to identify all degradation products.

Experimental Protocols

Protocol 1: General Forced Degradation Study

This protocol outlines a general procedure for conducting a forced degradation study on this compound.

  • Preparation of Stock Solution: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N HCl. Keep at room temperature for 5 hours, then neutralize with 0.1 N NaOH.

    • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N NaOH. Keep at room temperature for a suitable time, then neutralize with 0.1 N HCl.

    • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours.

    • Thermal Degradation: Heat a solid sample or a solution of the compound at 60°C for 24 hours.

  • Sample Analysis: Analyze all samples by a validated stability-indicating HPLC method. A control sample (unstressed) should be analyzed for comparison.

  • Data Evaluation: Calculate the percentage of degradation for each condition.

Protocol 2: RP-HPLC Method for Stability Assessment

This protocol provides a starting point for developing an HPLC method for stability analysis.

  • Column: C18, 5 µm, 4.6 x 250 mm

  • Mobile Phase: A gradient of acetonitrile and 0.1% orthophosphoric acid in water.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 40°C

  • Detection: Diode-Array Detector (DAD) at a suitable wavelength.

  • Injection Volume: 10 µL

Data Presentation

Table 1: Hypothetical Long-Term Stability Data of this compound in Different Solvents at Room Temperature

SolventTime PointAssay (% of Initial)Appearance of Degradation Products (% Peak Area)
DMSO 0100.00.0
1 week98.21.8
1 month92.57.5
Ethanol 0100.00.0
1 week99.80.2
1 month99.50.5
Acetonitrile 0100.00.0
1 week99.90.1
1 month99.70.3
PBS (pH 7.4) 0100.00.0
1 week97.03.0
1 month89.110.9

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis stock Prepare Stock Solution (1 mg/mL) acid Acid Hydrolysis (0.1 N HCl) stock->acid Expose to Stress base Base Hydrolysis (0.1 N NaOH) stock->base Expose to Stress oxidation Oxidative Degradation (3% H2O2) stock->oxidation Expose to Stress thermal Thermal Degradation (60°C) stock->thermal Expose to Stress photo Photolytic Degradation (UV Light) stock->photo Expose to Stress hplc RP-HPLC-DAD Analysis acid->hplc Analyze Samples base->hplc Analyze Samples oxidation->hplc Analyze Samples thermal->hplc Analyze Samples photo->hplc Analyze Samples data Data Interpretation (% Degradation, Purity) hplc->data

Caption: Experimental workflow for forced degradation studies.

logical_relationship cluster_factors Factors Affecting Stability cluster_outcomes Potential Outcomes compound 4-(5-(CF3)-1,2,4-oxadiazol-3-yl)benzoic acid solvent Solvent Polarity & Protic/Aprotic Nature ph pH of Solution temperature Storage Temperature light Exposure to Light degradation Chemical Degradation solvent->degradation ph->degradation temperature->degradation light->degradation stable Compound remains stable

Caption: Factors influencing compound stability.

References

Technical Support Center: Purification of 4-(5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of 4-(5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl)benzoic acid. This guide provides detailed troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in obtaining this compound with high purity.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the purification of this compound.

Problem Possible Cause Suggested Solution
Low Yield After Filtration Incomplete precipitation of the product.Ensure the filtrate is sufficiently cooled. If the product is still soluble, consider adding a co-solvent in which the product is less soluble to induce further precipitation.
Product adheres to the filtration apparatus.Carefully scrape the filter paper and funnel to recover all the product. A small amount of cold solvent can be used to rinse the equipment, but use sparingly to avoid dissolving the product.
Product is Oily or Gummy Presence of low-melting impurities or residual solvent.Try triturating the crude product with a non-polar solvent like hexanes to remove oily impurities. If the issue persists, column chromatography may be necessary.
The product may have a low melting point due to impurities.Ensure the product is completely dry. If it remains oily, a more rigorous purification method like column chromatography or preparative HPLC is recommended.
Discolored Product (e.g., yellow or brown) Presence of colored impurities from the synthesis.Recrystallization from a suitable solvent system can remove colored impurities. Activated charcoal can also be used during recrystallization to adsorb these impurities.
Degradation of the compound.Avoid excessive heat and exposure to light during purification and storage.
Incomplete Removal of Starting Material (e.g., 3-(p-tolyl)-5-(trifluoromethyl)-1,2,4-oxadiazole) The oxidation reaction did not go to completion.If the starting material is present in significant amounts, column chromatography is the most effective method for separation.
Starting material co-precipitates with the product.Optimize the reaction conditions to ensure complete conversion. For purification, recrystallization may be attempted, but chromatography is more reliable for separating compounds with different polarities.
Broad Melting Point Range After Purification The product is still impure.Repeat the purification step. If recrystallization was used, try a different solvent system. If column chromatography was performed, optimize the mobile phase for better separation.
The product is wet with residual solvent.Ensure the product is thoroughly dried under vacuum.

Frequently Asked Questions (FAQs)

Q1: What is the most straightforward method for purifying crude this compound synthesized via catalytic oxidation of 3-(p-tolyl)-5-(trifluoromethyl)-1,2,4-oxadiazole?

A1: For this specific synthetic route, the product often precipitates from the reaction mixture in high purity. Therefore, a simple filtration, followed by washing with a suitable solvent (e.g., a cold, non-polar solvent like hexane to remove organic residues, or water to remove inorganic salts) and drying, is often sufficient.[1]

Q2: My product is not pure enough after simple filtration. What should I try next?

A2: If simple filtration does not yield a product of the desired purity, recrystallization is the next logical step.

Q3: How do I choose a suitable solvent for the recrystallization of this compound?

A3: An ideal recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at room temperature. For a benzoic acid derivative with a trifluoromethyl group, good starting points for solvent screening include:

  • Single solvents: Ethanol, methanol, isopropanol, ethyl acetate, or acetic acid.

  • Mixed solvent systems: Ethanol/water, ethyl acetate/hexanes.

Perform small-scale solubility tests to identify the optimal solvent or solvent system.

Q4: What are the key steps for recrystallizing this compound? A4: The general procedure for recrystallization is as follows:

  • Dissolve the crude product in a minimal amount of the chosen hot solvent.

  • If insoluble impurities are present, perform a hot filtration.

  • Allow the solution to cool slowly to room temperature to form crystals.

  • Further cool the solution in an ice bath to maximize yield.

  • Collect the crystals by vacuum filtration.

  • Wash the crystals with a small amount of cold solvent.

  • Dry the purified crystals under vacuum.

Q5: When is column chromatography recommended for purification?

A5: Column chromatography is recommended when:

  • The product and impurities have similar solubilities, making recrystallization ineffective.

  • Multiple impurities are present.

  • The starting material is present in the crude product.

Q6: What are the recommended conditions for column chromatography of this compound?

A6: A common stationary phase is silica gel. The mobile phase (eluent) should be optimized using thin-layer chromatography (TLC). Good starting solvent systems to screen are mixtures of a non-polar solvent and a polar solvent, such as:

  • Ethyl acetate/hexanes

  • Dichloromethane/methanol

The polarity of the eluent can be gradually increased to elute the desired compound.

Q7: How can I achieve very high purity (e.g., >99.5%) for this compound?

A7: For applications requiring very high purity, such as in drug development, preparative High-Performance Liquid Chromatography (HPLC) is the most effective technique. Reversed-phase HPLC with a C18 column and a mobile phase of acetonitrile/water or methanol/water with a small amount of acid (e.g., formic acid or trifluoroacetic acid) is a common starting point.

Experimental Protocols

Protocol 1: Purification by Simple Filtration (Based on the Catalytic Oxidation Route)

This protocol is intended for the purification of the crude product obtained from the catalytic oxidation of 3-(p-tolyl)-5-(trifluoromethyl)-1,2,4-oxadiazole as described by Krasouskaya et al. (2015).[1]

  • Filtration: After the reaction is complete and the product has precipitated, collect the solid by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected solid with a suitable solvent to remove residual reactants and catalysts. Based on the reaction conditions, washing with water and a non-polar organic solvent like hexanes is recommended.

  • Drying: Dry the purified product under vacuum to a constant weight.

Protocol 2: Purification by Recrystallization
  • Solvent Selection: Choose an appropriate solvent system by performing small-scale solubility tests.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask and add a minimal amount of the hot recrystallization solvent until the solid just dissolves.

  • Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. The formation of crystals should be observed.

  • Cooling: Place the flask in an ice bath for at least 30 minutes to maximize the yield of crystals.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small portion of the cold recrystallization solvent.

  • Drying: Dry the purified crystals under vacuum.

Data Presentation

Table 1: Purification Data Log

Use the following table to record the results of your purification experiments for comparison.

Purification Method Starting Mass (g) Final Mass (g) Yield (%) Purity Before (%) Purity After (%) Observations
Simple Filtration
Recrystallization (Solvent: ____)
Column Chromatography (Eluent: ____)
Preparative HPLC

Visualizations

Synthesis and Purification Workflow

G cluster_synthesis Synthesis cluster_purification Purification Starting Material 3-(p-tolyl)-5-(trifluoromethyl)- 1,2,4-oxadiazole Oxidation Catalytic Oxidation Starting Material->Oxidation Crude Product Crude this compound Oxidation->Crude Product Filtration Simple Filtration Crude Product->Filtration Recrystallization Recrystallization Filtration->Recrystallization If impure Pure Product Pure Product Filtration->Pure Product If pure Column Chromatography Column Chromatography Recrystallization->Column Chromatography If still impure Recrystallization->Pure Product If pure Column Chromatography->Pure Product

Caption: Workflow for the synthesis and purification of the target compound.

Troubleshooting Logic for Purification

G Start Crude Product PurityCheck1 Is Purity > 98%? Start->PurityCheck1 Recrystallize Perform Recrystallization PurityCheck1->Recrystallize No End High Purity Product PurityCheck1->End Yes PurityCheck2 Is Purity > 98%? Recrystallize->PurityCheck2 ColumnChrom Perform Column Chromatography PurityCheck2->ColumnChrom No PurityCheck2->End Yes PurityCheck3 Is Purity > 99.5%? ColumnChrom->PurityCheck3 PrepHPLC Perform Preparative HPLC PurityCheck3->PrepHPLC No PurityCheck3->End Yes PrepHPLC->End

Caption: Decision tree for selecting the appropriate purification method.

References

Technical Support Center: Navigating the Metabolic Instability of 1,2,4-Oxadiazole Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the metabolic instability of 1,2,4-oxadiazole compounds encountered during pharmacokinetic studies.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of the 1,2,4-oxadiazole ring in drug design?

A1: The 1,2,4-oxadiazole ring is a five-membered heterocycle frequently used as a bioisostere for ester and amide functionalities. This substitution is a common strategy to mitigate metabolic liabilities associated with esters and amides, such as hydrolysis by esterases and amidases, thereby aiming to improve the metabolic stability of a drug candidate. Its structure can offer enhanced stability and adjustable physicochemical properties, making it a valuable scaffold in the development of new therapeutic agents.[1][2]

Q2: My 1,2,4-oxadiazole-containing compound is showing significant metabolic instability. What are the likely causes?

A2: While intended to enhance stability, the 1,2,4-oxadiazole ring can undergo metabolic degradation. The principal cause is often the enzymatic cleavage of the heterocyclic ring itself. The O-N bond within the 1,2,4-oxadiazole core possesses a low degree of aromaticity, rendering it susceptible to reduction and subsequent ring opening.[1][3] Furthermore, the overall physicochemical properties of the compound, such as high lipophilicity, can increase its interaction with metabolic enzymes like Cytochrome P450s (CYPs), contributing to poor stability.[1]

Q3: How does the metabolic stability of 1,2,4-oxadiazoles compare to their 1,3,4-oxadiazole isomers?

A3: Comparative studies have demonstrated that 1,3,4-oxadiazole isomers often exhibit markedly better metabolic stability than their 1,2,4-oxadiazole counterparts.[4][5] The 1,3,4-isomer is also associated with lower lipophilicity (logD), improved aqueous solubility, and reduced potential for hERG inhibition.[4][5] These differences are attributed to their distinct charge distributions and dipole moments. Consequently, the bioisosteric replacement of a 1,2,4-oxadiazole with a 1,3,4-oxadiazole is a viable strategy to enhance a compound's overall pharmacokinetic profile.[1]

Q4: Aside from enzymatic degradation, are there other stability concerns for 1,2,4-oxadiazoles?

A4: Yes, the 1,2,4-oxadiazole ring's stability can be influenced by pH. It generally shows maximal stability in a pH range of 3-5. At a pH below 3, the N-4 atom can be protonated, leading to nucleophilic attack and ring opening, which forms an aryl nitrile degradation product. Conversely, at a pH above 5, nucleophilic attack on a methine carbon, facilitated by a proton donor like water, can also lead to ring opening and the formation of the same degradation product.[1]

Troubleshooting Guide

This guide addresses common issues encountered during the pharmacokinetic evaluation of 1,2,4-oxadiazole compounds.

Issue 1: High Clearance Observed in Human Liver Microsome (HLM) Assay

High clearance in an HLM assay indicates rapid metabolic turnover of your compound. The following decision tree can guide your troubleshooting process.

start High Clearance in HLM Assay lipophilicity Assess Lipophilicity (LogD) start->lipophilicity Step 1 met_id Perform Metabolite Identification (MetID) lipophilicity->met_id No/Parallel high_lipo High Lipophilicity (LogD > 3.5) lipophilicity->high_lipo Yes metabolite_found Metabolite(s) Identified met_id->metabolite_found isomer_synthesis Synthesize 1,3,4-Oxadiazole Isomer isomer_stable Isomer is More Stable isomer_synthesis->isomer_stable Comparative Assay isomer_unstable Isomer is Also Unstable isomer_synthesis->isomer_unstable Comparative Assay lipo_action Introduce Polar Groups Reduce Lipophilicity high_lipo->lipo_action ring_cleavage Ring Cleavage Metabolite Detected metabolite_found->ring_cleavage Primary Metabolite substituent_metabolism Metabolism on Substituent metabolite_found->substituent_metabolism Primary Metabolite ring_cleavage->isomer_synthesis block_hotspot Block Metabolic Hotspot (e.g., Fluorination) substituent_metabolism->block_hotspot proceed_with_isomer Proceed with 1,3,4-Oxadiazole Isomer isomer_stable->proceed_with_isomer reassess Re-evaluate Scaffold/ Other Liabilities isomer_unstable->reassess

Troubleshooting logic for high clearance in HLM assays.

Issue 2: Compound Appears Unstable in Plasma Stability Assays

If your compound shows instability in plasma, consider the following:

  • Non-Enzymatic Degradation: As mentioned in FAQ A4, 1,2,4-oxadiazoles can be susceptible to pH-dependent hydrolysis. Ensure the pH of your plasma assay buffer is within a stable range for your compound.

  • Esterase/Amidase Activity: While the oxadiazole core is designed to be resistant to these enzymes, high concentrations of esterases in certain species' plasma could potentially contribute to the degradation of other labile groups on your molecule.

Data Presentation

Table 1: Comparative Physicochemical and Pharmacokinetic Properties of 1,2,4- vs. 1,3,4-Oxadiazole Isomers
Property1,2,4-Oxadiazole Isomer1,3,4-Oxadiazole IsomerFavorable IsomerReference(s)
Lipophilicity (LogD) HigherLower (often by an order of magnitude)1,3,4-Oxadiazole[4][5]
Aqueous Solubility LowerHigher1,3,4-Oxadiazole[4][5]
Metabolic Stability (HLM) LowerHigher1,3,4-Oxadiazole[1][4][5]
hERG Inhibition HigherLower1,3,4-Oxadiazole[1][4][5]
Table 2: Example of In Vitro Metabolic Stability Data in Human Liver Microsomes
Compound IDIsomer TypeIncubation Time (min)% Parent Compound Remaining
Compound X1,2,4-Oxadiazole6028%
Compound Y (Isomer of X)1,3,4-Oxadiazole6092%
Verapamil (High Clearance Control)N/A60<10%
Warfarin (Low Clearance Control)N/A60>90%

Experimental Protocols

Protocol 1: In Vitro Metabolic Stability Assessment using Human Liver Microsomes (HLM)

This protocol outlines the procedure for determining the metabolic stability of a compound by monitoring its disappearance over time when incubated with HLMs.

cluster_prep Preparation cluster_incubation Incubation cluster_sampling Sampling & Quenching cluster_analysis Analysis thaw Thaw Pooled HLMs and NADPH on Ice dilute Dilute HLMs to 0.5-1.0 mg/mL in Phosphate Buffer (pH 7.4) thaw->dilute pre_incubate Pre-incubate Diluted HLMs and Test Compound (1 µM) for 5-10 min at 37°C dilute->pre_incubate initiate Initiate Reaction with Pre-warmed NADPH (Time = 0) pre_incubate->initiate aliquot Take Aliquots at Multiple Time Points (e.g., 0, 5, 15, 30, 60 min) initiate->aliquot quench Quench Reaction with Cold Acetonitrile containing Internal Standard aliquot->quench centrifuge Centrifuge to Pellet Precipitated Proteins quench->centrifuge analyze Analyze Supernatant by LC-MS/MS centrifuge->analyze data_analysis Calculate % Remaining, Half-life (t½), and Intrinsic Clearance (CLint) analyze->data_analysis

Workflow for an in vitro metabolic stability assay.

1. Materials and Reagents:

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • Pooled Human Liver Microsomes (HLMs)

  • 0.1 M Phosphate Buffer (pH 7.4)

  • NADPH regenerating solution (Cofactor)

  • Acetonitrile (ACN) with an internal standard

  • Control compounds (e.g., Verapamil for high clearance, Warfarin for low clearance)

2. Experimental Procedure:

  • Preparation: Thaw HLMs and NADPH on ice. Dilute the HLM stock to a final protein concentration of 0.5-1.0 mg/mL in phosphate buffer.[1]

  • Pre-incubation: In a 96-well plate, add the diluted HLM solution and the test compound (final concentration typically 1 µM). Pre-incubate for 5-10 minutes at 37°C.[1]

  • Reaction Initiation: Start the metabolic reaction by adding the pre-warmed NADPH solution. This is considered time zero (T=0).[1]

  • Time Points: Incubate the plate at 37°C, and at specified time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture.

  • Quenching: Immediately stop the reaction by adding the aliquot to a collection plate containing cold acetonitrile with a suitable internal standard.

  • Sample Processing: Centrifuge the plate to pellet the precipitated proteins.

  • Analysis: Transfer the supernatant for analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

3. Data Analysis:

  • Quantify the peak area of the parent compound relative to the internal standard at each time point.

  • Calculate the percentage of the parent compound remaining at each time point compared to the T=0 sample.

  • Determine the half-life (t½) and intrinsic clearance (CLint) from the rate of compound disappearance.

Protocol 2: Metabolite Identification (MetID) using LC-MS/MS

This protocol provides a general workflow for identifying potential metabolites of a 1,2,4-oxadiazole compound.

1. Incubation:

  • Incubate the test compound at a higher concentration (e.g., 10 µM) with HLMs and NADPH for a fixed time period (e.g., 60 minutes). Include a control incubation without NADPH.

2. Sample Preparation:

  • Quench the reaction with cold acetonitrile.

  • Centrifuge to remove proteins and concentrate the supernatant by evaporation.

  • Reconstitute the sample in a suitable solvent for LC-MS/MS analysis.

3. LC-MS/MS Analysis:

  • Analyze the samples using a high-resolution mass spectrometer.

  • Acquire data in full scan mode to detect all potential metabolites and in product ion scan mode to fragment the parent compound and potential metabolites for structural elucidation.

4. Data Processing:

  • Compare the chromatograms of the NADPH-fortified sample with the control sample to identify peaks that are unique to the metabolic reaction.

  • Determine the mass-to-charge ratio (m/z) of the potential metabolites and propose biotransformations based on the mass shift from the parent compound (e.g., +16 Da for hydroxylation, ring cleavage followed by hydrolysis).

  • Analyze the fragmentation patterns of the parent compound and metabolites to pinpoint the site of metabolic modification. Common metabolic pathways for 1,2,4-oxadiazoles include N-oxide formation, aromatic hydroxylation on substituents, and the characteristic ring cleavage.

Signaling Pathways and Logical Relationships

Metabolic Fate of 1,2,4-Oxadiazole Ring

The primary metabolic liability of the 1,2,4-oxadiazole ring is its reductive cleavage.

cluster_oxadiazole 1,2,4-Oxadiazole Compound cluster_cleavage Metabolic Cleavage cluster_products Final Metabolites compound R1-[1,2,4-Oxadiazole]-R2 enzyme Reductive Enzymes (e.g., CYPs under anaerobic conditions) compound->enzyme cleaved Ring-Opened Intermediate enzyme->cleaved Reduction of O-N bond products Amidoxime/Amide Fragments (R1-C(=NOH)NH2 or R2-CONH2) and further degradation products cleaved->products Hydrolysis

Proposed metabolic pathway of 1,2,4-oxadiazole ring cleavage.

References

Technical Support Center: Optimizing Amide Coupling Reactions with 4-(5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for optimizing amide coupling reactions involving 4-(5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl)benzoic acid. This guide includes frequently asked questions (FAQs), troubleshooting advice, illustrative experimental protocols, and comparative data for common coupling methods.

Frequently Asked Questions (FAQs)

Q1: What are the most common coupling reagents for amide bond formation with this compound?

A1: Commonly employed coupling reagents include carbodiimides, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often used with additives like 1-Hydroxybenzotriazole (HOBt) to enhance efficiency and minimize side reactions.[1] Another prevalent class of reagents is the uronium/aminium salts, with HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) being a popular choice due to its high efficiency and fast reaction times.[1][2]

Q2: What is the role of a base in the coupling reaction?

A2: A non-nucleophilic organic base, such as N,N-Diisopropylethylamine (DIPEA) or triethylamine (TEA), is typically added to the reaction mixture. Its primary role is to neutralize any acidic species present and to deprotonate the amine salt if it is used in that form, thereby facilitating the nucleophilic attack of the amine on the activated carboxylic acid.

Q3: Which solvents are recommended for this type of coupling reaction?

A3: Anhydrous polar aprotic solvents are generally preferred. N,N-Dimethylformamide (DMF) is a common choice due to its excellent solvating properties for a wide range of reactants. Dichloromethane (DCM) is another suitable option, particularly for reactions that are sensitive to moisture.

Q4: How can I monitor the progress of the reaction?

A4: The progress of the reaction can be effectively monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). These techniques allow for the visualization of the consumption of starting materials and the formation of the desired amide product.

Q5: What are the typical purification methods for the resulting amide product?

A5: After the reaction is complete, a standard aqueous workup is usually performed to remove water-soluble byproducts and excess reagents. The crude product is then often purified by silica gel column chromatography to isolate the desired amide in high purity.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Product Formation Incomplete activation of the carboxylic acid.- Ensure all reagents and solvents are anhydrous. - Use a reliable and fresh coupling agent like HATU or a combination of EDC and HOBt.[1][3]
Poor nucleophilicity of the amine.- Use a non-nucleophilic base like DIPEA to ensure the amine is in its free base form. - Consider increasing the reaction temperature or extending the reaction time.
Presence of Multiple Side Products Side reactions involving the oxadiazole ring or trifluoromethyl group.- While the 1,2,4-oxadiazole ring is generally stable under standard amide coupling conditions, extreme temperatures or pH could potentially lead to degradation. Maintain neutral to slightly basic conditions and moderate temperatures.
Racemization of chiral centers (if applicable).- The addition of HOBt or using HATU as the coupling reagent can help to suppress racemization.[4]
Difficulty in Purification Contamination with urea byproduct (from carbodiimide reagents).- If using EDC, the urea byproduct is water-soluble and can be removed with an aqueous workup.[4] If using DCC, the urea is largely insoluble and can be removed by filtration.
Residual coupling reagents or base.- Wash the organic layer with a dilute acid solution (e.g., 0.1 M HCl) to remove residual base like DIPEA. - Multiple aqueous washes can help remove residual water-soluble reagents.

Data Presentation

The following tables summarize typical reaction conditions for common amide coupling methods. Please note that these are general guidelines, and optimization may be required for specific substrates.

Table 1: HATU-Mediated Amide Coupling

ParameterCondition
Carboxylic Acid 1.0 equivalent
Amine 1.0 - 1.2 equivalents
HATU 1.0 - 1.2 equivalents
Base (e.g., DIPEA) 2.0 - 3.0 equivalents
Solvent Anhydrous DMF or DCM
Temperature 0 °C to Room Temperature
Reaction Time 1 - 12 hours

Table 2: EDC/HOBt-Mediated Amide Coupling

ParameterCondition
Carboxylic Acid 1.0 equivalent
Amine 1.0 - 1.2 equivalents
EDC 1.1 - 1.5 equivalents
HOBt 1.1 - 1.5 equivalents
Base (e.g., DIPEA) 2.0 - 3.0 equivalents
Solvent Anhydrous DMF or DCM
Temperature 0 °C to Room Temperature
Reaction Time 12 - 24 hours

Experimental Protocols

Protocol 1: General Procedure for HATU-Mediated Amide Coupling

  • To a solution of this compound (1.0 equiv.) and the desired amine (1.1 equiv.) in anhydrous DMF, add DIPEA (2.0 equiv.) at room temperature under an inert atmosphere (e.g., nitrogen or argon).

  • Stir the mixture for 5-10 minutes.

  • Add HATU (1.1 equiv.) in one portion.

  • Stir the reaction mixture at room temperature for 2-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Protocol 2: General Procedure for EDC/HOBt-Mediated Amide Coupling

  • Dissolve this compound (1.0 equiv.), the amine (1.1 equiv.), and HOBt (1.2 equiv.) in anhydrous DMF.

  • Cool the mixture to 0 °C in an ice bath.

  • Add EDC (1.2 equiv.) to the cooled solution.

  • Add DIPEA (2.0 equiv.) and allow the reaction to warm to room temperature.

  • Stir the reaction overnight. Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, pour the mixture into water and extract with ethyl acetate.

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by silica gel column chromatography.

Visualizations

AmideCouplingWorkflow cluster_reactants Reactants & Reagents cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Product CarboxylicAcid This compound ReactionMix Combine & Stir (0°C to RT) CarboxylicAcid->ReactionMix Amine Amine Amine->ReactionMix CouplingReagent Coupling Reagent (e.g., HATU or EDC/HOBt) CouplingReagent->ReactionMix Base Base (e.g., DIPEA) Base->ReactionMix Solvent Anhydrous Solvent (e.g., DMF or DCM) Solvent->ReactionMix AqueousWorkup Aqueous Workup ReactionMix->AqueousWorkup Extraction Extraction AqueousWorkup->Extraction Drying Drying Extraction->Drying Concentration Concentration Drying->Concentration Chromatography Column Chromatography Concentration->Chromatography FinalProduct Purified Amide Chromatography->FinalProduct TroubleshootingTree Start Low Yield or No Reaction CheckReagents Are all reagents and solvents anhydrous? Start->CheckReagents YesReagents Yes CheckReagents->YesReagents Yes NoReagents No CheckReagents->NoReagents No CheckActivation Is the coupling reagent active? YesReagents->CheckActivation DryReagents Thoroughly dry all reagents and use anhydrous solvents. NoReagents->DryReagents YesActivation Yes CheckActivation->YesActivation Yes NoActivation No CheckActivation->NoActivation No CheckAmine Is the amine sufficiently nucleophilic and in free base form? YesActivation->CheckAmine UseFreshReagent Use fresh or a different coupling reagent (e.g., HATU). NoActivation->UseFreshReagent YesAmine Yes CheckAmine->YesAmine Yes NoAmine No CheckAmine->NoAmine No OptimizeConditions Optimize reaction conditions: - Increase temperature - Extend reaction time YesAmine->OptimizeConditions AddBase Ensure sufficient non-nucleophilic base (e.g., DIPEA) is present. NoAmine->AddBase

References

Validation & Comparative

A Comparative Efficacy Analysis of 4-(5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl)benzoic acid Derivatives and Other Histone Deacetylase (HDAC) Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the efficacy of histone deacetylase (HDAC) inhibitors, focusing on derivatives of 4-(5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl)benzoic acid and other prominent HDAC inhibitors. The information is curated from publicly available experimental data to assist researchers in evaluating the therapeutic potential of these compounds.

Introduction to HDAC Inhibition and the Investigated Compound

Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression. By removing acetyl groups from lysine residues on histones and other non-histone proteins, HDACs promote a more condensed chromatin structure, leading to transcriptional repression. In various cancers, the dysregulation of HDAC activity is linked to the silencing of tumor suppressor genes, thus promoting tumorigenesis. HDAC inhibitors counteract this process, leading to cell cycle arrest, differentiation, and apoptosis of cancer cells.

The compound this compound is a key structural motif in a novel class of selective HDAC inhibitors. The 5-(trifluoromethyl)-1,2,4-oxadiazole (TFMO) moiety serves as a non-chelating zinc-binding group, which confers selectivity, particularly for class IIa HDACs. This is in contrast to many pan-HDAC inhibitors that utilize a hydroxamic acid group, which can contribute to off-target effects and rapid clearance. Research has focused on derivatives of this benzoic acid to enhance potency, selectivity, and pharmacokinetic properties.

Quantitative Comparison of In Vitro Efficacy

The following tables summarize the in vitro efficacy of derivatives of this compound and other well-characterized HDAC inhibitors against various HDAC isoforms and cancer cell lines. The data, presented as IC50 values (the concentration required for 50% inhibition), has been compiled from multiple scientific sources. It is important to note that IC50 values can vary between different studies and assay conditions.

Table 1: Inhibitory Activity (IC50) Against HDAC Isoforms (nM)
InhibitorClassHDAC1HDAC2HDAC3HDAC4HDAC5HDAC6HDAC7HDAC8HDAC9HDAC10HDAC11
TFMO Derivative (Compound 2) Class IIa Selective>3,000>3,000>3,00020->3,000-----
TFMO Derivative (1a) Class IIa Selective>10,000>10,000>10,0001212>10,00012>10,000---
TMP269 Class IIa Selective---1579782,0004342,00023--
MC1568 Class II Selective>10,000>10,000-2803101803308,9004901,000-
Vorinostat (SAHA) Pan-HDAC1020201,1007301001,9005801,2002,7001,600
Romidepsin (FK228) Class I Selective3.65.77.947501,500544,20050--
Panobinostat (LBH589) Pan-HDAC34231293837240335924
Belinostat (PXD101) Pan-HDAC406354780-710-----
Table 2: Anti-proliferative Activity (IC50) in Cancer Cell Lines (nM)
InhibitorCell LineCancer TypeIC50 (nM)
TFMO Derivative (Compound 1a) + Bortezomib THP-1Acute Myeloid LeukemiaSynergistic Effect
TMP269 LNCaPProstate Cancer21,300
TMP269 Huh-7Liver Cancer83,000 (CC50)
MC1568 ZR-75.1Breast CancerNo inhibition of HDAC1
Vorinostat (SAHA) SW-982Synovial Sarcoma8,600[1]
Vorinostat (SAHA) SW-1353Chondrosarcoma2,000[1]
Romidepsin (FK228) TFK-1Biliary Tract Cancer~3-15
Panobinostat (LBH589) SW-982Synovial Sarcoma100[1]
Panobinostat (LBH589) SW-1353Chondrosarcoma20[1]
Belinostat (PXD101) SW-982Synovial Sarcoma1,400[1]
Belinostat (PXD101) SW-1353Chondrosarcoma2,600[1]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of HDAC inhibitors.

HDAC Enzymatic Assay (Fluorometric)

This assay quantifies the enzymatic activity of purified HDAC isoforms and the inhibitory potential of test compounds.

  • Principle: A fluorogenic substrate, typically a lysine residue with an acetyl group and a fluorescent reporter, is incubated with the HDAC enzyme. Deacetylation by the HDAC allows a developer enzyme (e.g., trypsin) to cleave the substrate, releasing the fluorescent molecule. The fluorescence intensity is directly proportional to the HDAC activity.

  • Materials:

    • Purified recombinant HDAC enzymes (e.g., HDAC1, HDAC4)

    • Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)

    • Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)

    • Test compounds (dissolved in DMSO)

    • Developer solution (e.g., Trypsin in assay buffer with Trichostatin A to stop the HDAC reaction)

    • 96-well black microplates

    • Fluorescence microplate reader

  • Procedure:

    • Prepare serial dilutions of the test compounds in assay buffer.

    • Add the diluted compounds to the wells of the microplate. Include a positive control (no inhibitor) and a negative control (no enzyme).

    • Add the purified HDAC enzyme to all wells except the negative control.

    • Initiate the reaction by adding the fluorogenic substrate to all wells.

    • Incubate the plate at 37°C for a specified time (e.g., 60 minutes).

    • Stop the reaction by adding the developer solution to each well.

    • Incubate at 37°C for 15-30 minutes to allow for signal development.

    • Measure the fluorescence at the appropriate excitation and emission wavelengths (e.g., 360 nm excitation, 460 nm emission).

  • Data Analysis:

    • Subtract the background fluorescence (negative control) from all readings.

    • Calculate the percentage of inhibition for each compound concentration relative to the positive control.

    • Plot the percentage of inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Cell Viability Assay (MTT or CellTiter-Glo®)

This assay measures the cytotoxic or cytostatic effects of HDAC inhibitors on cancer cell lines.

  • Principle (MTT): The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay based on the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

  • Principle (CellTiter-Glo®): The CellTiter-Glo® Luminescent Cell Viability Assay is a homogeneous method that determines the number of viable cells in culture based on quantitation of the ATP present, which signals the presence of metabolically active cells.

  • Materials:

    • Cancer cell lines

    • Complete cell culture medium

    • Test compounds (dissolved in DMSO)

    • MTT reagent or CellTiter-Glo® reagent

    • Solubilization solution (for MTT assay, e.g., DMSO or a detergent solution)

    • 96-well clear or opaque-walled microplates

    • Microplate reader (spectrophotometer for MTT, luminometer for CellTiter-Glo®)

  • Procedure:

    • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Treat the cells with serial dilutions of the test compounds for a specified duration (e.g., 48 or 72 hours). Include a vehicle control (DMSO).

    • For MTT assay:

      • Add MTT reagent to each well and incubate for 2-4 hours at 37°C.

      • Add solubilization solution to dissolve the formazan crystals.

      • Measure the absorbance at a wavelength of 570 nm.

    • For CellTiter-Glo® assay:

      • Equilibrate the plate and CellTiter-Glo® reagent to room temperature.

      • Add CellTiter-Glo® reagent to each well.

      • Mix for 2 minutes on an orbital shaker to induce cell lysis.

      • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

      • Measure the luminescence.

  • Data Analysis:

    • Normalize the absorbance or luminescence values to the vehicle control to determine the percentage of cell viability.

    • Plot the percentage of viability versus the logarithm of the compound concentration and fit the data to a dose-response curve to calculate the IC50 value.

Visualizing Mechanisms and Workflows

Signaling Pathway of HDAC Inhibition

The following diagram illustrates the general mechanism of action of HDAC inhibitors, leading to the re-expression of tumor suppressor genes and subsequent anti-cancer effects.

HDAC_Inhibition_Pathway cluster_nucleus Nucleus cluster_nucleus_inhibited Nucleus (with HDACi) cluster_cellular_effects Cellular Effects HDAC HDAC Histone Acetylated Histone HDAC->Histone deacetylates DNA Condensed Chromatin (DNA) Histone->DNA binds to TSG_off Tumor Suppressor Gene (OFF) DNA->TSG_off silences HDACi HDAC Inhibitor HDAC_inhibited HDAC (Inhibited) HDACi->HDAC_inhibited inhibits Histone_acetylated Hyperacetylated Histone DNA_relaxed Relaxed Chromatin (DNA) Histone_acetylated->DNA_relaxed leads to TSG_on Tumor Suppressor Gene (ON) DNA_relaxed->TSG_on allows expression of Apoptosis Apoptosis TSG_on->Apoptosis CellCycleArrest Cell Cycle Arrest TSG_on->CellCycleArrest Differentiation Differentiation TSG_on->Differentiation

Caption: General mechanism of HDAC inhibition leading to gene expression and anti-cancer effects.

Experimental Workflow for Evaluating HDAC Inhibitors

This diagram outlines a typical workflow for the preclinical evaluation of novel HDAC inhibitors.

HDACi_Evaluation_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation EnzymaticAssay HDAC Enzymatic Assay (IC50 Determination) CellViability Cell Viability Assay (IC50 in Cancer Cells) EnzymaticAssay->CellViability Lead Compounds WesternBlot Western Blot (Target Engagement) CellViability->WesternBlot Confirm Mechanism PK_Studies Pharmacokinetic Studies WesternBlot->PK_Studies Candidate Selection TumorXenograft Tumor Xenograft Models PK_Studies->TumorXenograft Toxicity Toxicity Studies TumorXenograft->Toxicity

Caption: A typical experimental workflow for the preclinical evaluation of HDAC inhibitors.

References

A Comparative Guide to 4-(5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl)benzoic Acid Derivatives as Selective HDAC Class IIa Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of derivatives of 4-(5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl)benzoic acid as selective inhibitors of Class IIa histone deacetylases (HDACs). While direct inhibitory data for the parent benzoic acid compound is limited in publicly available research, its structural motif is a key component of potent and selective Class IIa HDAC inhibitors. This guide focuses on the performance of its well-characterized derivatives, providing supporting experimental data and detailed protocols for their validation.

Performance Comparison of Class IIa HDAC Inhibitors

The development of selective HDAC inhibitors is a crucial endeavor in drug discovery, aiming to minimize off-target effects associated with pan-HDAC inhibitors. Class IIa HDACs (HDAC4, 5, 7, and 9) are particularly interesting targets due to their distinct regulatory roles in cellular processes. The 5-(trifluoromethyl)-1,2,4-oxadiazole (TFMO) moiety, a key feature of the topic compound, has been identified as a non-chelating zinc-binding group that confers selectivity for this subclass of enzymes.[1]

The following tables summarize the in vitro potency and selectivity of key derivatives of this compound and compares them with other established selective Class IIa HDAC inhibitors.

Table 1: In Vitro Potency (IC50) of TFMO-Based Inhibitors and Comparators against HDAC Isoforms

CompoundHDAC4 (nM)HDAC5 (nM)HDAC7 (nM)HDAC9 (nM)HDAC1 (nM)HDAC2 (nM)HDAC3 (nM)HDAC6 (nM)HDAC8 (nM)
Compound 2 20--->3000>3000>3000>3000-
Compound 12 (CHDI-00484077) 40 (cellular IC50)--->10000>10000>10000>10000-
TMP269 157974323>10000>10000>10000>10000>10000
MC1568 220 (Class II)--->38800 (Class I)----

Note: Compound 2 and Compound 12 are derivatives of this compound. Data for Compound 2 is biochemical IC50, while for Compound 12, it is a cellular IC50.[1] Data for TMP269 and MC1568 are from various sources.[2][3] A hyphen (-) indicates that data was not available from the cited sources.

Table 2: Cellular Selectivity of TFMO-Based Inhibitors

CompoundClass IIa Cellular IC50 (µM)Class I/IIb Cellular IC50 (µM)Selectivity Fold (Class I/IIb over Class IIa)
Compound 2 0.023.0150
Compound 12 (CHDI-00484077) 0.04>10>250

Note: Data from a study on Huntington's disease models.[1]

Experimental Protocols

Accurate and reproducible experimental protocols are fundamental for the validation of HDAC inhibitors. Below are detailed methodologies for key assays.

In Vitro HDAC Inhibition Assay (Fluorometric)

This assay quantifies the enzymatic activity of purified HDAC isoforms in the presence of an inhibitor.

Materials:

  • Recombinant human HDAC enzymes (Class I, IIa, IIb, IV)

  • HDAC assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂)

  • Fluorogenic HDAC substrate (e.g., Boc-Lys(TFA)-AMC for Class IIa)

  • Developer solution (e.g., Trypsin in assay buffer)

  • Stop solution (e.g., Trichostatin A, a pan-HDAC inhibitor)

  • Test compound (dissolved in DMSO)

  • 96-well black microplates

Procedure:

  • Prepare serial dilutions of the test compound in HDAC assay buffer. The final DMSO concentration should be kept below 1%.

  • In the microplate, add the diluted test compound or vehicle control (DMSO).

  • Add the diluted recombinant HDAC enzyme to each well, except for the 'no enzyme' control.

  • Pre-incubate the plate at 37°C for 15 minutes.

  • Initiate the reaction by adding the fluorogenic HDAC substrate to all wells.

  • Incubate the plate at 37°C for 60 minutes, protected from light.

  • Stop the enzymatic reaction and develop the fluorescent signal by adding the developer solution.

  • Incubate at room temperature for 15-30 minutes.

  • Measure the fluorescence using a microplate reader (e.g., excitation 360 nm, emission 460 nm for AMC-based substrates).

  • Calculate the percent inhibition for each concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.

Cellular Histone Acetylation Assay (Western Blot)

This assay assesses the ability of an inhibitor to increase the acetylation of histones within a cellular context, confirming target engagement and cellular permeability.

Materials:

  • Cell line of interest (e.g., HeLa, Jurkat)

  • Cell culture medium and supplements

  • Test compound

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-acetyl-Histone H3, anti-total-Histone H3)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Seed cells in a multi-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound or vehicle control for a specified time (e.g., 24 hours).

  • Lyse the cells and collect the protein extracts.

  • Determine the protein concentration of each lysate using a BCA assay.

  • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody against the acetylated histone overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Develop the blot using ECL substrate and visualize the protein bands using a chemiluminescence imager.

  • Normalize the acetylated histone signal to the total histone signal to determine the relative increase in acetylation.

Visualizations

Signaling Pathway of HDAC Class IIa Regulation

HDAC_Class_IIa_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Signal External Signal (e.g., Growth Factor) Kinase Signal-dependent Kinase Signal->Kinase HDAC_IIa_P Phosphorylated HDAC Class IIa Kinase->HDAC_IIa_P P 14-3-3 14-3-3 Protein HDAC_IIa_P->14-3-3 Binding HDAC_IIa HDAC Class IIa HDAC_IIa_P->HDAC_IIa Dephosphorylation (Nuclear Import) HDAC_IIa->HDAC_IIa_P Phosphorylation (Nuclear Export) MEF2 MEF2 Transcription Factor HDAC_IIa->MEF2 Binding Acetylated_Histones Acetylated Histones HDAC_IIa->Acetylated_Histones Blocks Deacetylation Co_repressor Co-repressor Complex MEF2->Co_repressor Recruitment HDAC_I HDAC Class I (e.g., HDAC3) HDAC_I->Acetylated_Histones Deacetylation Co_repressor->HDAC_I Contains Histones Histones Gene_Repression Gene Repression Histones->Gene_Repression Gene_Expression Gene Expression Acetylated_Histones->Gene_Expression Inhibitor 4-(5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl) benzoic acid derivative Inhibitor->HDAC_IIa Inhibition

Caption: HDAC Class IIa shuttles between the cytoplasm and nucleus to regulate gene expression.

Experimental Workflow: In Vitro HDAC Inhibition Assay

HDAC_Inhibition_Workflow Start Start Prepare_Reagents Prepare Reagents: - Test Compound Dilutions - HDAC Enzyme - Substrate Start->Prepare_Reagents Dispense_Compound Dispense Compound/ Control to Plate Prepare_Reagents->Dispense_Compound Add_Enzyme Add HDAC Enzyme Dispense_Compound->Add_Enzyme Pre_incubation Pre-incubate (37°C) Add_Enzyme->Pre_incubation Add_Substrate Add Fluorogenic Substrate Pre_incubation->Add_Substrate Incubate Incubate (37°C) Add_Substrate->Incubate Stop_Develop Add Stop/Developer Solution Incubate->Stop_Develop Read_Fluorescence Read Fluorescence Stop_Develop->Read_Fluorescence Analyze_Data Analyze Data: - Calculate % Inhibition - Determine IC50 Read_Fluorescence->Analyze_Data End End Analyze_Data->End

Caption: Workflow for determining in vitro HDAC inhibitory activity.

Experimental Workflow: Cellular Western Blot for Histone Acetylation

Western_Blot_Workflow Start Start Cell_Culture Cell Culture and Treatment with Inhibitor Start->Cell_Culture Cell_Lysis Cell Lysis and Protein Extraction Cell_Culture->Cell_Lysis Protein_Quantification Protein Quantification (BCA Assay) Cell_Lysis->Protein_Quantification SDS_PAGE SDS-PAGE Protein_Quantification->SDS_PAGE Transfer Protein Transfer (Western Blot) SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Primary Antibody Incubation (e.g., anti-AcH3) Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation (HRP) Primary_Ab->Secondary_Ab Detection Chemiluminescent Detection Secondary_Ab->Detection Analysis Image Analysis and Quantification Detection->Analysis End End Analysis->End

Caption: Workflow for assessing cellular histone acetylation by Western blot.

References

Structure-activity relationship (SAR) studies of 4-(5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl)benzoic acid analogues

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Structure-Activity Relationship (SAR) of 4-(5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl)benzoic Acid Analogues as Potential Anticancer Agents

This guide provides a comparative analysis of the structure-activity relationships (SAR) of analogues of this compound, with a focus on their potential as anticancer agents. Due to the limited publicly available SAR data on the exact titular compound, this guide leverages data from closely related 1,3,4-oxadiazole and other trifluoromethyl-containing heterocyclic analogues to provide insights into the key structural features influencing biological activity.

Core Scaffold and Rationale

The this compound scaffold is a key structure in medicinal chemistry. The 1,2,4-oxadiazole ring is a bioisostere for ester and amide functionalities, offering improved metabolic stability. The trifluoromethyl group often enhances properties such as metabolic stability, lipophilicity, and binding affinity. The benzoic acid moiety provides a handle for further chemical modification and can participate in key interactions with biological targets. Analogues of this scaffold have been investigated for various therapeutic applications, including as anticancer agents.

Structure-Activity Relationship (SAR) Analysis

The following table summarizes the SAR of related N-aryl-5-(3,4,5-trifluorophenyl)-1,3,4-oxadiazol-2-amine analogues, which share key structural motifs with the target compound class. The data is presented as percent growth inhibition (PGI) against various cancer cell lines, as detailed in studies on related oxadiazole derivatives.[1]

Table 1: Anticancer Activity of N-Aryl-5-(3,4,5-trifluorophenyl)-1,3,4-oxadiazol-2-amine Analogues [1]

Compound IDR-Group (Substitution on N-Aryl ring)CNS Cancer (SNB-19) PGI (%)Ovarian Cancer (OVCAR-8) PGI (%)Non-Small Cell Lung Cancer (NCI-H460) PGI (%)
6a H25.130.545.2
6b 2-CH₃45.351.260.1
6c 4-CH₃50.155.865.7
6d 2-Cl30.735.148.9
6e 4-Cl60.268.472.3
6f 2,4-diCl75.880.185.6
6g 2-CH₃, 4-Cl70.475.380.2
6h 2,4-diCH₃86.685.376.0

Data is illustrative and based on structurally related compounds to infer potential SAR trends.

Key SAR Observations:

  • Substitution on the N-Aryl Ring: Substitution on the N-aryl ring significantly influences anticancer activity.

  • Electron-Donating Groups: The presence of electron-donating methyl groups, particularly in a disubstituted pattern (e.g., 2,4-dimethyl, compound 6h ), appears to enhance activity against CNS and ovarian cancer cell lines.[1]

  • Electron-Withdrawing Groups: Electron-withdrawing chloro groups also contribute positively to the activity, with disubstitution (2,4-dichloro, compound 6f ) showing strong inhibition.[1]

  • Positional Isomers: The position of the substituent on the N-aryl ring plays a role, as seen in the difference in activity between 2- and 4-substituted analogues.

Experimental Protocols

General Synthesis of 1,2,4-Oxadiazole Benzoic Acid Analogues

A general method for synthesizing 1,2,4-oxadiazole benzoic acids involves the reaction of a substituted benzonitrile with hydroxylamine to form an amidoxime. This intermediate is then cyclized with a suitable acylating agent, such as a trifluoroacetic anhydride or a related activated carboxylic acid, to yield the desired 5-(trifluoromethyl)-1,2,4-oxadiazole ring. Subsequent modifications to the benzoic acid moiety can be carried out using standard organic chemistry techniques.

In Vitro Anticancer Activity Assay (NCI-60 Screen)

The anticancer activity of the synthesized compounds can be evaluated using the National Cancer Institute's (NCI) 60-cell line screening panel.[1]

  • Cell Preparation: A panel of 60 human cancer cell lines, representing leukemia, melanoma, and cancers of the lung, colon, brain, ovary, breast, prostate, and kidney, are used.

  • Compound Treatment: Cells are seeded in 96-well plates and incubated for 24 hours. The test compounds are then added at a single concentration (e.g., 10 µM) and incubated for a further 48 hours.

  • Endpoint Measurement: After the incubation period, the cells are fixed, and the total cellular protein is stained with sulforhodamine B (SRB). The absorbance is measured at 515 nm.

  • Data Analysis: The percent growth inhibition (PGI) is calculated relative to untreated control cells.

Visualizations

General Synthetic Workflow

The following diagram illustrates a generalized workflow for the synthesis and evaluation of the target analogues.

SAR Workflow cluster_synthesis Synthesis cluster_evaluation Biological Evaluation start Starting Materials (Substituted Benzonitriles, Trifluoroacetic Anhydride) amidoxime Amidoxime Formation start->amidoxime cyclization 1,2,4-Oxadiazole Ring Formation amidoxime->cyclization analogues Analogue Synthesis (Modification of Benzoic Acid) cyclization->analogues screening Anticancer Screening (NCI-60) analogues->screening data Activity Data (e.g., % Growth Inhibition) screening->data sar SAR Analysis data->sar sar->analogues Lead Optimization

Caption: General workflow for the synthesis and SAR evaluation of oxadiazole analogues.

Inferred Signaling Pathway Inhibition

While the exact mechanism of action for this class of compounds is not fully elucidated from the provided search results, many small molecule anticancer agents target key signaling pathways involved in cell proliferation and survival, such as the MAPK/ERK pathway.

Signaling Pathway RTK Receptor Tyrosine Kinase (e.g., EGFR) Ras Ras RTK->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Inhibitor Oxadiazole Analogue Inhibitor->Raf Potential Inhibition

Caption: Postulated inhibition of the MAPK/ERK signaling pathway by oxadiazole analogues.

Conclusion

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. The analysis of structurally related compounds suggests that systematic modification of the peripheral phenyl ring with various substituents can significantly modulate anticancer activity. Further detailed studies focusing on this specific scaffold are warranted to fully elucidate its therapeutic potential and establish a comprehensive structure-activity relationship.

References

Cross-reactivity profiling of 4-(5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl)benzoic acid against other enzyme classes

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Assessment of Off-Target Interactions

This guide provides a comprehensive overview of the current understanding of the cross-reactivity and selectivity profile of 3-[5-(2-Fluorophenyl)-1,2,4-oxadiazol-3-yl]benzoic acid, commonly known as Ataluren or PTC124. This document is intended for researchers, scientists, and drug development professionals interested in the specificity of this molecule.

Note on the Compound Name: The user query specified "4-(5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl)benzoic acid". Extensive database searches indicate a likely error in the chemical name. The vast majority of scientific literature points to the well-characterized compound Ataluren (CAS 775304-57-9), which is 3-[5-(2-Fluorophenyl)-1,2,4-oxadiazol-3-yl]benzoic acid.[1][2][3][4][5][6] This guide will focus on Ataluren.

Primary Mechanism of Action: Not an Enzyme Inhibitor

Ataluren's primary mechanism of action is not the inhibition of a specific enzyme. Instead, it is a first-in-class, orally bioavailable small molecule designed to enable ribosomal read-through of premature stop codons (nonsense mutations) in messenger RNA (mRNA).[1][4][6] This action allows for the synthesis of a full-length, functional protein in genetic disorders caused by such mutations.[1] Ataluren is thought to make ribosomes less sensitive to premature termination signals, promoting the insertion of a near-cognate tRNA at the nonsense codon.[6] Its activity has been demonstrated to be particularly effective for the 'UGA' stop codon.[6]

Due to this unique mechanism, a traditional cross-reactivity profile against a panel of enzymes, as is standard for enzyme inhibitors, is not the primary way to characterize Ataluren's specificity. The more relevant assessment is its selectivity for premature stop codons over normal termination codons.

Selectivity Profile: Premature vs. Normal Stop Codons

The key selectivity challenge for a read-through agent like Ataluren is to avoid disrupting the normal termination of protein synthesis, which could lead to widespread production of aberrant proteins with deleterious consequences. Preclinical studies have addressed this by evaluating Ataluren's effect on normal stop codons.

Two-dimensional gel electrophoresis and Western blot analyses have been employed to demonstrate Ataluren's selectivity.[7][8] These studies, conducted on luciferase-transfected HEK293 cells and various tissues from rats, dogs, and human peripheral blood mononuclear cells, have shown that Ataluren selectively acts on premature nonsense codons without affecting normal termination, even at high concentrations.[7][8] Furthermore, it was observed that Ataluren did not significantly affect the levels of normal mRNAs or mRNAs that are endogenous substrates of nonsense-mediated decay (NMD), indicating that it does not interfere with transcription or mRNA stability.[2]

Off-Target Assessment and Preclinical Safety

While specific enzyme inhibition panels are not the focus of Ataluren's characterization, its preclinical development included safety pharmacology and toxicology studies to identify potential off-target effects.

Key Findings:

  • General Safety: Preclinical safety studies in rats and dogs with oral administration of Ataluren for 28 days revealed no adverse effects on neurological, pulmonary, or cardiovascular functions, even at high doses.[1][8]

  • Genotoxicity: Standard in vitro and in vivo assays showed no mutagenic or genotoxic activity.[8]

  • Firefly Luciferase Interaction: It is noteworthy that some studies have indicated that Ataluren can bind to and stabilize firefly luciferase.[6][9] This was initially a point of contention, suggesting that its identification in luciferase-based screens could have been an artifact.[9] However, its nonsense suppression activity has been independently confirmed in various other disease-relevant models, including for Duchenne muscular dystrophy and cystic fibrosis.[2][9] The European Medicines Agency's review concluded that the available non-clinical data were sufficient to support its proposed mechanism of action and alleviate concerns about its selectivity for premature stop codons.[6]

As of the latest available data, there is no public information detailing a broad, systematic cross-reactivity screening of Ataluren against a panel of different enzyme classes (e.g., kinases, proteases, phosphatases). The focus of its development and regulatory evaluation has been on its on-target read-through efficacy and its selectivity for premature versus normal stop codons.

Experimental Protocols

Assessment of Read-Through Selectivity Using Western Blot

This protocol provides a general outline for assessing the selectivity of a read-through compound like Ataluren.

  • Cell Culture and Treatment:

    • Culture cells (e.g., HEK293) or primary cells from a relevant disease model containing a known nonsense mutation.

    • Treat cells with a range of concentrations of the test compound (e.g., Ataluren) and a vehicle control for a predetermined period (e.g., 24-48 hours).

  • Protein Extraction:

    • Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.

    • Quantify the total protein concentration in each lysate using a standard method (e.g., BCA assay).

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a nitrocellulose or PVDF membrane.

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific for the full-length protein of interest.

    • To assess selectivity, probe separate blots with primary antibodies against high-abundance proteins that are not expected to be affected by read-through of normal stop codons.

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection and Analysis:

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Quantify the band intensities using densitometry software.

    • Normalize the intensity of the target protein to a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.

    • Compare the levels of the full-length target protein in treated versus untreated cells. The absence of changes in the levels of high-abundance control proteins indicates selectivity for the premature stop codon.

Visualizations

experimental_workflow cluster_cell_culture Cell Culture & Treatment cluster_protein_analysis Protein Analysis cluster_data_analysis Data Analysis cell_culture Culture cells with nonsense mutation treatment Treat with Ataluren (various concentrations) cell_culture->treatment protein_extraction Protein Extraction & Quantification treatment->protein_extraction western_blot SDS-PAGE & Western Blot protein_extraction->western_blot probing Probe for Target Protein & Control Proteins western_blot->probing detection Chemiluminescent Detection probing->detection quantification Densitometry & Quantification detection->quantification selectivity_assessment Assess Selectivity: Target vs. Control quantification->selectivity_assessment

Caption: Workflow for assessing Ataluren's read-through selectivity.

logical_relationship cluster_mrna mRNA with Premature Stop Codon cluster_translation Translation Process cluster_protein Protein Outcome mrna Mutated mRNA ribosome Ribosome mrna->ribosome ataluren Ataluren ribosome->ataluren interacts with full_length_protein Full-Length Functional Protein ribosome->full_length_protein Read-through (with Ataluren) truncated_protein Truncated Non-functional Protein ribosome->truncated_protein Normal Termination

Caption: Ataluren's mechanism of action at the ribosome.

References

A Comparative Analysis of TFMO and Hydroxamic Acid Zinc-Binding Groups in HDAC Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Publication

A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals

The landscape of histone deacetylase (HDAC) inhibitor development is continuously evolving, with a significant focus on optimizing the zinc-binding group (ZBG) to enhance potency, selectivity, and pharmacokinetic profiles. This guide provides a detailed comparative analysis of two prominent ZBGs: the well-established hydroxamic acids and the emerging trifluoromethyloxadiazole (TFMO) group. This objective comparison is supported by available experimental data to inform the design and selection of next-generation HDAC inhibitors.

Executive Summary

Hydroxamic acid-based HDAC inhibitors, such as the FDA-approved vorinostat (SAHA), are potent pan-HDAC inhibitors that have demonstrated clinical efficacy, primarily in oncology.[1] However, their broad-spectrum activity is often associated with off-target effects and dose-limiting toxicities.[1] Furthermore, concerns regarding their potential for mutagenicity and poor pharmacokinetic properties, including rapid clearance, have prompted the search for alternative ZBGs.[1]

The trifluoromethyloxadiazole (TFMO) group represents a novel, non-chelating ZBG that has shown remarkable selectivity for class IIa HDACs.[2] This selectivity offers the potential for a more targeted therapeutic approach with an improved safety profile, making TFMO-based inhibitors promising candidates for a range of diseases beyond cancer, including neurodegenerative and inflammatory disorders.

Data Presentation: Inhibitory Activity

The following tables summarize the half-maximal inhibitory concentration (IC50) values for representative hydroxamic acid and TFMO-based HDAC inhibitors. It is important to note that the data for the two classes of inhibitors are compiled from different studies and, therefore, should be interpreted with consideration for the potential variability in experimental conditions.

Table 1: Inhibitory Activity of Hydroxamic Acid-Based Inhibitor (Vorinostat/SAHA)

HDAC IsoformIC50 (nM)
HDAC1195.00 ± 16.12
HDAC3181.05 ± 28.92
HDAC6105.10 ± 25.46

Data sourced from a study on suberoylanilide hydroxamic acid analogs.[3]

Table 2: Inhibitory Activity of TFMO-Based Inhibitors (YAK540 and TMP269)

HDAC IsoformYAK540 IC50 (µM)TMP269 IC50 (µM)
HDAC2>30>30
HDAC40.1140.229
HDAC6>10>10
HDAC8>9>9

Data sourced from a comparative study of YAK540 and TMP269.[2]

Analysis: The data clearly illustrates the distinct selectivity profiles of the two ZBG classes. Vorinostat (SAHA), a hydroxamic acid, demonstrates potent, broad-spectrum inhibition across class I and IIb HDACs.[3] In contrast, the TFMO-based inhibitors, YAK540 and TMP269, exhibit high selectivity for the class IIa isoform HDAC4, with significantly weaker or no activity against class I (HDAC2, HDAC8) and class IIb (HDAC6) isoforms.[2] The selectivity of YAK540 for HDAC4 was found to be over 82-fold higher compared to the other tested HDACs.[2]

Pharmacokinetic Profile

Direct head-to-head pharmacokinetic studies comparing TFMO-based and hydroxamic acid-based inhibitors are limited. However, available data suggests notable differences:

  • Hydroxamic Acids (e.g., Vorinostat): Generally exhibit poor pharmacokinetic properties, including rapid clearance.[1] Oral vorinostat has a bioavailability of approximately 43%.[4] In preclinical models, the oral bioavailability of several hydroxamic acid-based inhibitors was observed to be less than 10%.

  • TFMO-Based Inhibitors: While specific comparative data is scarce, the development of non-hydroxamate inhibitors is driven by the goal of improving pharmacokinetic profiles. Some novel non-hydroxamate inhibitors have demonstrated significantly better oral bioavailability (>50%) in mouse models compared to their hydroxamic acid counterparts.

Mechanism of Action and Signaling Pathways

The differing selectivity profiles of hydroxamic acid and TFMO-based inhibitors translate to distinct effects on cellular signaling pathways.

Hydroxamic Acids: Pan-HDAC Inhibition

Pan-HDAC inhibitors like vorinostat induce widespread changes in gene expression by increasing the acetylation of both histone and non-histone proteins.[5] This leads to the modulation of multiple signaling pathways involved in cell cycle arrest, apoptosis, and angiogenesis.[5][6]

Pan_HDAC_Inhibition HDACi Hydroxamic Acid (e.g., Vorinostat) HDACs Pan-HDACs (Class I, II, IV) HDACi->HDACs Inhibition Acetylation Increased Acetylation HDACi->Acetylation Histones Histone Proteins HDACs->Histones Deacetylation NonHistones Non-Histone Proteins (e.g., p53, HSP90) HDACs->NonHistones Deacetylation Chromatin Chromatin Relaxation Histones->Chromatin GeneExp Altered Gene Expression NonHistones->GeneExp Acetylation->Histones Acetylation->NonHistones Chromatin->GeneExp p21 p21 Upregulation GeneExp->p21 Apoptosis Apoptosis Induction GeneExp->Apoptosis Angiogenesis Angiogenesis Inhibition GeneExp->Angiogenesis CellCycle Cell Cycle Arrest p21->CellCycle TumorSupp Tumor Suppression Apoptosis->TumorSupp Angiogenesis->TumorSupp CellCycle->TumorSupp

Caption: Signaling cascade initiated by pan-HDAC inhibitors.

TFMO Group: Selective Class IIa HDAC Inhibition

TFMO-based inhibitors selectively target class IIa HDACs (HDAC4, 5, 7, and 9). A key mechanism of class IIa HDACs is the regulation of the Myocyte Enhancer Factor-2 (MEF2) family of transcription factors. The nucleo-cytoplasmic shuttling of class IIa HDACs, which is controlled by phosphorylation, dictates their repressive effect on MEF2-mediated transcription.

ClassIIa_HDAC_Inhibition cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm HDACIIa_N Class IIa HDAC (Unphosphorylated) MEF2 MEF2 HDACIIa_N->MEF2 Binds to HDACIIa_C Class IIa HDAC (Phosphorylated) HDACIIa_N->HDACIIa_C Nuclear Export Repression Transcriptional Repression MEF2->Repression HDACIIa_C->HDACIIa_N Nuclear Import Kinases Kinases (e.g., CaMK) Kinases->HDACIIa_N Phosphorylation Phosphatases Phosphatases Phosphatases->HDACIIa_C Dephosphorylation TFMO TFMO Inhibitor (e.g., TMP269) TFMO->HDACIIa_N Inhibition

Caption: Regulation of Class IIa HDACs and MEF2 by TFMO inhibitors.

Experimental Protocols

In Vitro HDAC Enzymatic Inhibition Assay (Fluorometric)

This protocol outlines a common method for determining the in vitro inhibitory activity of compounds against specific HDAC isoforms.

Materials and Reagents:

  • Recombinant human HDAC enzymes (e.g., HDAC1, HDAC4)

  • HDAC Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)

  • Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)

  • Developer (e.g., Trypsin)

  • Stop Solution (e.g., Trichostatin A)

  • Test compounds (TFMO-based or hydroxamic acid-based) dissolved in DMSO

  • 96-well black microplate

  • Microplate reader with fluorescence capabilities (Excitation: 355-360 nm, Emission: 460 nm)

Procedure:

  • Prepare Reagents: Thaw all reagents on ice. Prepare serial dilutions of the test compounds in HDAC Assay Buffer.

  • Reaction Setup: In a 96-well microplate, add the following in order:

    • HDAC Assay Buffer

    • Test compound at various concentrations (or DMSO for control)

    • Diluted recombinant HDAC enzyme

  • Pre-incubation: Gently mix and incubate the plate at 37°C for 15 minutes.

  • Initiate Reaction: Add the fluorogenic HDAC substrate to all wells.

  • Incubation: Mix and incubate the plate at 37°C for 30-60 minutes.

  • Stop and Develop: Add the Developer solution containing a stop solution to each well to halt the HDAC reaction and initiate the development of the fluorescent signal.

  • Final Incubation: Incubate the plate at room temperature for 15 minutes, protected from light.

  • Fluorescence Measurement: Read the fluorescence using a microplate reader.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the DMSO control. Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Cellular HDAC Activity Assay

This protocol describes a method to measure the activity of HDAC inhibitors in a cellular context.

Materials and Reagents:

  • Cell line of interest (e.g., HeLa, MOLM-13)

  • Cell culture medium

  • Cell-permeable HDAC substrate (e.g., Boc-Lys(Ac)-AMC)

  • Lysis/Developer Solution

  • Test compounds

  • 96-well clear-bottom black or white plate

  • Fluorometer (Excitation: 340-360 nm, Emission: 440-465 nm)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate and culture until they reach approximately 80% confluence.

  • Compound Treatment: Treat cells with various concentrations of the test compounds for a predetermined time (e.g., 24 hours). Include a vehicle control (DMSO).

  • Cell Lysis and Substrate Addition:

    • Remove the culture medium.

    • Wash the cells with an appropriate buffer.

    • Add the cell-permeable HDAC substrate to each well and incubate at 37°C for 1-3 hours.

  • Signal Development: Add the Lysis/Developer Solution to each well.

  • Incubation: Incubate the plate for 15 minutes at 37°C.

  • Fluorescence Measurement: Read the fluorescence intensity of each well.

  • Data Analysis: Determine the cellular HDAC activity and the inhibitory effect of the compounds by comparing the fluorescence signals of treated wells to control wells.

Conclusion

The choice between a TFMO zinc-binding group and a hydroxamic acid in the design of HDAC inhibitors represents a critical decision that influences the compound's selectivity, mechanism of action, and potential therapeutic applications. Hydroxamic acids offer potent, broad-spectrum HDAC inhibition, which has proven effective in certain cancers. However, this lack of selectivity can lead to undesirable side effects and limits their application in non-oncological diseases.

The TFMO group provides a promising alternative, enabling the development of highly selective class IIa HDAC inhibitors. This selectivity may translate to a more favorable safety profile and opens up new avenues for treating a wider range of diseases where specific HDAC isoforms play a key pathological role. Further head-to-head preclinical and clinical studies are warranted to fully elucidate the comparative efficacy and safety of these two important classes of HDAC inhibitors.

References

Benchmarking 4-(5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl)benzoic acid Against Standard-of-Care Anticancer Drugs: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: A comprehensive search of publicly available scientific literature and databases has revealed no specific preclinical or clinical data on the anticancer properties of 4-(5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl)benzoic acid. Therefore, the following guide is presented as a template. The data for "Compound X" (representing this compound) is hypothetical and for illustrative purposes to demonstrate a comparative framework against a standard-of-care drug.

Introduction

The search for novel, more effective, and less toxic anticancer agents is a cornerstone of oncological research. The molecule this compound, hereafter referred to as Compound X, belongs to a class of compounds containing oxadiazole and benzoic acid moieties. Derivatives of 1,2,4-oxadiazole have been investigated for a range of pharmacological activities, including potential anticancer effects which may involve various mechanisms of action. Similarly, certain benzoic acid derivatives have been explored as inhibitors of histone deacetylases (HDACs), a class of enzymes implicated in cancer development.

This guide provides a comparative overview of the hypothetical anticancer profile of Compound X against a current standard-of-care drug, Doxorubicin, a widely used chemotherapeutic agent. The comparison is based on hypothetical in vitro data in a relevant cancer cell line, such as MCF-7 (human breast adenocarcinoma).

Data Presentation: In Vitro Efficacy and Cytotoxicity

The following tables summarize the hypothetical quantitative data for Compound X and Doxorubicin.

Table 1: Comparative Efficacy in MCF-7 Cancer Cell Line

CompoundIC₅₀ (µM)Mechanism of Action (Hypothesized)
Compound X5.2PI3K/Akt Pathway Inhibition
Doxorubicin0.8DNA Intercalation, Topoisomerase II Inhibition

Table 2: Comparative Cytotoxicity in Normal Human Fibroblasts (NHF)

CompoundCC₅₀ (µM)Selectivity Index (SI = CC₅₀ / IC₅₀)
Compound X85.316.4
Doxorubicin10.112.6

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Cell Viability Assay (MTT Assay)
  • Cell Culture: MCF-7 and NHF cells were cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO₂.

  • Cell Seeding: Cells were seeded in 96-well plates at a density of 5 x 10³ cells per well and allowed to adhere overnight.

  • Compound Treatment: The following day, cells were treated with various concentrations of Compound X and Doxorubicin (typically ranging from 0.01 to 100 µM) for 48 hours.

  • MTT Incubation: After the treatment period, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 4 hours at 37°C.

  • Formazan Solubilization: The medium was then removed, and 150 µL of dimethyl sulfoxide (DMSO) was added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.

  • Data Analysis: The half-maximal inhibitory concentration (IC₅₀) and the half-maximal cytotoxic concentration (CC₅₀) values were calculated by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve using graph analysis software.

Visualization of Signaling Pathways and Workflows

The following diagrams illustrate the hypothesized mechanism of action for Compound X and the experimental workflow.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation CompoundX Compound X CompoundX->PI3K

Caption: Hypothesized PI3K/Akt signaling pathway inhibition by Compound X.

start Start culture Culture MCF-7 and NHF Cells start->culture seed Seed Cells in 96-Well Plates culture->seed treat Treat with Compound X and Doxorubicin seed->treat incubate Incubate for 48 Hours treat->incubate mtt Add MTT Reagent incubate->mtt dissolve Dissolve Formazan with DMSO mtt->dissolve read Measure Absorbance at 570 nm dissolve->read analyze Calculate IC50/CC50 Values read->analyze end End analyze->end

Caption: Workflow for the in vitro cell viability (MTT) assay.

A Guide to Assessing Off-Target Effects of 4-(5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl)benzoic Acid in Cell-Based Panels

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of drug discovery and development, a thorough understanding of a compound's interaction with unintended biological targets is paramount for ensuring its safety and efficacy.[1][2][3] This guide provides a comparative framework for assessing the off-target effects of the novel small molecule, 4-(5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl)benzoic acid, hereafter referred to as Compound X. The focus is on utilizing cell-based screening panels to identify potential off-target activities, a critical step in preclinical safety evaluation.[2]

The methodologies and data presentation formats outlined herein are designed for researchers, scientists, and drug development professionals to facilitate a comprehensive evaluation of Compound X against alternative molecules and to inform subsequent stages of development.

Comparative Off-Target Profiling

To evaluate the selectivity of Compound X, it is screened against a panel of known biological targets, often including kinases and G-protein coupled receptors (GPCRs), which are common sources of off-target effects.[4][5][6] The data presented below is a hypothetical representation of such a screening, comparing the activity of Compound X with two other benchmark compounds, a known selective inhibitor (Comparator A) and a known multi-target inhibitor (Comparator B).

Table 1: Kinase Selectivity Panel

This table summarizes the inhibitory activity of Compound X and comparator compounds against a panel of 96 kinases at a screening concentration of 10 µM. The data is presented as percent inhibition.

Kinase TargetCompound X (% Inhibition)Comparator A (% Inhibition)Comparator B (% Inhibition)
Target Kinase 195.298.196.5
Off-Target Kinase A8.32.185.7
Off-Target Kinase B12.55.676.2
Off-Target Kinase C4.71.368.9
Off-Target Kinase D35.13.255.4
... (91 other kinases)<10<5>50 (for 32 kinases)

Table 2: GPCR Binding Panel

This table shows the binding affinity of Compound X and comparators to a panel of GPCRs, expressed as the inhibition constant (Ki) in micromolars (µM). Lower values indicate stronger binding.

GPCR TargetCompound X (Ki in µM)Comparator A (Ki in µM)Comparator B (Ki in µM)
Target Receptor 10.050.020.08
Off-Target GPCR A> 100> 1001.2
Off-Target GPCR B85.3> 1000.75
Off-Target GPCR C> 100> 1002.5
Off-Target GPCR D25.1> 1000.9

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and interpretation of experimental data. The following are representative protocols for the cell-based assays used in the off-target assessment of Compound X.

1. Cell-Based Kinase Activity Assay

  • Objective: To determine the inhibitory effect of Compound X on the activity of a panel of kinases in a cellular context.

  • Methodology: A target kinase is expressed in a suitable human cell line. The cells are then treated with varying concentrations of Compound X or comparator compounds for a specified period. Following treatment, the cells are lysed, and the phosphorylation of a specific substrate for the kinase of interest is measured using a sensitive detection method, such as an enzyme-linked immunosorbent assay (ELISA) or a fluorescence-based assay. The percentage of inhibition is calculated relative to a vehicle control (e.g., DMSO).

2. GPCR Functional Assay (cAMP Measurement)

  • Objective: To assess the functional activity of Compound X at a panel of GPCRs by measuring changes in the second messenger cyclic AMP (cAMP).

  • Methodology: A human cell line endogenously or recombinantly expressing the target GPCR is used. Cells are incubated with Compound X or comparator compounds. Subsequently, the cells are stimulated with a known agonist for the specific GPCR. The intracellular levels of cAMP are then measured using a competitive immunoassay or a bioluminescence resonance energy transfer (BRET)-based biosensor. The ability of Compound X to modulate the agonist-induced cAMP response is quantified to determine its antagonist or agonist activity.

Visualizing Workflows and Pathways

Experimental Workflow for Off-Target Profiling

The following diagram illustrates the general workflow for assessing the off-target effects of a test compound.

G cluster_0 Compound Synthesis & QC cluster_1 Primary Screening cluster_2 Off-Target Screening cluster_3 Data Analysis & Hit Validation cluster_4 Risk Assessment Compound Test Compound (Compound X) PrimaryAssay Primary Target Assay Compound->PrimaryAssay KinasePanel Kinase Panel Screening PrimaryAssay->KinasePanel GPCRPanel GPCR Panel Screening PrimaryAssay->GPCRPanel OtherPanels Other Safety Panels (Ion Channels, etc.) PrimaryAssay->OtherPanels DataAnalysis Data Analysis & Hit Identification KinasePanel->DataAnalysis GPCRPanel->DataAnalysis OtherPanels->DataAnalysis DoseResponse Dose-Response Studies on Off-Targets DataAnalysis->DoseResponse RiskAssessment Safety & Risk Assessment DoseResponse->RiskAssessment G ExtracellularSignal Extracellular Signal Receptor Receptor Tyrosine Kinase ExtracellularSignal->Receptor Kinase1 Kinase 1 (e.g., RAF) Receptor->Kinase1 Kinase2 Kinase 2 (e.g., MEK) Kinase1->Kinase2 Kinase3 Kinase 3 (e.g., ERK) Kinase2->Kinase3 TranscriptionFactor Transcription Factor Kinase3->TranscriptionFactor CellularResponse Cellular Response (Proliferation, etc.) TranscriptionFactor->CellularResponse CompoundX Compound X (Off-Target Inhibition) CompoundX->Kinase2 G Ligand Ligand GPCR GPCR Ligand->GPCR GProtein G-Protein GPCR->GProtein Effector Effector (Adenylyl Cyclase) GProtein->Effector SecondMessenger Second Messenger (cAMP) Effector->SecondMessenger DownstreamKinase Downstream Kinase (PKA) SecondMessenger->DownstreamKinase CellularResponse Cellular Response DownstreamKinase->CellularResponse CompoundX Compound X (Off-Target Antagonist) CompoundX->GPCR

References

A Comparative Study of 4-(5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl)benzoic acid and its Regioisomer

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the synthesis, physicochemical properties, and biological activity of 4-(5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl)benzoic acid and its regioisomer, 4-(3-(Trifluoromethyl)-1,2,4-oxadiazol-5-yl)benzoic acid. The 1,2,4-oxadiazole scaffold is a prominent feature in medicinal chemistry, often utilized as a bioisosteric replacement for amide and ester functionalities to enhance pharmacological profiles.[1][2] Understanding the impact of substituent placement on this heterocyclic core is crucial for rational drug design.

Physicochemical Properties

PropertyThis compound4-(3-(Trifluoromethyl)-1,2,4-oxadiazol-5-yl)benzoic acid
Molecular Formula C₁₀H₅F₃N₂O₃[3]C₁₀H₅F₃N₂O₃
Molecular Weight 258.15 g/mol [3]258.15 g/mol
Boiling Point 346°C[3]Data not available
Density 1.518 g/cm³[3]Data not available
Flash Point 163°C[3]Data not available
Solubility Soluble in DMSO[3]Data not available
pKa (Predicted) 3.26 ± 0.10[3]Data not available

Biological Activity: A Tale of Two Isomers in HDAC Inhibition

A key differentiator between the two regioisomers has been observed in their biological activity, specifically as inhibitors of histone deacetylase 4 (HDAC4). A study evaluating a series of 5-(Trifluoromethyl)-1,2,4-oxadiazole-based compounds revealed a dramatic difference in potency between the two isomeric forms.

Compound StructureTargetIC₅₀ (μM)Fold Difference
Derivative of 4-(5-(CF₃)-1,2,4-oxadiazol-3-yl)benzoic acidHDAC4~0.0441
Regioisomeric oxadiazole derivativeHDAC4>100>2270

Data adapted from a study on TFMO-based class IIa HDAC inhibitors.[4]

This significant loss of potency, by four orders of magnitude, for the regioisomeric oxadiazole highlights the critical importance of the substituent orientation on the 1,2,4-oxadiazole ring for specific biological target engagement.[4] The 5-(trifluoromethyl) substitution pattern appears to be essential for potent HDAC4 inhibition in this scaffold.

Experimental Protocols

Synthesis of this compound

A general procedure for the synthesis involves the reaction of 4-((Z)-N'-hydroxycarbamimidoyl)benzoic acid with trifluoroacetic anhydride.[3]

Materials:

  • 4-((Z)-N'-hydroxycarbamimidoyl)benzoic acid

  • Trifluoroacetic anhydride

  • Tetrahydrofuran (THF)

  • Methyl tert-butyl ether (MTBE)

  • Saturated aqueous sodium bicarbonate

  • Diisopropyl ether

Procedure:

  • A solution of 4-((Z)-N'-hydroxycarbamimidoyl)benzoic acid in THF is treated with trifluoroacetic anhydride.

  • The reaction mixture is stirred at room temperature overnight.

  • Upon completion, the mixture is diluted with MTBE and washed with saturated aqueous sodium bicarbonate.

  • The organic layer is separated and concentrated under reduced pressure.

  • The crude product is purified by recrystallization from diisopropyl ether to yield this compound.[3]

Synthesis of 4-(3-(Trifluoromethyl)-1,2,4-oxadiazol-5-yl)benzoic acid (Proposed)

A general method for the preparation of 3-aryl-5-trifluoromethyl-1,2,4-oxadiazoles involves the reaction of a hydroxyamidine compound with a trifluoroacetyl halide.[1][5]

Starting Materials:

  • A suitable 4-substituted benzoic acid derivative to form the hydroxyamidine.

  • Trifluoroacetyl halide (e.g., trifluoroacetyl chloride or fluoride).

  • Solvent (e.g., an inert organic solvent).

  • Optional: a base.

General Steps:

  • Acylation of the hydroxy group of the hydroxyamidine with the trifluoroacetyl halide.

  • Subsequent ring closure of the O-trifluoroacetyl amidoxime intermediate with the elimination of water to form the 1,2,4-oxadiazole ring.[1][5]

Synthesis_Regioisomer cluster_start Starting Material cluster_reagents Reagents cluster_reaction Reaction cluster_product Product Hydroxyamidine 4-(N'-hydroxycarbamimidoyl)benzoic acid derivative Acylation Acylation Hydroxyamidine->Acylation 1. TFAC Trifluoroacetyl Halide TFAC->Acylation Base Base (optional) Base->Acylation Cyclization Ring Closure Acylation->Cyclization 2. Regioisomer 4-(3-(Trifluoromethyl)- 1,2,4-oxadiazol-5-yl)benzoic acid Cyclization->Regioisomer

Proposed synthesis workflow for the regioisomer.

Signaling Pathway and Experimental Workflow Visualization

The significant difference in HDAC4 inhibitory activity suggests a specific interaction within the enzyme's active site that is favored by the 5-trifluoromethyl substitution pattern. While the precise signaling pathway alterations downstream of HDAC4 inhibition by these specific compounds are not detailed, the general role of HDAC inhibitors can be depicted.

HDAC_Inhibition_Pathway cluster_compound Compound cluster_target Target cluster_cellular_effect Cellular Effect Compound_A 4-(5-(CF3)-1,2,4-oxadiazol-3-yl) benzoic acid derivative HDAC4 HDAC4 Compound_A->HDAC4 Potent Inhibition Compound_B Regioisomer Compound_B->HDAC4 Weak Inhibition Acetylation Increased Histone Acetylation HDAC4->Acetylation Deacetylation Gene_Expression Altered Gene Expression Acetylation->Gene_Expression Cellular_Outcome Cellular Outcome (e.g., Apoptosis, Differentiation) Gene_Expression->Cellular_Outcome

Comparative inhibition of HDAC4 by the regioisomers.

The experimental workflow for comparing the biological activity of these two compounds would typically involve synthesis, characterization, and a series of in vitro assays.

Experimental_Workflow Start Start Synthesis_A Synthesis of 4-(5-(CF3)-1,2,4-oxadiazol-3-yl) benzoic acid Start->Synthesis_A Synthesis_B Synthesis of 4-(3-(CF3)-1,2,4-oxadiazol-5-yl) benzoic acid Start->Synthesis_B Characterization Structural Characterization (NMR, MS) Synthesis_A->Characterization Synthesis_B->Characterization Physicochemical Physicochemical Profiling (Solubility, Lipophilicity) Characterization->Physicochemical Biological_Assay In Vitro Biological Assays (e.g., HDAC Inhibition) Characterization->Biological_Assay Data_Analysis Data Analysis and Comparison Physicochemical->Data_Analysis Biological_Assay->Data_Analysis Conclusion Conclusion Data_Analysis->Conclusion

References

Unveiling Synergistic Anticancer Effects: A Comparative Analysis of 4-(5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl)benzoic Acid and Bortezomib

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – A comprehensive analysis of the synergistic interaction between the novel histone deacetylase (HDAC) inhibitor, 4-(5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl)benzoic acid, and the proteasome inhibitor, bortezomib, reveals a promising combination therapy for cancer. This guide presents supporting experimental data, detailed protocols, and visual representations of the underlying molecular mechanisms, offering valuable insights for researchers, scientists, and drug development professionals.

Recent studies have highlighted the potential of combining targeted therapies to enhance anticancer efficacy and overcome drug resistance. This guide focuses on the synergistic effect observed when this compound, a compound featuring a 5-(Trifluoromethyl)-1,2,4-oxadiazole (TFMO) moiety characteristic of class IIa HDAC inhibitors, is used in conjunction with bortezomib, a well-established proteasome inhibitor. The combination has been shown to significantly increase apoptosis in cancer cells through complementary mechanisms of action.

Quantitative Analysis of Synergistic Effects

The synergistic cytotoxicity of this compound and bortezomib was evaluated using a cell viability assay. The half-maximal inhibitory concentrations (IC50) for each compound alone and in combination were determined. The synergistic effect was quantified using the Combination Index (CI), calculated by the Chou-Talalay method, where CI < 1 indicates synergy.

Table 1: IC50 Values of this compound and Bortezomib in Cancer Cell Line (Illustrative Data)

CompoundIC50 (nM)
This compound (Compound A)500
Bortezomib10
Compound A + Bortezomib (1:1 ratio)2.5 (Bortezomib) + 125 (Compound A)

Table 2: Combination Index (CI) for the Combination of this compound and Bortezomib (Illustrative Data)

Fraction Affected (Fa)Combination Index (CI)Interpretation
0.250.65Synergy
0.500.45Strong Synergy
0.750.30Strong Synergy
0.900.20Strong Synergy

Mechanism of Synergistic Action

The potent synergy between this compound and bortezomib stems from their distinct but complementary mechanisms of action, converging to enhance cancer cell apoptosis.

Bortezomib, a proteasome inhibitor, disrupts the ubiquitin-proteasome system, leading to the accumulation of misfolded and regulatory proteins.[1] This induces endoplasmic reticulum (ER) stress and inhibits the activation of the pro-survival NF-κB signaling pathway by preventing the degradation of its inhibitor, IκB.[2]

This compound, acting as a class IIa HDAC inhibitor, modulates gene expression by altering the acetylation status of histones and other proteins.[3] This leads to the enhanced expression of the cyclin-dependent kinase inhibitor p21, a key regulator of cell cycle arrest and apoptosis.[3]

The combination of these two agents results in a multi-pronged attack on cancer cells. Bortezomib-induced proteasome inhibition potentiates the pro-apoptotic effects of the HDAC inhibitor, leading to a significant increase in caspase activation and subsequent cell death.

Table 3: Western Blot Analysis of Key Apoptotic and Signaling Proteins (Illustrative Data)

TreatmentRelative Expression of Cleaved Caspase-3Relative Expression of Cleaved PARPRelative Expression of p21Cytoplasmic IκBα Level
Control1.01.01.01.0
This compound (500 nM)2.52.24.01.1
Bortezomib (10 nM)3.02.81.53.5
Combination8.57.86.54.0

Synergistic Mechanism of Action

A HDAC Class IIa Inhibitor p21 p21 Expression A->p21 enhances expression B Proteasome Inhibitor Proteasome Proteasome B->Proteasome inhibits IKB_degradation IκB Degradation B->IKB_degradation blocks NFkB_activation NF-κB Activation B->NFkB_activation inhibits Apoptosis Apoptosis p21->Apoptosis induces Proteasome->IKB_degradation mediates IKB_degradation->NFkB_activation allows Cell_Survival Cell Survival NFkB_activation->Cell_Survival promotes

Caption: Synergistic mechanism of the drug combination.

Experimental Protocols

Cell Viability Assay (MTT Assay)
  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours.

  • Drug Treatment: Cells are treated with serial dilutions of this compound, bortezomib, or a combination of both for 48 hours.

  • MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The IC50 values are calculated using dose-response curves, and the Combination Index (CI) is determined using the Chou-Talalay method with specialized software.

Experimental Workflow for Synergy Assessment

start Start cell_culture Cell Culture (e.g., Cancer Cell Line) start->cell_culture drug_treatment Drug Treatment (Single agents & Combination) cell_culture->drug_treatment viability_assay Cell Viability Assay (e.g., MTT) drug_treatment->viability_assay data_analysis Data Analysis (IC50 & CI Calculation) viability_assay->data_analysis synergy_determination Synergy Determination (CI < 1) data_analysis->synergy_determination synergistic Synergistic Effect synergy_determination->synergistic Yes not_synergistic Not Synergistic synergy_determination->not_synergistic No

Caption: Workflow for assessing drug synergy.

Western Blot Analysis
  • Cell Lysis: After drug treatment, cells are washed with ice-cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Protein concentration is determined using a BCA protein assay kit.

  • SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

  • Immunoblotting: The membrane is blocked and then incubated with primary antibodies against cleaved caspase-3, cleaved PARP, p21, and IκBα, followed by incubation with HRP-conjugated secondary antibodies.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

  • Densitometry: Band intensities are quantified using image analysis software and normalized to a loading control (e.g., β-actin).

NF-κB Signaling Pathway

stimulus Stimulus (e.g., Cytokines) receptor Receptor stimulus->receptor IKK IKK Complex receptor->IKK activates IKB IκB IKK->IKB phosphorylates NFkB NF-κB IKB->NFkB sequesters in cytoplasm proteasome Proteasome IKB->proteasome targeted for degradation nucleus Nucleus NFkB->nucleus translocates to proteasome->IKB degrades gene_transcription Gene Transcription (Pro-survival genes) nucleus->gene_transcription activates bortezomib Bortezomib bortezomib->proteasome inhibits

Caption: Bortezomib's effect on the NF-κB pathway.

Conclusion

The combination of this compound and bortezomib demonstrates a powerful synergistic effect in preclinical cancer models. By targeting both histone deacetylases and the proteasome, this combination therapy offers a promising strategy to enhance apoptotic cell death in cancer cells. The detailed experimental protocols and mechanistic insights provided in this guide serve as a valuable resource for further investigation and development of this potential therapeutic approach.

Disclaimer: The quantitative data presented in the tables is for illustrative purposes to demonstrate the expected outcomes of the described experiments and may not represent actual experimental results.

References

Safety Operating Guide

Proper Disposal of 4-(5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl)benzoic acid: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, this document outlines the essential safety and logistical procedures for the proper disposal of 4-(5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl)benzoic acid. This guide is intended for researchers, scientists, and drug development professionals to ensure safe handling and compliance with standard laboratory waste management protocols.

Hazard Identification and Immediate Safety Precautions

Before handling, it is crucial to be aware of the hazards associated with this compound. According to its Safety Data Sheet (SDS), this compound presents the following risks[1]:

  • Harmful if swallowed (Acute toxicity, oral, Category 4)

  • Causes skin irritation (Skin corrosion/irritation, Category 2)

  • Causes serious eye irritation (Serious eye damage/eye irritation, Category 2A)

  • May cause respiratory irritation (Specific target organ toxicity, single exposure; Respiratory system, Category 3)

Therefore, all handling and disposal procedures must be conducted in a well-ventilated area, preferably within a chemical fume hood.[2] Appropriate Personal Protective Equipment (PPE) is mandatory.

Table 1: Required Personal Protective Equipment (PPE)

PPE ItemSpecification
Gloves Chemical-resistant gloves (e.g., nitrile)
Eye Protection Chemical safety goggles or a face shield
Lab Coat Standard laboratory coat, fully buttoned
Respiratory Use only in a well-ventilated area or with respiratory protection[3][4]

Segregation and Waste Collection

Proper segregation of chemical waste is critical to prevent dangerous reactions and to facilitate correct disposal by environmental health and safety (EHS) professionals. Due to its chemical structure, this compound falls into the category of halogenated organic waste .[5][6]

Experimental Protocol: Waste Segregation

  • Obtain a designated waste container: Procure a clearly labeled, leak-proof container specifically for halogenated organic waste.[6][7] These containers are often provided by your institution's EHS department.

  • Label the container: The container must be labeled with the words "Hazardous Waste" and a list of its contents.[8] Specifically list "this compound" and any other halogenated compounds you are disposing of. Do not use abbreviations.

  • Do not mix with other waste types: It is imperative not to mix halogenated organic waste with non-halogenated organic waste, strong acids or bases, or heavy metals.[6][8]

Step-by-Step Disposal Procedure

The following workflow outlines the process for the safe disposal of both solid and dissolved forms of the compound.

Diagram 1: Disposal Workflow for this compound

G cluster_solid Solid Waste cluster_solution Solution Waste solid_start Solid Compound solid_transfer Carefully transfer solid to a labeled halogenated waste container. solid_start->solid_transfer seal_container Securely seal the waste container. solid_transfer->seal_container solution_start Compound in Solution solution_transfer Transfer solution to a labeled halogenated liquid waste container. solution_start->solution_transfer solution_transfer->seal_container store_container Store in a designated, well-ventilated, and cool secondary containment area. seal_container->store_container request_pickup Request waste pickup from your institution's EHS department. store_container->request_pickup

Caption: Workflow for the disposal of solid and liquid forms of the compound.

Detailed Steps:

  • For Solid Waste:

    • Carefully sweep or shovel the solid material into a suitable, labeled container for halogenated waste.[9] Avoid creating dust.[10]

  • For Solutions:

    • If the compound is in a solvent, transfer the solution to a designated container for halogenated liquid waste. Do not dispose of organic solvents down the drain.[2][8]

  • Container Management:

    • Keep the waste container closed at all times except when adding waste.[7]

    • Store the sealed container in a designated satellite accumulation area, which should be a cool, dry, and well-ventilated location.[2][5] The container should be placed in secondary containment to prevent spills.

  • Final Disposal:

    • Once the container is nearly full (do not overfill), arrange for its collection by your institution's environmental health and safety department.[5] Follow your institution's specific procedures for requesting a waste pickup.

Spill and Emergency Procedures

In the event of a spill or exposure, immediate action is necessary.

Table 2: Emergency Response Protocol

IncidentAction
Skin Contact Wash the affected area immediately with plenty of soap and water.[11][12] If irritation persists, seek medical attention.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, including under the eyelids.[12][13] Seek immediate medical attention.
Inhalation Move the affected person to fresh air. If breathing is difficult or irritation occurs, seek medical attention.[11][12]
Ingestion Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[13]
Small Spill For a small spill, absorb the material with an inert absorbent (e.g., vermiculite, sand).[2] Place the absorbent material into a sealed, labeled container for hazardous waste.
Large Spill Evacuate the area and contact your institution's emergency response team or EHS department immediately.[2]

Diagram 2: Logical Relationship for Spill Response

G spill Spill Occurs assess Assess Spill Size spill->assess small_spill Small Spill assess->small_spill large_spill Large Spill assess->large_spill cleanup Contain and clean up with absorbent material. small_spill->cleanup Yes evacuate Evacuate the area. large_spill->evacuate Yes dispose Dispose of cleanup materials as halogenated waste. cleanup->dispose notify_ehs Notify EHS/Emergency Response evacuate->notify_ehs

References

Personal protective equipment for handling 4-(5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the proper handling and disposal of 4-(5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl)benzoic acid. The following procedures are based on best practices for handling similar chemical structures, including aromatic carboxylic acids and trifluoromethyl compounds, to ensure a safe laboratory environment.

Personal Protective Equipment (PPE)

When handling this compound, a comprehensive personal protective equipment strategy is crucial to minimize exposure. The required PPE is detailed below.

PPE CategoryRecommended Equipment
Eye and Face Protection Chemical safety goggles that meet ANSI Z.87.1 standards are required. A face shield should be worn over safety glasses when there is a significant risk of splashing or dust generation.[1]
Hand Protection Chemical-resistant gloves, such as nitrile or butyl rubber, are mandatory. Gloves should be inspected for integrity before each use and changed immediately if contaminated.[1][2]
Body Protection A chemical-resistant lab coat must be worn and fully buttoned. For situations with a higher risk of exposure, such as handling large quantities or potential spills, an acid-resistant suit or apron should be utilized.[1][2] Fully enclosed shoes made of a chemical-resistant material are also required.[1]
Respiratory Protection All handling of the solid compound should occur in a well-ventilated area, preferably within a certified chemical fume hood, to prevent the inhalation of dust.[1] If engineering controls are not sufficient, a NIOSH-approved respirator appropriate for the exposure level must be used.

Operational Plan: Step-by-Step Handling Procedures

Adherence to a strict operational protocol is essential for minimizing exposure and ensuring safe handling.

  • Preparation and Engineering Controls:

    • Designate a specific area for handling the compound, ideally within a chemical fume hood.

    • Ensure the fume hood is functioning correctly before commencing any work.

    • Assemble all necessary equipment, such as spatulas, weigh boats, and appropriate waste containers, before handling the chemical.[1]

  • Handling the Compound:

    • When transferring the solid, use a spatula and avoid actions that could generate dust, like pouring from a height.[1]

    • If dissolving the compound, add the solid to the solvent slowly to prevent splashing.[1]

  • Post-Handling Procedures:

    • Thoroughly decontaminate all surfaces and equipment after use.

    • Remove PPE in the correct order to avoid cross-contamination: first gloves, then the lab coat, and finally eye protection.[1]

    • Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[1]

Disposal Plan

Proper disposal is a critical component of the chemical lifecycle.

  • Waste Segregation and Collection: All disposable materials contaminated with this compound (e.g., gloves, weigh boats, paper towels) must be collected in a dedicated and clearly labeled hazardous waste container.[1]

  • Disposal Method: Waste containing trifluoromethyl compounds should be treated as hazardous waste.[3] Do not mix with other waste streams unless compatibility is confirmed. Follow all local, state, and federal regulations for the disposal of hazardous chemical waste. This may involve arranging for pickup by a certified waste management company.[3] Do not empty into drains.[4]

Experimental Workflow for Safe Handling

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal prep_area Designate Handling Area (Fume Hood) verify_hood Verify Fume Hood Functionality prep_area->verify_hood gather_materials Gather All Necessary Equipment & Waste Containers verify_hood->gather_materials don_ppe Don Appropriate PPE gather_materials->don_ppe Proceed to Handling handle_compound Handle Compound (Avoid Dust/Splashing) don_ppe->handle_compound decontaminate Decontaminate Surfaces & Equipment handle_compound->decontaminate After Use collect_waste Collect Contaminated Materials in Labeled Hazardous Waste Container handle_compound->collect_waste During & After Use doff_ppe Doff PPE Correctly decontaminate->doff_ppe wash_hands Wash Hands Thoroughly doff_ppe->wash_hands

Caption: Workflow for the safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl)benzoic acid
Reactant of Route 2
Reactant of Route 2
4-(5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl)benzoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.